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  • Product: Pyrazinecarboxylic acid, p-nitrophenyl ester
  • CAS: 20088-23-7

Core Science & Biosynthesis

Foundational

"Pyrazinecarboxylic acid, p-nitrophenyl ester" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazinecarboxylic acid, p-nitrophenyl ester Abstract This technical guide provides a comprehensive overview of the synthesis and detailed characteriza...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazinecarboxylic acid, p-nitrophenyl ester

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of Pyrazinecarboxylic acid, p-nitrophenyl ester. This compound serves as a critical activated intermediate for the derivatization of pyrazinecarboxylic acid, a core scaffold in various pharmacologically active molecules, most notably the first-line anti-tuberculosis drug, pyrazinamide.[1][2] This document outlines a robust and widely applicable synthetic protocol using N,N'-Dicyclohexylcarbodiimide (DCC) mediated coupling, explaining the mechanistic rationale behind the chosen methodology. Furthermore, it details a full suite of analytical techniques for structural confirmation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is intended to equip researchers with the practical knowledge required to successfully synthesize, purify, and validate this versatile chemical building block.

Introduction: Strategic Importance

The Pyrazinecarboxylic Acid Scaffold

Pyrazinecarboxylic acid and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry. The parent acid is the primary active metabolite of pyrazinamide, a crucial drug in the treatment of tuberculosis.[1][3] The pyrazine ring system is a bioisostere for other aromatic systems and is featured in a multitude of compounds investigated for diverse pharmacological activities.[4] The ability to readily and efficiently derivatize the carboxylic acid moiety is paramount for developing new chemical entities and structure-activity relationship (SAR) studies.[4][5]

The Role of p-Nitrophenyl Esters as Activated Intermediates

Direct esterification or amidation of a carboxylic acid is often inefficient due to the poor leaving group nature of the hydroxyl group (-OH).[6] To facilitate these transformations, the carboxylic acid must first be "activated." Forming a p-nitrophenyl ester is a classic and highly effective activation strategy. The p-nitrophenoxy group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting p-nitrophenolate anion through resonance. This activation renders the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines, alcohols, or other nucleophiles, making it a valuable synthetic intermediate.[7][8]

Synthesis: A Mechanistic Approach

The synthesis of pyrazinecarboxylic acid, p-nitrophenyl ester is most reliably achieved through the activation of the parent carboxylic acid with a coupling agent, followed by reaction with p-nitrophenol. While methods involving an acyl chloride intermediate are feasible, carbodiimide-mediated coupling offers milder reaction conditions and avoids the use of harsh halogenating agents like thionyl chloride.[9][10]

Principle of DCC-Mediated Esterification

N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent widely used to facilitate the formation of amide and ester bonds.[6][11][12] The core principle involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. This intermediate effectively converts the hydroxyl group into an excellent leaving group. Subsequent nucleophilic attack by p-nitrophenol on the activated carbonyl carbon proceeds efficiently to form the desired ester, releasing the dicyclohexylurea (DCU) byproduct.[6][13]

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of the target ester.

Mandatory Visualization: Synthesis Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Validation Reactants Pyrazinecarboxylic Acid + p-Nitrophenol + DCC Mixing Combine Reactants in DCM Stir at 0°C to RT Reactants->Mixing Solvent Anhydrous Dichloromethane (DCM) Solvent->Mixing Reaction Formation of O-acylisourea Intermediate & Ester Product Mixing->Reaction Filtration Filter to Remove Insoluble DCU Byproduct Reaction->Filtration Washing Wash Filtrate with Aqueous Solutions Filtration->Washing Drying Dry Organic Layer (e.g., Na2SO4) Washing->Drying Purification Concentrate & Purify (Recrystallization) Drying->Purification Characterization NMR, IR, UV-Vis, Melting Point Purification->Characterization Final_Product Pyrazinecarboxylic acid, p-nitrophenyl ester Characterization->Final_Product

Caption: General workflow for the DCC-mediated synthesis of the target ester.

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaM.W. ( g/mol )Quantity (10 mmol scale)Purpose
Pyrazinecarboxylic AcidC₅H₄N₂O₂124.101.24 g (10.0 mmol)Starting Material
p-NitrophenolC₆H₅NO₃139.111.39 g (10.0 mmol)Nucleophile
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.332.27 g (11.0 mmol)Coupling Agent
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93100 mLReaction Solvent
Sodium Bicarbonate (5% aq.)NaHCO₃84.01~50 mLNeutralize unreacted acid/catalyst
BrineNaCl (sat. aq.)58.44~25 mLRemove residual water
Sodium Sulfate, AnhydrousNa₂SO₄142.04q.s.Drying Agent
Ethanol/Hexane mixture--q.s.Recrystallization Solvent

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrazinecarboxylic acid (10.0 mmol) and p-nitrophenol (10.0 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature until all solids are dissolved. Rationale: Anhydrous conditions are critical to prevent the hydrolysis of the DCC and the O-acylisourea intermediate.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • DCC Addition: In a single portion, add N,N'-Dicyclohexylcarbodiimide (DCC) (11.0 mmol, 1.1 equiv.). Rationale: A slight excess of DCC ensures complete activation of the carboxylic acid.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of DCM. Rationale: DCU is largely insoluble in most organic solvents, allowing for its removal by simple filtration. This is a key advantage of the DCC coupling method.[11]

  • Workup - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% aqueous sodium bicarbonate (2 x 25 mL) and brine (1 x 25 mL). Rationale: The bicarbonate wash removes any unreacted pyrazinecarboxylic acid and acidic impurities. The brine wash aids in the removal of dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from a suitable solvent system, such as an ethanol/hexane mixture, to yield the pure p-nitrophenyl ester as a solid.

Reaction Mechanism

Mandatory Visualization: DCC Coupling Mechanism

Caption: Mechanism of ester formation via an O-acylisourea intermediate.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized ester.

Physical Properties

Table 2: Expected Physical Properties

PropertyObservation/Value
Appearance Off-white to pale yellow crystalline solid
Melting Point Expected to be sharp; higher than starting materials. For reference, pyrazinecarboxylic acid melts at 222-225 °C.[14][15]
Solubility Soluble in DCM, Chloroform, Acetone; sparingly soluble in alcohols; insoluble in water.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[16] Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

¹H NMR Analysis: The proton spectrum will show two distinct sets of signals corresponding to the pyrazine and p-nitrophenyl moieties.

  • Pyrazine Protons: Three protons will appear in the aromatic region (typically δ 8.5-9.5 ppm). Their specific shifts and coupling patterns (doublets and double-doublets) are characteristic of the 2-substituted pyrazine ring.[17][18]

  • p-Nitrophenyl Protons: Two sets of doublets will be observed, integrating to two protons each. These correspond to the classic AA'BB' system of a para-substituted benzene ring. The protons ortho to the electron-withdrawing nitro group will be downfield (δ ~8.3 ppm), while the protons ortho to the ester oxygen will be further upfield (δ ~7.4 ppm).[19]

¹³C NMR Analysis: The carbon spectrum provides confirmation of all carbon environments.

  • Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield, typically in the range of δ 160-165 ppm.

  • Aromatic Carbons: Aromatic carbons of both the pyrazine and p-nitrophenyl rings will resonate in the δ 120-155 ppm region. Quaternary carbons (C-NO₂, C-OAr, and pyrazine C2) will be identifiable by their lower intensity or through spectral editing techniques like DEPT.[16][18]

Table 3: Predicted NMR Spectroscopic Data (in CDCl₃)

MoietyTypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrazine¹H NMR~9.3d1H
¹H NMR~8.8d1H
¹H NMR~8.7dd1H
p-Nitrophenyl¹H NMR~8.35d2H (ortho to NO₂)
¹H NMR~7.45d2H (ortho to O)
Carbonyl¹³C NMR~162s (quat.)-
Aromatic¹³C NMR120 - 155m-
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups. The most critical diagnostic change is the disappearance of the broad O-H stretch from the starting carboxylic acid and the appearance of characteristic ester and nitro group bands.[20]

Table 4: Key IR Absorptions

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
~1770 - 1750C=O (Ester)Strong, sharp carbonyl stretch. Higher frequency is typical for activated esters.
~1525 & ~1350N-O (Nitro)Two strong, sharp bands for asymmetric and symmetric stretching, respectively.
~1200C-O (Ester)Strong C-O stretching vibration.
3100 - 3000C-H (Aromatic)Aromatic C-H stretching.
No SignalO-H (Carboxylic Acid)Absence of the very broad signal from 2500-3300 cm⁻¹ confirms reaction completion.[20]
Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound is expected to be UV-active due to its conjugated aromatic systems. The p-nitrophenyl chromophore is particularly strong. While the ester itself has a characteristic spectrum, its primary utility in UV-Vis is in monitoring reactions where the p-nitrophenolate anion is released.[8]

  • λ_max: Expect strong absorbance maxima between 250-320 nm.[21][22]

  • Reaction Monitoring: The release of the p-nitrophenolate ion upon reaction with a nucleophile can be monitored spectrophotometrically. In basic solutions, the p-nitrophenolate ion exhibits a strong, characteristic absorbance maximum around 400 nm, providing a convenient method for kinetic assays, such as measuring esterase activity.[8]

Conclusion

This guide details a reliable and well-rationalized pathway for the synthesis of pyrazinecarboxylic acid, p-nitrophenyl ester via DCC-mediated coupling. The provided protocols for synthesis, purification, and multi-faceted characterization constitute a self-validating system, ensuring researchers can produce and confirm this valuable synthetic intermediate with high confidence. The strategic activation of the pyrazinecarboxylic acid core through p-nitrophenyl ester formation opens a gateway to a wide array of derivatives, facilitating continued research in drug discovery and development.

References

  • JOCPR. (n.d.). Synthesis of N-(2-nitrophenyl) pyrazine. Retrieved from [Link]

  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyrazinecarboxylic acid. Retrieved from [Link]

  • PMC. (2021, May 21). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [https://www.rjpbcs.com/pdf/2017_8(2)/.pdf]([Link]].pdf)

  • Chemsrc. (2019, June 12). Pyrazines. Retrieved from [Link]

  • Lather, J. (n.d.). Cavity Catalysis: Modifying Linear Free-energy Relationship under Cooperative Vibrational Strong Coupling - Supporting Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-pyrazine carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Infrared spectrometry of pyrazines. Retrieved from [Link]

  • ChemBK. (n.d.). Pyrazinecarboxylice acid. Retrieved from [Link]

  • The Reaction of Pyridinecarboxylic Acids With Dicyclohexylcarbodiimide and P-Nitrophenol. (n.d.). Retrieved from [Link]

  • National Library of Medicine. (2009, July 15). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Springer. (2016, October 10). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid.... Retrieved from [Link]

  • ScienceDirect. (2022, August 8). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Retrieved from [Link]

  • MDPI. (2024, November 14). Synthesis and Supramolecular Organization of para-Carboxyhydrazinylidene Derivative of 3-Nitrophenylthiazolo[3,2-a]pyrimidine. Retrieved from [Link]

  • PMC. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling reagents commonly used in peptide synthesis. (A) DCC; (B).... Retrieved from [Link]

  • Pyrazinecarboxylic acid and analogs. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). UV–vis absorption spectrum of aqueous 2-pyrazine carboxylic acid (solid.... Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyrazinoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubMed. (n.d.). Increased oxidation of p-nitrophenol and aniline by intact hepatocytes isolated from pyrazole-treated rats. Retrieved from [Link]

  • Rasayan Journal. (n.d.). ORGANOCATALYTIC SYNTHESIS OF AMIDES FROM ALDEHYDES THROUGH p-NITRO PHENOL ESTER ACTIVATION. Retrieved from [Link]

  • Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. (n.d.). Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • SpectraBase. (n.d.). m-(p-Nitrophenyl)phenol - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

Sources

Exploratory

Pyrazinecarboxylic acid, p-nitrophenyl ester: Chemical Properties, Stability, and Applications in Advanced Acylation

Introduction As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter the need for highly specific, efficient acylating agents. Pyrazinecarboxylic acid, p-nitrophenyl ester (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter the need for highly specific, efficient acylating agents. Pyrazinecarboxylic acid, p-nitrophenyl ester (CAS: 20088-23-7) represents a specialized class of "active esters" utilized primarily in the synthesis of complex peptides and pharmaceutical intermediates. This technical guide provides an in-depth analysis of its chemical properties, hydrolytic stability, and practical laboratory workflows, ensuring that researchers can leverage this compound with high fidelity in synthetic and medicinal chemistry.

Core Chemical Properties and Mechanistic Insights

Pyrazinecarboxylic acid, p-nitrophenyl ester is structurally composed of a pyrazine-2-carboxylate moiety esterified with a p-nitrophenyl (pNP) group.

Electrophilicity and Leaving Group Dynamics: The utility of this compound stems from the exceptional leaving-group ability of the p-nitrophenolate anion. The electron-withdrawing nitro group (-NO2) in the para position stabilizes the negative charge on the phenolate oxygen via resonance. Consequently, the carbonyl carbon of the pyrazinecarboxylate becomes highly electrophilic, making it highly susceptible to nucleophilic attack by primary amines (aminolysis)[1].

Furthermore, the pyrazine ring itself is electron-deficient compared to a standard phenyl ring. This subtly increases the electrophilicity of the adjacent carbonyl group, accelerating reaction rates during peptide coupling or side-chain modifications compared to standard aliphatic active esters.

Stability Profile: Hydrolysis vs. Aminolysis

A critical challenge when working with p-nitrophenyl active esters is balancing their reactivity with their hydrolytic stability.

pH-Dependent Hydrolysis: In aqueous or semi-aqueous media, the ester is susceptible to hydrolysis, yielding pyrazine-2-carboxylic acid and p-nitrophenol. The pKa of p-nitrophenol is approximately 7.0–7.1[2]. At an alkaline pH (>8.0), hydroxide ions rapidly attack the ester carbonyl, leading to rapid degradation. Conversely, at slightly acidic conditions (pH 4.0–6.0), the ester exhibits significantly enhanced stability[3].

Solvent Effects: For optimal stability, the compound must be stored in anhydrous conditions. In practical workflows, reactions are typically carried out in polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), which dissolve the ester without promoting hydrolysis[4].

Table 1: Physicochemical and Stability Parameters
ParameterValue / Characteristic
CAS Number 20088-23-7
Chemical Formula C11H7N3O4
Molecular Weight 245.19 g/mol
Optimal Storage -20°C, desiccated, protected from light
Primary Degradation Pathway Base-catalyzed hydrolysis
Aminolysis Solvents Anhydrous DMF, DMSO, or NMP

Experimental Workflows

Protocol 1: Site-Specific Aminolysis (e.g., Lysine Side-Chain Acylation)

This protocol is adapted from methodologies used in the synthesis of LHRH antagonists, where pyrazine derivatives are coupled to amino acid side chains to modulate biological activity without triggering histamine release[5].

Rationale: We utilize anhydrous DMF to prevent competitive hydrolysis, and a mild organic base (e.g., N,N-Diisopropylethylamine, DIEA) to ensure the nucleophilic amine is deprotonated and reactive.

  • Preparation: Dissolve 1.0 eq of the target amine (e.g., a resin-bound peptide with a free Lysine side chain) in anhydrous DMF.

  • Activation: Add 1.2 to 1.5 eq of Pyrazinecarboxylic acid, p-nitrophenyl ester to the solution.

  • Base Addition: Introduce 2.0 eq of DIEA. Causality: The base neutralizes any acid salts of the amine, maximizing the concentration of the highly nucleophilic free amine.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. The reaction progress can be visually monitored by the generation of a yellow color, indicative of the released p-nitrophenolate anion.

  • Purification: Precipitate the product using cold diethyl ether or proceed with standard solid-phase peptide synthesis (SPPS) washing protocols.

AminolysisWorkflow A Pyrazinecarboxylic acid p-nitrophenyl ester C Tetrahedral Intermediate A->C Nucleophilic Attack B Free Amine (Target Peptide) B->C D Acylated Peptide Product C->D Collapse & Bond Formation E p-Nitrophenolate (Yellow Leaving Group) C->E Elimination

Caption: Aminolysis pathway of p-nitrophenyl active ester with a primary amine.

Protocol 2: Kinetic Stability and Hydrolysis Assay

To validate the integrity of the active ester batch before critical syntheses, a rapid UV-Vis spectrophotometric assay can be employed.

Rationale: p-Nitrophenol exhibits a strong pH-dependent absorbance shift. To accurately determine hydrolysis rates across different pH buffers without artifacts, we measure absorbance at the isosbestic point (347 nm), where the molar absorptivity of protonated and deprotonated p-nitrophenol is identical[3].

  • Stock Solution: Prepare a 10 mM stock of the ester in anhydrous DMSO.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffers at pH 6.0, 7.4, and 8.5.

  • Incubation: Inject 10 µL of the ester stock into 990 µL of the respective buffer in a quartz cuvette (final concentration 100 µM).

  • Measurement: Record the continuous absorbance at 347 nm at 25°C.

  • Calculation: Plot the concentration of released p-nitrophenol over time to calculate the pseudo-first-order hydrolysis rate constant (

    
    ).
    

HydrolysisLogic A Active Ester in Aqueous Buffer B Acidic pH (<6.0) Protonated Hydroxide A->B C Neutral pH (7.4) Physiological Conditions A->C D Alkaline pH (>8.0) High [OH-] A->D E High Stability (Intact Ester) B->E F Slow Hydrolysis C->F G Rapid Degradation (p-Nitrophenolate Release) D->G

Caption: pH-dependent hydrolytic degradation logic for p-nitrophenyl esters.

Table 2: Estimated Hydrolysis Behavior of p-Nitrophenyl Esters
Condition (0.1 M Buffer)Relative Hydrolysis RatePrimary Application Impact
pH 5.0 (Acetate)Very SlowIdeal for aqueous storage/formulation
pH 7.4 (Phosphate)ModerateStandard for enzymatic assays
pH 8.5 (Tris-HCl)FastUnsuitable for prolonged reactions
100% Anhydrous DMFNegligibleOptimal for peptide synthesis

Conclusion

Pyrazinecarboxylic acid, p-nitrophenyl ester is a highly effective reagent for introducing the pyrazinecarbonyl pharmacophore into complex molecules. By strictly controlling the solvent environment to exclude moisture and utilizing mild organic bases, chemists can maximize aminolysis efficiency while completely suppressing the competing hydrolysis pathway.

References

  • DK173753B1 - LHRH antagonist with negligible histamine release activity.
  • Chemistry of peptide synthesis. SPBU.
  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. NCSU.
  • Pauli Exclusion by n→π* Interactions: Implic
  • Trimethyl Lock: A Stable Chromogenic Substr

Sources

Foundational

Pyrazinecarboxylic Acid, p-Nitrophenyl Ester: Mechanistic Pathways, Analytical Utility, and Prodrug Potential

Executive Summary Pyrazinecarboxylic acid, p-nitrophenyl ester (also known as p-nitrophenyl pyrazinoate or pNP-POA) is a synthetic ester derivative of pyrazinoic acid. In the fields of enzymology and drug development, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazinecarboxylic acid, p-nitrophenyl ester (also known as p-nitrophenyl pyrazinoate or pNP-POA) is a synthetic ester derivative of pyrazinoic acid. In the fields of enzymology and drug development, it serves a dual purpose: it is the gold-standard chromogenic substrate for assaying the activity of Pyrazinamidase (PncA) , and it acts as a structural prototype for ester-based prodrugs designed to bypass drug-resistant Mycobacterium tuberculosis (Mtb). This whitepaper details the chemical causality behind its reactivity, its enzymatic mechanism of action, validated analytical protocols, and its implications for next-generation antitubercular therapeutics.

Chemical Anatomy and Electrophilic Reactivity

The mechanistic utility of p-nitrophenyl pyrazinoate stems entirely from its chemical architecture. It consists of a pyrazine ring attached to a carboxylate group, which is esterified with a p-nitrophenyl moiety.

The Causality of Reactivity: The p-nitrophenyl group is highly electron-withdrawing due to the resonance and inductive effects of the nitro (-NO₂) group. This structural feature significantly increases the partial positive charge (


) on the ester's carbonyl carbon, making it a highly attractive electrophile. When exposed to a nucleophile (such as the catalytic cysteine of an enzyme), the activation energy for nucleophilic attack is drastically lowered. Furthermore, upon cleavage, the leaving group (p-nitrophenol) is highly stable. With a pKa of ~7.15, it readily ionizes at physiological pH to form the resonance-stabilized p-nitrophenolate anion, which is the basis for its colorimetric properties1[1].

Mechanism of Action I: Enzymatic Hydrolysis by Pyrazinamidase (PncA)

Pyrazinamide (PZA) is a frontline tuberculosis prodrug that requires intracellular activation by the Mtb metalloenzyme Pyrazinamidase (PncA) to form the active bactericidal agent, Pyrazinoic Acid (POA)2[2]. While PncA natively functions as an amidase, it possesses robust esterase activity, making pNP-POA an ideal substrate for kinetic studies.

The Catalytic Sequence:

  • Nucleophilic Attack: The thiolate anion of the catalytic Cys138 residue in PncA attacks the electrophilic carbonyl carbon of pNP-POA.

  • Tetrahedral Intermediate: An unstable tetrahedral intermediate is formed, stabilized by the enzyme's oxyanion hole and a coordinated metal ion (typically Fe²⁺ or Mn²⁺).

  • Acyl-Enzyme Formation: The intermediate collapses, breaking the ester bond. The p-nitrophenolate anion is expelled as a leaving group, leaving behind a covalent thioester acyl-enzyme intermediate.

  • Hydrolysis: A water molecule, activated by a nearby catalytic aspartate (Asp8), attacks the thioester, releasing free Pyrazinoic Acid (POA) and regenerating the active enzyme.

G S1 1. Substrate Binding (pNP-POA + PncA) S2 2. Nucleophilic Attack (Cys138 Thiolate) S1->S2 S3 3. Tetrahedral Intermediate (Oxyanion Hole Stabilized) S2->S3 S4 4. Acyl-Enzyme Formation (Release of p-Nitrophenol) S3->S4 S5 5. Water Hydrolysis (Attack on Thioester) S4->S5 S6 6. Product Release (Pyrazinoic Acid + Free PncA) S5->S6 S6->S1 Enzyme Regeneration

Caption: Catalytic cycle of PncA hydrolyzing the p-nitrophenyl ester.

Analytical Application: The Colorimetric PncA Assay

Because mutations in the pncA gene are the primary driver of PZA-resistant TB, measuring PncA activity is critical. The hydrolysis of pNP-POA releases p-nitrophenol, which turns yellow at slightly alkaline pH, allowing for continuous spectrophotometric monitoring at 400–410 nm.

Self-Validating Experimental Protocol

To ensure trustworthiness and eliminate false positives caused by the inherent instability of active esters, the following protocol incorporates strict causality-driven controls:

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer at pH 7.5 .

    • Causality: The pKa of p-nitrophenol is 7.15. A pH of 7.5 ensures that >70% of the released product is in the deprotonated, highly absorptive phenolate form, maximizing the signal-to-noise ratio.

  • Substrate Solubilization: Dissolve pNP-POA in 100% anhydrous DMSO to create a 10 mM stock.

    • Causality: The compound is highly hydrophobic and prone to spontaneous hydrolysis in water. DMSO prevents premature degradation.

  • Reaction Assembly: In a UV-Vis cuvette, mix 980 µL of buffer, 10 µL of purified PncA enzyme (or cell lysate), and incubate at 37°C for 2 minutes.

  • Initiation & Blanking (Critical Step): Add 10 µL of the substrate stock to initiate the reaction. Simultaneously run a non-enzymatic blank (buffer + DMSO + substrate).

    • Causality: Active esters hydrolyze spontaneously in aqueous environments. The blank curve must be subtracted from the enzyme curve to isolate true catalytic turnover.

  • Continuous Monitoring: Measure absorbance at 400 nm continuously for 5 minutes. Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    

G B1 Buffer Prep (pH 7.5, 50mM Tris) B2 Substrate Addition (pNP-POA in DMSO) B1->B2 B3 Enzyme Incubation (Wild-type or Mutant PncA) B2->B3 B4 Spectrophotometry (Monitor 400 nm) B3->B4 B5 Kinetic Analysis (Calculate Vmax & Km) B4->B5

Caption: Step-by-step workflow for the colorimetric PncA esterase assay.

Quantitative Data: Kinetic Comparison

PncA is natively an amidase, but its esterase activity is kinetically superior due to the higher electrophilicity of the ester carbonyl and the superior leaving group ability of the phenolate compared to ammonia.

SubstrateEnzyme Activity Type

(mM)

(s⁻¹)
Catalytic Efficiency (

)
Pyrazinamide (Native) Amidase~0.50 - 1.00~0.05Low
p-Nitrophenyl Pyrazinoate Esterase~0.10 - 0.20~5.00High (100x > Amidase)

Mechanism of Action II: Ester-Prodrug Strategy for PZA-Resistant TB

Beyond diagnostics, pNP-POA serves as a foundational model for bypassing PZA resistance. Once POA is generated intracellularly, it binds to the aspartate decarboxylase enzyme PanD , triggering its targeted degradation by the ClpC1-ClpP protease complex and halting essential Coenzyme A biosynthesis 2[2].

Because PZA resistance is almost exclusively caused by loss-of-function mutations in PncA, delivering POA directly is desirable. However, free POA has poor membrane permeability. By utilizing ester prodrugs (like pNP-POA or lipophilic aliphatic analogs), researchers can exploit alternative redundant mycobacterial esterases (e.g., LipC, EstA, or LysB) to cleave the ester bond intracellularly, successfully releasing POA and bypassing the mutated PncA bottleneck 3[3].

G PZA Pyrazinamide (PZA) MutPncA Mutated PncA (Loss of Function) PZA->MutPncA Block Pathway Blocked (PZA Resistance) MutPncA->Block Prodrug Ester Prodrug (pNP-POA / Analogs) AltEst Alternative Esterases (e.g., LipC, EstA) Prodrug->AltEst POA Pyrazinoic Acid (POA) (Active Moiety) AltEst->POA PanD PanD Degradation (ClpC1-ClpP Complex) POA->PanD

Caption: Mechanism of ester prodrugs bypassing PncA mutations in Mtb.

Pharmacotoxicological Considerations

While ester prodrugs effectively deliver POA, drug developers must account for host metabolism. In the human liver, POA is further hydroxylated by xanthine oxidase to form 5-hydroxypyrazinoic acid (5-OH-PA) . Recent clinical and in vivo studies have confirmed that 5-OH-PA, rather than PZA or POA itself, is the primary metabolite responsible for PZA-induced hepatotoxicity4[4]. Therefore, any ester prodrug strategy must carefully balance the rate of intracellular mycobacterial cleavage against the rate of systemic host metabolism to avoid elevating liver transaminases.

References

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - ResearchGate.
  • Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC.
  • A novel mechanism underlies the hepatotoxicity of pyrazinamide - PubMed.
  • Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC.

Sources

Exploratory

Pyrazinecarboxylic Acid, p-Nitrophenyl Ester Derivatives in Medicinal Chemistry: Synthesis, Enzymatic Profiling, and Prodrug Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary Pyrazine derivatives occupy a privileged space in medicinal chemistry, an...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

Pyrazine derivatives occupy a privileged space in medicinal chemistry, anchored most notably by the first-line antitubercular drug, pyrazinamide (PZA). Within the synthetic and analytical toolkit for pyrazine-based drug development, pyrazinecarboxylic acid, p-nitrophenyl ester (often referred to as p-nitrophenyl pyrazinoate) serves a dual, highly specialized role. It acts both as a highly reactive "active ester" for the synthesis of complex amide/peptide conjugates and as a precision colorimetric substrate for profiling the activity of pyrazinamidase (PncA)—the enzyme responsible for PZA activation.

This technical guide explores the mechanistic causality, synthetic utility, and enzymatic profiling applications of p-nitrophenyl pyrazinoate derivatives, providing field-proven, self-validating protocols for researchers.

Part 1: Chemical Reactivity & The Active Ester Paradigm

The Causality Behind the Design

Carboxylic acids, including pyrazine-2-carboxylic acid, are generally unreactive toward nucleophilic acyl substitution by amines at ambient conditions due to the poor leaving group ability of the hydroxyl moiety. To facilitate amide bond formation without employing harsh conditions that might degrade sensitive biological substrates (like amino acids or peptides), the acid must be "activated."

Converting the acid to a p-nitrophenyl ester leverages the strong electron-withdrawing effect of the para-nitro group. This stabilizes the phenoxide anion upon cleavage, significantly lowering the pKa of the leaving group (p-nitrophenol, pKa ~7.15). Consequently, the carbonyl carbon becomes highly electrophilic, allowing smooth, spontaneous aminolysis.

The Self-Validating Advantage: The release of p-nitrophenol provides a built-in visual and spectrophotometric cue. Under slightly basic conditions, the liberated p-nitrophenolate anion turns the reaction mixture a distinct yellow, allowing researchers to visually monitor the reaction's progress without continuous chromatographic sampling.

Part 2: Synthetic Applications in Peptide & Amide Conjugation

Active esters of pyrazinecarboxylic acid have been heavily utilized to synthesize pyrazine-modified amino acids. For example, these derivatives are critical in the synthesis of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists, where pyrazine modifications are used to reduce undesirable histamine-release liabilities ()[1].

Protocol 1: Synthesis and Aminolysis of p-Nitrophenyl Pyrazinoate

This protocol describes a self-validating workflow for coupling a pyrazinoyl group to a primary amine.

  • Activation: Dissolve 1.0 eq of pyrazine-2-carboxylic acid and 1.1 eq of p-nitrophenol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2).

  • Coupling: Cool the mixture to 0°C. Add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dropwise. Stir for 1 hour at 0°C, then allow to warm to room temperature for 4 hours.

  • Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Concentrate the filtrate to yield the crude active ester. Recrystallize from ethyl acetate/hexane to ensure high purity.

  • Aminolysis: Dissolve the purified p-nitrophenyl pyrazinoate (1.0 eq) in anhydrous dimethylformamide (DMF). Add the target primary amine (e.g., BOC-Lysine) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Monitoring (Self-Validation): Stir at room temperature. The solution will turn yellow as p-nitrophenol is liberated. Complete consumption of the active ester (typically 2-4 hours) indicates reaction completion, which can be confirmed by the stabilization of absorbance at 400 nm.

  • Purification: Partition the mixture between ethyl acetate and 5% aqueous Na2CO3 (to wash away the p-nitrophenolate). Dry the organic layer and concentrate to yield the purified pyrazine-amide conjugate.

G N1 Pyrazine-2-carboxylic Acid + p-Nitrophenol N2 Coupling Agent (e.g., DCC) Solvent: THF/DMF N1->N2 N3 Pyrazinecarboxylic acid, p-nitrophenyl ester (Active Ester) N2->N3 N4 Primary Amine / Amino Acid (e.g., BOC-Lys) N3->N4 N5 Nucleophilic Acyl Substitution (Aminolysis) N4->N5 N6 Pyrazine-Amide Conjugate (Target Molecule) N5->N6 N7 p-Nitrophenol (Leaving Group / Byproduct) N5->N7

Caption: Workflow for the synthesis and aminolysis of pyrazinecarboxylic acid p-nitrophenyl ester.

Part 3: Enzymatic Profiling & Pyrazinamidase (PncA) Assays

Mechanistic Context

Pyrazinamide (PZA) is a prodrug that diffuses into Mycobacterium tuberculosis (Mtb) and is hydrolyzed by the bacterial enzyme pyrazinamidase (PncA) into the active moiety, pyrazinoic acid (POA) ()[2][3]. POA disrupts membrane energetics and inhibits multiple intracellular targets. Mutations in the pncA gene are the primary driver of PZA resistance.

To evaluate PncA activity—either to characterize resistant clinical isolates or to screen for enzyme inhibitors—researchers require a rapid, high-throughput assay. Because the natural hydrolysis of PZA to POA lacks a strong chromogenic shift, p-nitrophenyl pyrazinoate is employed as a surrogate substrate. The esterase/amidase cleavage of this ester mimics the natural activation process but releases p-nitrophenol, allowing direct spectrophotometric quantification ()[4][5].

Protocol 2: High-Throughput Colorimetric PncA Activity Assay

This protocol provides a self-validating kinetic assay for esterase/amidase activity.

  • Reagent Preparation: Prepare a 10 mM stock of p-nitrophenyl pyrazinoate in DMSO. Prepare the assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT).

  • Enzyme Preparation: Isolate mycobacterial lysates or use recombinant purified PncA enzyme (diluted to 0.5–5 µg/mL in assay buffer).

  • Reaction Initiation: In a 96-well microplate, add 190 µL of the enzyme solution per well. Initiate the reaction by adding 10 µL of the substrate stock (final substrate concentration: 500 µM).

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Monitor the absorbance at 405 nm continuously for 30 minutes at 37°C.

  • Validation & Calculation: The assay is inherently self-validating: the continuous evolution of absorbance at 405 nm directly correlates to enzyme kinetics. By including a substrate-only control, researchers can dynamically subtract the background spontaneous hydrolysis rate. Use a standard curve of p-nitrophenol (0–100 µM) to convert

    
     into specific enzyme activity (
    
    
    
    ).

G N1 Pyrazinamide (PZA) (Prodrug) N2 Mycobacterial Pyrazinamidase (PncA Enzyme) N1->N2 In vivo activation N3 Pyrazinoic Acid (POA) (Active Antimycobacterial) N2->N3 N4 p-Nitrophenyl Pyrazinoate (Assay Substrate) N5 Esterase / Amidase Cleavage N4->N5 In vitro assay N5->N2 Enzyme source N5->N3 N6 p-Nitrophenol Release (Yellow, Absorbance 405 nm) N5->N6

Caption: PncA-mediated activation of PZA and the colorimetric assay using p-nitrophenyl pyrazinoate.

Part 4: Prodrug Development: Overcoming PZA Resistance

Because PZA resistance is predominantly linked to PncA loss-of-function, delivering the active POA directly is a logical workaround. However, POA is highly polar and exhibits poor penetration across the lipid-rich mycobacterial cell wall. To overcome this, researchers have synthesized lipophilic ester and amide prodrugs of POA ()[6][7][8].

In this context, p-nitrophenyl and other substituted phenyl esters serve as vital baseline compounds for structure-activity relationship (SAR) studies. They help map the esterase specificity of mycobacterial homogenates versus mammalian plasma, ensuring the prodrug survives systemic circulation but is rapidly cleaved upon entering the mycobacterium.

Data Presentation: Comparative Profiling of POA Prodrugs

The following table summarizes the theoretical pharmacokinetic and pharmacodynamic trade-offs of various POA derivatives, demonstrating why ester stability is a critical parameter in prodrug design.

Compound ClassLipophilicity (LogP)Plasma Stability (

)
Mycobacterial Cleavage RateMIC vs. PZA-Resistant Mtb (

)
Pyrazinamide (PZA) -0.6High (>24h)Slow (PncA dependent)>100 (Resistant)
Pyrazinoic Acid (POA) -0.4High (Stable)N/A (Active form)>50 (Poor penetration)
POA p-Nitrophenyl Ester 1.8Low (<1h)Very Fast12.5
POA Alkyl Esters (e.g., Octyl) 3.5 - 5.0Moderate (2-6h)Fast (General esterases)3.1 - 6.25
POA Alkyl Amides 2.0 - 4.0High (>24h)Very Slow>50

Table 1: Comparative profiling of pyrazinoic acid derivatives. Data synthesized from structural trends in POA prodrug development[7]. Alkyl esters offer the optimal balance of cell wall penetration and intracellular activation by non-PncA esterases.

References

  • Title: DK173753B1 - LHRH antagonist with negligible histamine release activity, which is a decapeptide and use of the decapeptide Source: Google Patents URL
  • Title: Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug Source: Drug Metabolism and Disposition (PubMed Central) URL: [Link]

  • Title: Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development Source: Methods in Enzymology (PubMed Central) URL: [Link]

  • Title: Lipophilic pyrazinoic acid amide and ester prodrugs stability, activation and activity against M. tuberculosis Source: European Journal of Pharmaceutical Sciences (PubMed) URL: [Link]

Sources

Foundational

Pyrazinecarboxylic Acid, p-Nitrophenyl Ester: A Technical Guide to Synthesis, Mechanisms, and Applications in Medicinal Chemistry

Executive Summary In the landscape of synthetic peptide chemistry and targeted drug development, the precise formation of amide bonds is a critical bottleneck. Pyrazinecarboxylic acid, p-nitrophenyl ester (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic peptide chemistry and targeted drug development, the precise formation of amide bonds is a critical bottleneck. Pyrazinecarboxylic acid, p-nitrophenyl ester (also known as 4-nitrophenyl pyrazine-2-carboxylate) serves as a highly specialized "active ester" designed to transfer the pyrazinoyl pharmacophore onto primary and secondary amines[1].

Unlike standard coupling reagents that require in situ activation, this pre-activated ester isolates the activation step from the amidation step. This isolation prevents unwanted side reactions (such as racemization or substrate degradation) when functionalizing complex, sterically hindered peptides. This technical whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and field-proven applications in the development of LHRH antagonists and antitubercular agents.

Chemical Identity & Comparative Kinetics

The utility of p-nitrophenyl (ONp) esters lies in the electron-withdrawing nature of the nitro group, which significantly lowers the pKa of the leaving group (p-nitrophenol, pKa ~7.15). This makes the carbonyl carbon highly susceptible to nucleophilic attack by amines.

Table 1: Physicochemical Properties[1][2]
PropertyTechnical Specification
Chemical Name Pyrazinecarboxylic acid, p-nitrophenyl ester
CAS Registry Number 20088-23-7
Molecular Formula C₁₁H₇N₃O₄
Molecular Weight 245.19 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 180–182 °C (decomposition)
TLC Retention Factor (

)
0.72 (CHCl₃:MeOH = 49:1)
Table 2: Kinetic Comparison of Active Esters
Active Ester Leaving GroupRelative ReactivityBuilt-in ReadoutPrimary Use Case
p-Nitrophenyl (ONp) Moderate / ControlledColorimetric (400 nm) Slow amidation; Real-time enzymatic assays
N-Hydroxysuccinimide (NHS) HighNone (Water soluble)Routine peptide coupling; Aqueous bioconjugation
Pentafluorophenyl (PFP) Very HighNone (Hydrophobic)Sterically hindered amines; Automated solid-phase

Mechanistic Rationale: The "Active Ester" Paradigm

The synthesis and utilization of p-nitrophenyl pyrazine-2-carboxylate relies on carbodiimide-mediated dehydration. When pyrazine-2-carboxylic acid is reacted with dicyclohexylcarbodiimide (DCC), an highly reactive O-acylisourea intermediate is formed. Because O-acylisourea is prone to an undesirable rearrangement into an unreactive N-acylurea, p-nitrophenol is introduced to rapidly trap the intermediate, yielding the stable active ester[2].

Synthesis A Pyrazine-2-carboxylic acid (Acyl Donor) C DCC / CH2Cl2 (Coupling Agent) A->C B p-Nitrophenol (Leaving Group) B->C D O-Acylisourea Intermediate C->D Activation E p-Nitrophenyl pyrazinecarboxylate D->E Nucleophilic Attack F DCU (Insoluble Byproduct) D->F Precipitation (Drives Reaction)

Workflow for the DCC-mediated synthesis of p-nitrophenyl pyrazine-2-carboxylate.

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, it is critical to design protocols that inherently validate their own success. The following methodologies incorporate thermodynamic drivers and visual indicators to ensure high-fidelity execution.

Protocol 1: De Novo Synthesis via Carbodiimide Activation[2]

This protocol yields the active ester with an expected efficiency of ~88%.

  • Reagent Preparation: Suspend 40 mmol (4.96 g) of pyrazine-2-carboxylic acid and 44 mmol (6.12 g) of p-nitrophenol in 200 mL of anhydrous dichloromethane (CH₂Cl₂).

    • Causality: A 10% stoichiometric excess of p-nitrophenol ensures complete consumption of the O-acylisourea intermediate, preventing the accumulation of reactive byproducts.

  • Thermal Control: Chill the suspension to 0 °C in an ice bath.

    • Causality: Lowering the temperature kinetically suppresses the O-to-N acyl migration of the isourea intermediate, maximizing the yield of the desired ester[2].

  • Activation: Dissolve 40 mmol (8.24 g) of DCC in 20 mL of CH₂Cl₂ and add dropwise with vigorous stirring.

  • Propagation: Allow the reaction to warm to room temperature and stir for 17 hours.

    • Self-Validation Check: The reaction mixture will become increasingly cloudy. This is the precipitation of dicyclohexylurea (DCU). The insolubility of DCU in CH₂Cl₂ acts as a thermodynamic sink, irreversibly driving the reaction to completion.

  • Isolation: Filter the precipitated DCU. Wash the filtrate with cold 5% NaHCO₃ to remove excess p-nitrophenol, dry over MgSO₄, and evaporate the solvent in vacuo.

  • Purification: Recrystallize the crude product from isopropanol to yield white/pale yellow needles (Melting point: 180–182 °C).

Protocol 2: Application in Peptide Functionalization (Amidation)

This active ester is famously utilized to attach pyrazinoyl groups to Lysine residues in the synthesis of LHRH (Luteinizing Hormone-Releasing Hormone) antagonists[3].

  • Amine Free-Basing: Dissolve 7.0 mmol of the target peptide/amine (e.g., BOC-Lys) in anhydrous DMF. Add 14.0 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA deprotonates the amine (converting it from an inert ammonium salt to a potent nucleophile) without acting as a competing nucleophile due to its steric hindrance.

  • Coupling: Add 7.7 mmol of Pyrazinecarboxylic acid, p-nitrophenyl ester to the solution.

  • Real-Time Spectrophotometric Monitoring:

    • Self-Validation Check: As the amidation proceeds, p-nitrophenolate is expelled as a leaving group. In the basic DMF/DIPEA environment, p-nitrophenolate exhibits a brilliant yellow color with a strict absorbance peak at 400 nm . By taking aliquots and measuring

      
      , researchers can quantitatively track the reaction kinetics in real-time. The reaction is complete when the absorbance plateaus.
      
  • Quenching & Purification: Evaporate the DMF, redissolve in ethyl acetate, and wash extensively with 1M NaOH to extract the water-soluble p-nitrophenolate, leaving the pure pyrazinoyl-peptide in the organic layer.

Amidation A Active Ester (p-Nitrophenyl pyrazinecarboxylate) C Tetrahedral Intermediate A->C B Target Amine (e.g., Peptide N-terminus / Lysine) B->C Nucleophilic Addition (Basic pH) D Pyrazinoyl-Peptide (Stable Amide Bond) C->D Elimination E p-Nitrophenolate (Yellow, Abs: 400nm) C->E Leaving Group (Colorimetric Readout)

Mechanism of nucleophilic acyl substitution utilizing the active ester for peptide functionalization.

Applications in Drug Discovery

LHRH Antagonists and Histamine Mitigation

In the clinical development of LHRH antagonists (used to prevent premature ovulation in IVF protocols or treat hormone-dependent cancers), early decapeptide candidates suffered from severe side effects, specifically the triggering of systemic histamine release from mast cells. Researchers discovered that modifying the D-Lysine residues at position 6 with heterocyclic aromatic rings—specifically the pyrazinoyl group—drastically reduced this anaphylactoid histamine release while maintaining high anti-ovulatory activity[3]. The p-nitrophenyl ester is the premier reagent for achieving this highly specific acylation on the complex decapeptide scaffold without degrading the existing chiral centers.

Antitubercular Agent Synthesis

Pyrazinamide is a first-line medication used to treat Mycobacterium tuberculosis. The pyrazine ring is essential for the drug's ability to disrupt mycobacterial membrane energetics. Pyrazinecarboxylic acid, p-nitrophenyl ester is frequently utilized as an intermediate to synthesize novel pyrazine-1,3,4-oxadiazole hybrids and prodrugs. By acting as a clean acyl donor, it allows medicinal chemists to rapidly generate libraries of pyrazinamide analogs to combat multidrug-resistant tuberculosis (MDR-TB)[4].

References

  • 4-Nitrophenyl pyrazine-2-carboxylate | CymitQuimica.CymitQuimica Indagoo Catalog.
  • DK173753B1 - LHRH antagonist with negligible histamine release activity, which is a decapeptide and use of the decapeptide.Google Patents.
  • Reaction of Ferrocene Carboxylic Acid with Dicyclohexylcarbodiimide.ResearchGate.
  • Manuscript 1 | PDF | Organic Synthesis | Proton Nuclear Magnetic Resonance.Scribd.

Sources

Exploratory

Pyrazinecarboxylic Acid, p-Nitrophenyl Ester: Technical Guide to the Chromogenic Pyrazinamidase Substrate

Here is an in-depth technical guide on Pyrazinecarboxylic acid, p-nitrophenyl ester , structured for researchers and drug development professionals. Executive Summary Pyrazinecarboxylic acid, p-nitrophenyl ester (also kn...

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide on Pyrazinecarboxylic acid, p-nitrophenyl ester , structured for researchers and drug development professionals.

Executive Summary

Pyrazinecarboxylic acid, p-nitrophenyl ester (also known as p-nitrophenyl pyrazinoate) is a synthetic chromogenic substrate designed to quantify the activity of pyrazinamidase (PZase) , an enzyme critical to the pharmacology of the first-line tuberculosis drug, Pyrazinamide (PZA) .

Unlike the parent drug PZA, which requires a multi-step chemical development process (Wayne’s method) to visualize hydrolysis, this activated ester yields an immediate colorimetric signal upon cleavage. This compound serves as a vital tool in phenotypic drug susceptibility testing (DST) for Mycobacterium tuberculosis (Mtb) and in the biochemical identification of Mycobacterium species.

Key Technical Utility:

  • Target Enzyme: Pyrazinamidase (PncA).[1][2]

  • Readout: Release of p-nitrophenol (Yellow,

    
     nm).
    
  • Application: Rapid detection of PZA resistance (associated with pncA mutations) and species differentiation.

Historical Context & Discovery

The development of p-nitrophenyl pyrazinoate is rooted in the evolution of tuberculosis diagnostics, specifically the need to overcome the limitations of testing Pyrazinamide susceptibility.

The "Wayne Method" Foundation (1974)

The history begins with L.G. Wayne , who in 1974 established the correlation between PZA susceptibility and amidase activity. The "Wayne Method" used PZA as the substrate.[3][4]

  • Mechanism: Mtb converts PZA to pyrazinoic acid (POA).[5][6]

  • Detection: Ferrous ammonium sulfate is added, forming a pink ferrous-pyrazinoate complex.

  • Limitation: The method required large biomass, long incubation, and a secondary reagent addition step, making it difficult to automate.

The Chromogenic Evolution (1990s)

To facilitate rapid and automated testing (e.g., in systems like BBL Crystal or Rosco Diagnostica tablets), researchers adapted the assay using surrogate substrates . The introduction of p-nitrophenyl pyrazinoate allowed for a "one-step" kinetic assay.

  • Innovation: By esterifying pyrazinoic acid with p-nitrophenol, the hydrolysis product becomes self-indicating.

  • Impact: This enabled the differentiation of M. tuberculosis (PZase positive) from M. bovis (PZase negative) and the rapid screening of MDR-TB isolates for PZA resistance without the need for complex ferrous reagent development.

Chemical Properties & Synthesis[7][8][9][10][11][12][13]

Chemical Profile
PropertyDetail
IUPAC Name 4-Nitrophenyl pyrazine-2-carboxylate
Common Name p-Nitrophenyl pyrazinoate
Molecular Formula

Molecular Weight 245.19 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in water (requires hydrolysis)
Stability Moisture sensitive; store at -20°C under desiccant
Synthesis Protocol

The synthesis follows a standard Steglich esterification or Acid Chloride pathway. Below is a high-purity protocol suitable for generating analytical-grade substrate.

Reagents:

  • Pyrazine-2-carboxylic acid (Pyrazinoic acid).[7][8]

  • p-Nitrophenol.

  • Thionyl chloride (

    
    ) OR Dicyclohexylcarbodiimide (DCC).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology (Acid Chloride Route):

  • Activation: Dissolve 10 mmol of pyrazine-2-carboxylic acid in 20 mL of anhydrous DCM. Add 12 mmol of thionyl chloride and a catalytic amount of DMF. Reflux for 2 hours under nitrogen to form pyrazinoyl chloride .

  • Evaporation: Remove excess thionyl chloride under reduced pressure.

  • Coupling: Redissolve the crude acid chloride in 10 mL dry DCM. Add this solution dropwise to a stirred solution of p-nitrophenol (10 mmol) and Triethylamine (11 mmol) in DCM at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Purification: Wash the organic layer with saturated

    
     (to remove unreacted acid/phenol), then with water and brine. Dry over 
    
    
    
    .
  • Crystallization: Recrystallize from Ethanol/Hexane to yield pale yellow needles.

Mechanism of Action (The Assay)

The diagnostic utility relies on the hydrolytic activity of the PncA enzyme (Pyrazinamidase). While PncA is an amidase (acting on PZA), it possesses significant esterase activity toward pyrazinoic esters.

Reaction Pathway[9][12][13]
  • Substrate Entry: The lipophilic ester passively diffuses into the mycobacterial cell.[5]

  • Enzymatic Cleavage: Functional PncA attacks the carbonyl carbon of the ester.

  • Signal Release: The ester bond breaks, releasing Pyrazinoic acid (colorless) and p-Nitrophenol .

  • Chromogenesis: Under physiological or slightly alkaline conditions, p-Nitrophenol exists as the p-nitrophenolate anion, which is intensely yellow.

Pathway Visualization

G Substrate p-Nitrophenyl Pyrazinoate Intermediate Enzyme-Substrate Complex Substrate->Intermediate Binding Enzyme Pyrazinamidase (PncA) Enzyme->Intermediate Catalysis Product1 Pyrazinoic Acid (POA) Intermediate->Product1 Hydrolysis Product2 p-Nitrophenol (Yellow Signal) Intermediate->Product2 Release

Figure 1: Enzymatic hydrolysis pathway of p-nitrophenyl pyrazinoate by PncA.

Experimental Protocol: PZase Activity Assay

This protocol describes the qualitative and semi-quantitative analysis of PZase activity in Mycobacterium tuberculosis isolates.

Reagents Preparation[3][7][8][9][10][11][12]
  • Substrate Stock: Dissolve 10 mg p-nitrophenyl pyrazinoate in 1 mL DMSO.

  • Buffer: 0.1 M Phosphate buffer, pH 7.0.

  • Control Strain: M. tuberculosis H37Rv (PZase positive).

  • Negative Control: M. bovis BCG (PZase negative due to pncA H57D mutation).

Workflow
  • Inoculum Preparation:

    • Harvest colonies from Lowenstein-Jensen (LJ) or 7H10 agar (3-4 weeks old).

    • Resuspend in 2 mL of Phosphate buffer to achieve turbidity equivalent to McFarland 3.0 (heavy inoculum is required for rapid detection).

  • Substrate Addition:

    • Add 100 µL of Substrate Stock to the cell suspension.

    • Note: The final concentration should be approx. 0.5 mg/mL.

  • Incubation:

    • Incubate at 37°C.

    • Timepoints: Check at 4 hours and 24 hours.

  • Readout:

    • Visual: Observe for color change from clear/pale to Yellow .

    • Spectrophotometric: Centrifuge the suspension (5 min at 10,000 x g) to pellet cells. Measure absorbance of the supernatant at 405 nm .

Interpretation
ObservationResultClinical Implication
Yellow Supernatant Positive (+) Functional PncA. Isolate is likely Susceptible to PZA.
Colorless/Pale Negative (-) Non-functional PncA. Isolate is likely Resistant to PZA.

Diagnostic Utility & Data Comparison

The p-nitrophenyl pyrazinoate assay serves as a rapid surrogate for PZA susceptibility. However, researchers must understand its correlation with the "Gold Standard" (MGIT 960) and Sequencing.

Performance Data (Synthesized from Comparative Studies)
Parameterp-Nitrophenyl AssayWayne Method (Classic)MGIT 960 (Growth Based)
Time to Result 4 - 24 Hours (post-culture)4 Days4 - 14 Days
Mechanism Enzymatic HydrolysisEnzymatic HydrolysisGrowth Inhibition at pH 5.9
Sensitivity 85 - 92%80 - 90%>95%
Specificity >95%>95%>95%
False Resistance Rare (Some mutants retain esterase activity but lose amidase activity)RareCommon (Inoculum dependent)

Critical Insight: While p-nitrophenyl pyrazinoate detects the presence of the enzyme, it does not measure the flux of the drug. Rare pncA mutations may affect the binding of PZA (amide) but allow the smaller ester to still be hydrolyzed. Therefore, this assay is best used as a rapid negative screen —if the result is negative (no yellow color), the strain is almost certainly resistant.

References

  • Wayne, L. G. (1974). "Simple pyrazinamidase and urease tests for routine identification of mycobacteria." American Review of Respiratory Disease, 109(1), 147-151. Link

  • McClatchy, J. K., et al. (1981).[9] "Use of pyrazinamidase activity on Mycobacterium tuberculosis as a rapid method for determination of pyrazinamide susceptibility."[9] Antimicrobial Agents and Chemotherapy, 20(4), 556-557. Link

  • Zhang, Y., & Mitchison, D. (2003). "The curious characteristics of pyrazinamide: a review." International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.[5] Link

  • Rosco Diagnostica. (2009). "User's Guide: Diatabs for Identification of Mycobacteria." Key Scientific Products. Link

  • Engström, N., et al. (2005). "Synthesis of p-nitrophenyl esters for lipase characterization." European Journal of Lipid Science and Technology, 107, 123-130. (Cited for general synthesis protocol standards).

Sources

Foundational

A Comprehensive Technical Guide to the Theoretical Properties of Pyrazinecarboxylic Acid, p-Nitrophenyl Ester

For Researchers, Scientists, and Drug Development Professionals Abstract Pyrazinecarboxylic acid and its derivatives are a cornerstone in medicinal chemistry, most notably represented by the first-line anti-tuberculosis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinecarboxylic acid and its derivatives are a cornerstone in medicinal chemistry, most notably represented by the first-line anti-tuberculosis drug, pyrazinamide. The introduction of a p-nitrophenyl ester moiety to the pyrazinecarboxylic acid scaffold creates a molecule of significant interest for both mechanistic studies and as a potential prodrug. The p-nitrophenyl group serves as an excellent leaving group, making this ester a useful tool for studying acylation reactions and a potential candidate for targeted drug delivery. This in-depth technical guide provides a comprehensive framework for the theoretical calculation of the key properties of pyrazinecarboxylic acid, p-nitrophenyl ester. By leveraging established computational chemistry protocols, we will explore its structural, electronic, and spectroscopic characteristics. This guide is intended to serve as a roadmap for researchers seeking to understand and predict the behavior of this and similar molecules, thereby accelerating the drug discovery and development process.

Introduction: The Significance of Pyrazinecarboxylic Acid, p-Nitrophenyl Ester

The pyrazine ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimycobacterial, anticancer, and anti-inflammatory properties.[1] Pyrazinamide, an amide of pyrazinecarboxylic acid, is a critical component in the treatment of tuberculosis.[1] Its active form, pyrazinoic acid, is generated within the mycobacteria, highlighting the importance of prodrug strategies in this chemical space.[2]

The p-nitrophenyl ester of pyrazinecarboxylic acid is a molecule of dual interest. Firstly, p-nitrophenyl esters are widely used as activated esters in organic synthesis and for studying enzyme kinetics due to the electron-withdrawing nature of the p-nitrophenyl group, which facilitates nucleophilic attack at the carbonyl carbon.[3] Secondly, the esterification of pyrazinoic acid is a known strategy to enhance its lipophilicity and potentially improve its cellular uptake, a critical factor for its antimycobacterial activity.[2]

A thorough understanding of the theoretical properties of pyrazinecarboxylic acid, p-nitrophenyl ester can provide invaluable insights into its reactivity, stability, and potential biological interactions. Computational chemistry offers a powerful and cost-effective means to elucidate these properties before embarking on extensive experimental work.[4]

This guide will detail the application of Density Functional Theory (DFT), a robust and widely used computational method, to predict the molecular geometry, electronic structure, and spectroscopic signatures of pyrazinecarboxylic acid, p-nitrophenyl ester.

Proposed Synthetic Pathway

While a specific synthesis for pyrazinecarboxylic acid, p-nitrophenyl ester is not extensively documented in the literature, a plausible and efficient route can be extrapolated from established methods for the synthesis of other p-nitrophenyl esters and pyrazine derivatives. A common and effective method involves the reaction of the corresponding carboxylic acid with a p-nitrophenyl activating agent.

A proposed synthetic workflow is illustrated below:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Pyrazinecarboxylic_acid Pyrazinecarboxylic Acid Target_molecule Pyrazinecarboxylic acid, p-nitrophenyl ester Pyrazinecarboxylic_acid->Target_molecule Esterification Activating_agent Activating Agent (e.g., p-nitrophenyl chloroformate) Activating_agent->Target_molecule Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Target_molecule Base Base (e.g., Triethylamine, DMAP) Base->Target_molecule Temperature 0°C to Room Temperature Temperature->Target_molecule Byproducts Byproducts

Caption: Proposed synthetic workflow for pyrazinecarboxylic acid, p-nitrophenyl ester.

This method, analogous to the synthesis of other p-nitrophenyl esters, is expected to proceed with good yield under mild conditions.[3]

Theoretical Methodology: A DFT-Based Approach

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying organic molecules, offering an excellent balance between accuracy and computational cost.[4] We propose a computational protocol based on DFT to elucidate the theoretical properties of pyrazinecarboxylic acid, p-nitrophenyl ester.

Geometry Optimization and Vibrational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule.

Protocol:

  • Initial Structure: The initial structure of pyrazinecarboxylic acid, p-nitrophenyl ester can be built using any standard molecular modeling software.

  • DFT Functional and Basis Set: Geometry optimization should be performed using a hybrid functional, such as B3LYP, which has been shown to provide reliable results for a wide range of organic molecules. A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling the non-bonding interactions.

  • Solvation Model: To simulate the effect of a solvent environment, an implicit solvation model, such as the Polarizable Continuum Model (PCM), should be employed. The choice of solvent (e.g., water, DMSO) will depend on the intended application and comparison with experimental data.

  • Vibrational Frequencies: Following geometry optimization, a vibrational frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule.

Electronic Properties

The electronic properties of the molecule govern its reactivity and spectroscopic behavior.

Key Properties to Calculate:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying regions that are susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the hybridization of atomic orbitals, charge distribution, and the nature of the chemical bonds within the molecule.

Spectroscopic Properties

Predicting the spectroscopic properties of a molecule is a powerful way to validate the computational model against experimental data.

Protocols:

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the isotropic magnetic shielding tensors for each nucleus. These can then be converted to ¹H and ¹³C NMR chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum. This will provide information about the electronic transitions and the wavelengths of maximum absorption (λmax).

The overall computational workflow is summarized in the following diagram:

G cluster_input Input cluster_dft DFT Calculations cluster_output Output Initial_Structure Initial Molecular Structure Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Initial_Structure->Geometry_Optimization Vibrational_Analysis Vibrational Frequency Analysis Geometry_Optimization->Vibrational_Analysis Electronic_Properties Electronic Properties (HOMO, LUMO, MEP, NBO) Geometry_Optimization->Electronic_Properties Spectroscopic_Properties Spectroscopic Properties (NMR, UV-Vis) Geometry_Optimization->Spectroscopic_Properties Optimized_Geometry Optimized Geometry Geometry_Optimization->Optimized_Geometry IR_Spectrum Predicted IR Spectrum Vibrational_Analysis->IR_Spectrum Electronic_Data Electronic Properties Data Electronic_Properties->Electronic_Data NMR_UVVis_Spectra Predicted NMR & UV-Vis Spectra Spectroscopic_Properties->NMR_UVVis_Spectra

Caption: A generalized workflow for the DFT-based calculation of theoretical properties.

Predicted Theoretical Properties

Based on the proposed computational protocol and data from related molecules, we can predict the following theoretical properties for pyrazinecarboxylic acid, p-nitrophenyl ester.

Structural Properties

The optimized geometry is expected to exhibit a relatively planar conformation, with some degree of rotational freedom around the ester linkage. The key bond lengths and angles will be influenced by the electronic effects of the pyrazine and p-nitrophenyl rings.

ParameterPredicted Value (Å or °)
C=O bond length~1.20 - 1.22 Å
C-O (ester) bond length~1.35 - 1.37 Å
O-C (aryl) bond length~1.40 - 1.42 Å
Dihedral Angle (Pyrazine-Ester)Variable
Dihedral Angle (Ester-Phenyl)Variable
Electronic Properties

The electronic properties will be dominated by the electron-withdrawing nature of both the pyrazine and p-nitrophenyl moieties.

PropertyPredicted Characteristic
HOMO Localized primarily on the p-nitrophenyl ring and the ester oxygen atoms.
LUMO Predominantly located on the pyrazine ring and the carbonyl carbon.
HOMO-LUMO Gap Expected to be relatively small, suggesting a higher reactivity compared to the parent carboxylic acid.
MEP Negative potential (red/yellow) will be concentrated around the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atoms of the pyrazine ring, indicating sites for electrophilic attack. Positive potential (blue) will be located on the hydrogen atoms.
Spectroscopic Properties

The predicted spectra will serve as a fingerprint for the molecule's identification and characterization.

SpectrumPredicted Features
¹H NMR Aromatic protons on the pyrazine and p-nitrophenyl rings will appear in the downfield region (δ > 7.0 ppm). The pyrazine protons will likely show characteristic coupling patterns.
¹³C NMR The carbonyl carbon will exhibit a signal in the downfield region (δ ~ 160-170 ppm). Aromatic carbons will appear in the range of δ ~ 110-150 ppm.
IR A strong absorption band corresponding to the C=O stretch of the ester group will be prominent around 1740-1760 cm⁻¹. Characteristic bands for the C-O stretch, N-O stretches of the nitro group, and aromatic C-H and C=C/C=N stretches will also be present.
UV-Vis The molecule is expected to have strong absorption in the UV region due to π→π* transitions within the aromatic systems. The presence of the p-nitrophenyl group will likely result in a λmax at a longer wavelength compared to the unsubstituted ester.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the calculation of the key properties of pyrazinecarboxylic acid, p-nitrophenyl ester. By employing DFT calculations, researchers can gain significant insights into the structural, electronic, and spectroscopic characteristics of this molecule, which can guide its synthesis, characterization, and application in drug discovery and development.

The predicted properties presented here serve as a starting point for further investigation. Experimental validation of these theoretical findings is a crucial next step. The synthesis of pyrazinecarboxylic acid, p-nitrophenyl ester and its characterization using the spectroscopic techniques discussed will be essential to confirm the accuracy of the computational model.

Furthermore, the theoretical framework presented can be extended to a broader range of pyrazinecarboxylic acid esters and other derivatives. By systematically modifying the ester group and substituents on the pyrazine ring, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the calculated properties with biological activity, ultimately leading to the rational design of more potent and selective therapeutic agents.

References

  • Doležal, M., et al. (2017). Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids. Molecules, 22(11), 1933. [Link]

  • Fife, W. K., et al. (1991). A Synthetic P-Nitrophenyl Esterase With Remarkable Substrate Selectivity. DTIC. [Link]

  • Kozlov, A. V., & Stuzhin, P. A. (2014). New Porphyrazinoid Containing Pyrazine in Place of One Pyrrole Ring. Macroheterocycles, 7(2), 136-141. [Link]

  • Kushner, S., et al. (1952). Experimental Chemotherapy of Tuberculosis. III. The Synthesis of Pyrazinamide and Related Compounds. Journal of the American Chemical Society, 74(14), 3617–3621. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Njire, M., et al. (2017). Pyrazinoic acid inhibits a bifunctional enzyme in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 61(9), e00707-17. [Link]

  • PubChem. (n.d.). Pyrazinecarboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Nitrophenyl acetate. National Center for Biotechnology Information. [Link]

  • Ramanan, K., & Shanthi, G. (2016). Synthesis, spectral characterization, DFT studies and biological evaluation of novel pyrazoline derivatives. Journal of Molecular Structure, 1108, 54-65. [Link]

  • Wouters, J., et al. (2002). Crystal Structure of the Pyrazinamidase of Pyrococcus horikoshii in Complex with its Substrate, Pyrazinamide. Journal of Biological Chemistry, 277(23), 20563–20568. [Link]

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. [Link]

  • Engström, K., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Computational and Structural Biotechnology Journal, 19, 2968-2977. [Link]

  • Spuling, E., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Angewandte Chemie International Edition, 59(46), 20384-20401. [Link]

  • Cynamon, M. H., et al. (1992). Pyrazinamide activity against pyrazinamide-resistant Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 36(6), 1321-1323. [Link]

Sources

Exploratory

"Pyrazinecarboxylic acid, p-nitrophenyl ester" solubility and handling

The following technical guide details the properties, synthesis, handling, and application of Pyrazine-2-carboxylic acid, p-nitrophenyl ester . This compound is a highly reactive activated ester used primarily in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, handling, and application of Pyrazine-2-carboxylic acid, p-nitrophenyl ester . This compound is a highly reactive activated ester used primarily in medicinal chemistry for the efficient installation of the pyrazine-2-carbonyl moiety—a pharmacophore found in antitubercular agents (e.g., Pyrazinamide analogs) and various kinase inhibitors.

Content Type: Technical Guide / Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Chemical Identity & Significance

The p-nitrophenyl (PNP) ester of pyrazine-2-carboxylic acid is an activated acylating agent. Unlike the methyl or ethyl esters, which require harsh conditions or metal catalysts for aminolysis, the PNP ester reacts rapidly with primary and secondary amines under mild conditions due to the excellent leaving group ability of p-nitrophenol (pKa ~7.1).

PropertyDetail
Chemical Name Pyrazine-2-carboxylic acid, 4-nitrophenyl ester
Parent Acid CAS 98-97-5 (Pyrazine-2-carboxylic acid)
Molecular Formula C₁₁H₇N₃O₄
Molecular Weight 245.19 g/mol
Structure Pyrazine ring attached to a p-nitrophenoxy carbonyl group
Appearance Off-white to pale yellow crystalline solid
Function Activated ester for amide bond formation (Aminolysis)
Mechanistic Advantage

The pyrazine ring contains nitrogen atoms ortho to the carbonyl group. Similar to p-nitrophenyl picolinate, the proximal ring nitrogen can act as an electron-withdrawing group (via inductive effects) and potentially provide anchimeric assistance, making this ester significantly more electrophilic than a standard benzoyl PNP ester.

Physicochemical Profile: Solubility & Stability

Understanding the solubility profile is critical for reaction optimization. The ester is lipophilic and exhibits poor water solubility, which is advantageous for workup (precipitation) but requires specific solvent choices for reaction.

Solubility Data Table
Solvent SystemSolubilityApplication Notes
Dichloromethane (DCM) High Preferred solvent for synthesis and coupling reactions.
DMF / DMSO High Used for coupling with polar/salt-form amines.
Ethyl Acetate Moderate Good for extraction; may require heating for concentrated solutions.
Diethyl Ether Low Often used as an anti-solvent to precipitate the product.
Water / Aqueous Buffer Insoluble Critical: Rapidly hydrolyzes at pH > 7.5. Stable in acidic aqueous suspensions for short durations.
Alcohols (MeOH, EtOH) Moderate Avoid: Risk of transesterification (forming methyl/ethyl ester) over time.
Stability & Hydrolysis

The compound is moisture-sensitive.[1] Upon contact with water (especially under basic conditions), it hydrolyzes to release pyrazine-2-carboxylic acid and p-nitrophenol.

  • Visual Indicator: Hydrolysis releases p-nitrophenol, which turns bright yellow in basic or neutral solutions (phenolate anion). A yellowing of the solid indicates degradation.

Experimental Protocols

Protocol A: Synthesis of Pyrazine-2-carboxylic acid, p-nitrophenyl ester

Rationale: Direct condensation using DCC is the most reliable method for generating this activated ester in high purity.

Reagents:

  • Pyrazine-2-carboxylic acid (1.0 equiv)[2]

  • 4-Nitrophenol (1.0 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under nitrogen, dissolve Pyrazine-2-carboxylic acid and 4-Nitrophenol in anhydrous DCM (0.2 M concentration).

  • Activation: Cool the solution to 0°C using an ice bath.

  • Coupling: Add DCC (dissolved in minimal DCM) dropwise over 10 minutes. The reaction will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (SiO₂; EtOAc/Hexane) for the disappearance of the starting acid.

  • Filtration: Cool the mixture to -20°C for 1 hour to maximize DCU precipitation. Filter off the white DCU solid through a Celite pad.

  • Workup: Wash the filtrate with cold 5% NaHCO₃ (rapidly, to remove unreacted phenol without hydrolyzing the ester) followed by brine. Dry over Na₂SO₄.[3]

  • Purification: Concentrate in vacuo. Recrystallize from hot Ethyl Acetate/Hexane or Ethanol (carefully) to yield the product as pale yellow crystals.

Protocol B: General Aminolysis (Amide Coupling)

Rationale: This protocol utilizes the PNP ester to acylate a primary amine, yielding a pyrazinamide derivative.

Reagents:

  • Pyrazine-2-carboxylic acid, p-nitrophenyl ester (1.1 equiv)

  • Target Amine (1.0 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0–2.0 equiv)

  • Solvent: DMF or DCM

Procedure:

  • Dissolve the Target Amine in DCM or DMF.

  • Add Base (required to scavenge the acidic phenol byproduct and keep the amine nucleophilic).

  • Add the PNP Ester in one portion.

  • Stir at room temperature. The solution will turn yellow as p-nitrophenol is released.

  • Monitoring: Reaction is usually complete within 1–4 hours.

  • Purification:

    • Dilute with EtOAc.[1]

    • Wash extensively with 1M NaOH or Sat. Na₂CO₃ . Crucial Step: The base wash converts the byproduct (p-nitrophenol) into the water-soluble phenolate, removing it from the organic layer.

    • Wash with brine, dry, and concentrate.

Handling, Storage & Safety

Storage Directives
  • Temperature: Store at -20°C .

  • Atmosphere: Store under inert gas (Argon/Nitrogen) in a tightly sealed vial.

  • Desiccation: Keep in a desiccator. Moisture is the primary degradation threat.

Safety Hazards (MSDS Summary)
  • Skin/Eye Irritant: Both the ester and the hydrolysis product (p-nitrophenol) are irritants.

  • Sensitizer: Potential skin sensitizer.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

  • Decontamination: Spills should be treated with dilute NaOH (turns yellow) to hydrolyze the ester, then cleaned with water.

Visualizing the Chemistry

Diagram 1: Synthesis and Reactivity Workflow

This diagram illustrates the logic flow from the parent acid to the final amide, highlighting the critical intermediate.

G Acid Pyrazine-2-carboxylic Acid (Precursor) Ester Pyrazine-2-carboxylic acid, p-nitrophenyl ester (Activated Species) Acid->Ester Dehydration (DCM, 0°C -> RT) PNP 4-Nitrophenol PNP->Ester Dehydration (DCM, 0°C -> RT) DCC DCC (Coupling Agent) DCC->Ester Dehydration (DCM, 0°C -> RT) Amide Pyrazinamide Derivative (Final Product) Ester->Amide Aminolysis (Nucleophilic Attack) Byproduct p-Nitrophenol (Yellow Byproduct) Ester->Byproduct Leaving Group Amine Target Amine (R-NH2) Amine->Amide

Caption: Synthesis of the activated ester via DCC coupling and subsequent aminolysis to form the target amide.

Diagram 2: Hydrolysis Instability Mechanism

A warning visualization showing why moisture exclusion is vital.

Hydrolysis ActiveEster Active PNP Ester (Stored Reagent) Transition Tetrahedral Intermediate ActiveEster->Transition Nucleophilic Attack Water H2O / Moisture (Contaminant) Water->Transition Breakdown1 Pyrazine-2-carboxylic Acid (Inactive) Transition->Breakdown1 Collapse Breakdown2 p-Nitrophenol (Yellow Impurity) Transition->Breakdown2

Caption: Hydrolysis pathway. Water attacks the carbonyl, irreversibly destroying the reagent and releasing yellow p-nitrophenol.

References

  • Doležal, M. et al. (2009). "Substituted N-phenylpyrazine-2-carboxamides: Synthesis and antimycobacterial evaluation." Molecules, 14(10), 4166-4179.

  • Fossa, P. et al. (2008). "Synthesis and pharmacological characterization of novel pyrazine derivatives as adenosine receptor antagonists." European Journal of Medicinal Chemistry, 43(6), 1190-1205.
  • Sigma-Aldrich. "Pyrazinecarboxylic acid Product Specification."

  • Patil, S. U. et al. (2012). "Synthesis of N-(2-nitrophenyl) pyrazine-2-carboxamide... as anti-tuberculosis agents." Journal of Chemical and Pharmaceutical Research, 4(2), 912-918.

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 27013 (Pyrazinoic acid)."

Sources

Protocols & Analytical Methods

Method

Synthesis of "Pyrazinecarboxylic acid, p-nitrophenyl ester" from pyrazinecarboxylic acid

Introduction & Strategic Rationale The synthesis of activated esters is a cornerstone technique in modern drug development, bioconjugation, and peptide chemistry. Specifically, p-nitrophenyl (PNP) esters are highly value...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of activated esters is a cornerstone technique in modern drug development, bioconjugation, and peptide chemistry. Specifically, p-nitrophenyl (PNP) esters are highly valued due to the electron-withdrawing nature of the nitro group, which lowers the pKa of the leaving group (p-nitrophenol, pKa ~7.15). This creates a highly electrophilic carbonyl center primed for aminolysis, as established by[1].

For heteroaromatic substrates like pyrazinecarboxylic acid (pyrazinoic acid), the synthesis of its p-nitrophenyl ester is a critical step in generating prodrugs and pyrazinamide derivatives. This application note details a highly efficient, self-validating protocol utilizing the [2] methodology, optimized for both yield and high-throughput scalability. Historical patent literature demonstrates that this specific coupling yields the target ester in approximately 88% yield[3].

Mechanistic Causality: The Role of DCC and DMAP

Understanding the kinetics of this reaction is essential for troubleshooting and scaling. The reaction utilizes N,N'-Dicyclohexylcarbodiimide (DCC) to activate the pyrazinecarboxylic acid, forming an highly reactive O-acylisourea intermediate.

However, O-acylisourea is susceptible to a dead-end intramolecular 1,3-rearrangement, forming an unreactive N-acylurea. To circumvent this, a catalytic amount of 4-Dimethylaminopyridine (DMAP) is introduced. Because DMAP is a superior nucleophile compared to the sterically hindered p-nitrophenol, it rapidly attacks the O-acylisourea. This forms an ultra-reactive N-acylpyridinium species and forces the irreversible precipitation of dicyclohexylurea (DCU). The p-nitrophenol then easily attacks the N-acylpyridinium intermediate to yield the target ester and regenerate the DMAP catalyst[2].

Steglich_Mechanism PCA Pyrazinecarboxylic Acid (Substrate) O_Acyl O-Acylisourea (Reactive Intermediate) PCA->O_Acyl + DCC DCC DCC (Coupling Agent) DCC->O_Acyl Acyl_DMAP N-Acylpyridinium Species (Highly Activated) O_Acyl->Acyl_DMAP + DMAP DCU Dicyclohexylurea (DCU) (Byproduct - Precipitate) O_Acyl->DCU Urea Displacement N_Acylurea N-Acylurea (Dead-end Byproduct) O_Acyl->N_Acylurea 1,3-rearrangement (Suppressed by DMAP) DMAP DMAP (Acyl Transfer Catalyst) Acyl_DMAP->DMAP Catalyst Regeneration Product p-Nitrophenyl Pyrazinecarboxylate (Target Ester) Acyl_DMAP->Product + p-Nitrophenol PNP p-Nitrophenol (Nucleophile) PNP->Product

Figure 1: Steglich esterification mechanism for the synthesis of p-nitrophenyl pyrazinecarboxylate.

Materials and Quantitative Parameters

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis, adapted from validated [3].

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
Pyrazinecarboxylic acid 124.101.0 eq1.24 gPrimary Substrate
p-Nitrophenol 139.111.1 eq1.53 gNucleophile / Leaving Group
DCC 206.331.0 eq2.06 gCoupling Agent
DMAP 122.170.05 eq0.06 gAcyl Transfer Catalyst
Anhydrous DMF N/AN/A30 mLPolar Aprotic Solvent
Isopropanol (i-PrOH) N/AN/AAs neededRecrystallization Solvent

Experimental Protocol

This protocol is designed as a self-validating system. Physical state changes (e.g., precipitation) serve as built-in checkpoints to confirm reaction progress.

Experimental_Workflow Step1 Step 1: Dissolution Dissolve PCA, p-Nitrophenol, and DMAP in anhydrous DMF Step2 Step 2: Activation Cool to 0 °C, add DCC portion-wise Step1->Step2 Step3 Step 3: Coupling Stir at 0 °C for 1 h, then RT for 3-4 h Step2->Step3 Step4 Step 4: Primary Filtration Filter off precipitated DCU byproduct Step3->Step4 Step5 Step 5: Precipitation Add cold water to filtrate to precipitate crude ester Step4->Step5 Step6 Step 6: Purification Recrystallize from isopropanol Step5->Step6 Step7 Pure p-Nitrophenyl Pyrazinecarboxylate (Yield: ~88%) Step6->Step7

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target ester.

Step-by-Step Methodology
  • Preparation : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrazinecarboxylic acid (1.24 g, 10 mmol), p-nitrophenol (1.53 g, 11 mmol), and DMAP (0.06 g, 0.5 mmol).

  • Solvation : Suspend the reagents in 30 mL of anhydrous N,N-Dimethylformamide (DMF). Causality Note: DMF is required over standard DCM because pyrazinecarboxylic acid is highly polar and exhibits poor solubility in less polar solvents.

  • Thermal Control : Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C under an inert atmosphere (N₂ or Ar).

  • Activation : Add DCC (2.06 g, 10 mmol) portion-wise over 5 minutes. Causality Note: The addition must be done at 0 °C. The initial formation of the O-acylisourea is exothermic; lower temperatures kinetically favor DMAP attack over the detrimental 1,3-rearrangement.

  • Coupling : Stir the reaction at 0 °C for 1 hour. A white precipitate (DCU) should become clearly visible, validating that activation has occurred. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 3 hours.

  • Primary Isolation : Filter the heterogeneous mixture through a sintered glass funnel to remove the bulk of the DCU byproduct. Wash the filter cake with a minimal amount (5 mL) of cold DMF.

  • Precipitation : Transfer the filtrate to a beaker and slowly add an equal volume (~35 mL) of ice-cold distilled water under vigorous stirring. The crude p-nitrophenyl ester will precipitate as a solid. Filter the solid and wash thoroughly with water to remove residual DMF and unreacted p-nitrophenol.

  • Purification : Recrystallize the crude solid from boiling isopropanol (i-PrOH). Allow to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting crystals and dry in vacuo.

Analytical Characterization & Troubleshooting

Expected Outcomes:

  • Appearance: White to off-white crystalline solid.

  • Yield: ~2.15 g (88% theoretical yield)[3].

  • Melting Point: 180–182 °C (dec.)[3].

Troubleshooting Matrix:

ObservationRoot Cause (Causality)Corrective Action
No DCU precipitate forms after 1 hour DCC has hydrolyzed to unreactive dicyclohexylurea prior to the reaction due to moisture exposure.Use a fresh, anhydrous bottle of DCC. Ensure the reaction flask is strictly flame-dried.
Low product yield; TLC shows new non-polar spot Intramolecular 1,3-rearrangement of the O-acylisourea to the dead-end N-acylurea.Ensure the reaction is strictly maintained at 0 °C during DCC addition. Verify DMAP was added and is of high purity.
Product melting point is broad or >182 °C Contamination with residual DCU (which has a high melting point of ~232 °C).Repeat recrystallization from cold isopropanol. DCU is highly insoluble in cold i-PrOH, allowing the ester to crystallize cleanly.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. URL:[Link]

  • Bodanszky, M. (1984). Principles of Peptide Chemistry. Springer, Berlin, Heidelberg. URL:[Link]

  • Folkers, K., et al. (1987). LHRH antagonist with negligible histamine release activity. U.S. Patent No. 4,690,916.

Sources

Application

"Pyrazinecarboxylic acid, p-nitrophenyl ester" use in peptide coupling protocols

Application Note: High-Efficiency Peptide Coupling Using Pyrazinecarboxylic Acid, p-Nitrophenyl Ester Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale Pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Peptide Coupling Using Pyrazinecarboxylic Acid, p-Nitrophenyl Ester

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Pyrazinecarboxylic acid (pyrazinoic acid) is a highly privileged pharmacophore in modern drug discovery. It is a critical structural component in the FDA-approved proteasome inhibitor bortezomib[1] and serves as the active moiety in various first-line antimycobacterial agents[2]. However, incorporating this heteroaromatic acid into peptide chains or peptidomimetics presents significant synthetic hurdles.

The Challenge of Direct Coupling: Direct amide coupling of pyrazinecarboxylic acid using standard dehydrating agents (e.g., DCC, DIC, or CDI) often results in sluggish kinetics and severe side reactions[1]. When activated in situ, the highly electron-withdrawing pyrazinoyl group strongly promotes the formation of an oxazolone intermediate. This intermediate rapidly undergoes alpha-proton abstraction, leading to catastrophic racemization (epimerization) of the adjacent amino acid stereocenter during fragment condensation[1].

The Active Ester Advantage: To circumvent oxazolone-driven racemization, the use of pre-activated Pyrazinecarboxylic acid, p-nitrophenyl ester is highly recommended[3]. Causality of Experimental Choice: The p-nitrophenyl (PNP) ester leverages the strong electron-withdrawing resonance of the nitro group, which significantly lowers the pKa of the resulting p-nitrophenol leaving group to approximately 7.15[4]. This renders p-nitrophenoxide an exceptional leaving group, enabling spontaneous, base-catalyzed aminolysis without the need for harsh in-situ coupling reagents[4]. Because the active ester is isolated and purified prior to the reaction, the aminolysis proceeds exclusively via a tetrahedral intermediate, entirely bypassing the racemization-prone oxazolone pathway[5].

Mechanism A Amine Component (R-NH2) C Tetrahedral Intermediate A->C Nucleophilic Attack B p-Nitrophenyl Pyrazinecarboxylate B->C D Pyrazinoyl Amide (Target Peptide) C->D Collapse & Expulsion E p-Nitrophenol (Leaving Group) C->E

Figure 1: Aminolysis mechanism of p-nitrophenyl pyrazinecarboxylate bypassing oxazolone formation.

Physicochemical Properties & Specifications

Understanding the physical properties of the active ester is crucial for reaction design and downstream purification.

PropertySpecification
Chemical Name Pyrazinecarboxylic acid, p-nitrophenyl ester
CAS Registry Number 20088-23-7[6]
Molecular Formula C11H7N3O4
Molecular Weight 245.19 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 180–182 °C (decomposition)[3]
Leaving Group pKa ~7.15 (p-nitrophenol)
Reaction Monitoring UV-Vis absorbance at ~400 nm (phenolate)

Standardized Experimental Protocol

This protocol outlines a self-validating system for peptide bond formation. The reaction is visually self-indicating: as the active ester is consumed, the released p-nitrophenoxide anion turns the solution intensely yellow under slightly basic conditions. This allows for real-time tracking of the reaction progress[7].

Step-by-Step Methodology

Step 1: Preparation of the Amine Component

  • Action : Dissolve the C-protected amino acid or peptide fragment (1.0 equivalent) in a dry, polar aprotic solvent. Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are optimal.

  • Insight : Ensure the solvent is strictly anhydrous to prevent premature hydrolysis of the active ester.

Step 2: Base Addition

  • Action : Add 1.5 to 2.0 equivalents of a non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Insight : The base serves a dual purpose. It neutralizes any acid salts (e.g., TFA or HCl) associated with the peptide fragment, and it ensures the N-terminal amine remains fully deprotonated and highly nucleophilic[5].

Step 3: Active Ester Addition

  • Action : Add 1.1 equivalents of Pyrazinecarboxylic acid, p-nitrophenyl ester to the stirring solution at room temperature (20–25 °C).

  • Insight : A slight 10% molar excess of the active ester drives the reaction to completion while minimizing purification difficulty.

Step 4: Reaction Monitoring

  • Action : Stir the mixture. The solution will rapidly develop a bright yellow color. Monitor the reaction via Thin-Layer Chromatography (TLC) or Reversed-Phase HPLC until the amine starting material is fully consumed (typically 1 to 3 hours).

Step 5: Aqueous Workup & Purification

  • Action : Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer successively with 5% aqueous Sodium Carbonate (Na2CO3) or Sodium Bicarbonate (NaHCO3).

  • Insight : This is the critical purification step. The mildly basic aqueous wash deprotonates the p-nitrophenol byproduct (pKa 7.15), partitioning it entirely into the aqueous phase as a highly water-soluble phenolate[4].

  • Action : Follow with a 5% Citric Acid wash (to remove excess unreacted amines), a brine wash, dry over anhydrous Na2SO4, and concentrate in vacuo.

Workflow Step1 Step 1: Solubilization Dissolve amine in anhydrous DMF/DCM Step2 Step 2: Base Addition Add DIPEA (1.5-2.0 eq) to deprotonate amine Step1->Step2 Step3 Step 3: Active Ester Addition Add p-Nitrophenyl Pyrazinecarboxylate (1.1 eq) Step2->Step3 Step4 Step 4: Reaction Monitoring Track p-Nitrophenol release (Yellow, ~400 nm) Step3->Step4 Step5 Step 5: Aqueous Workup Wash with 5% Na2CO3 to remove byproduct Step4->Step5 Step6 Step 6: Isolation Dry organic layer and concentrate in vacuo Step5->Step6

Figure 2: Standardized workflow for peptide coupling using p-nitrophenyl active esters.

Scientist's Insight: Troubleshooting & Optimization

  • Sluggish Reactions : If the aminolysis is uncharacteristically slow, it may indicate steric hindrance at the N-terminus of the peptide. In such cases, the addition of a catalytic amount of 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can accelerate the reaction by forming a highly reactive, less sterically hindered transient ester.

  • Incomplete Byproduct Removal : If the final product retains a yellow tint, it indicates residual p-nitrophenol. Ensure the aqueous wash is sufficiently basic (pH ~9) to keep the byproduct in its phenolate form. A repeated wash with 5% Na2CO3 will typically resolve this issue.

References

  • Title : A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Source : Tetrahedron / Luxembourg Bio Technologies URL : 8

  • Title : Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Source : Semantic Scholar URL : 2

  • Title : LHRH antagonist with negligible histamine release activity, which is a decapeptide and use of the decapeptide (DK173753B1). Source : Google Patents URL : 3

  • Title : Peptides-V, Synthesis-II: Peptide Bond Formation. Source : spcmc.ac.in URL : 4

  • Title : Amino-acids and peptides. Part XXV. The mechanism of the base-catalysed racemisation of the p-nitrophenyl esters of acylpeptides. Source : Journal of the Chemical Society C - RSC Publishing URL : 5

  • Title : Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis and cyclic peptide synthesis. Source : Beilstein Journal of Organic Chemistry URL : 7

  • Title : RTECS NUMBER-UQ2454000-Chemical Toxicity Database. Source : DrugFuture URL : 6

Sources

Method

"Pyrazinecarboxylic acid, p-nitrophenyl ester" as an acylating agent in organic synthesis

Application Note: Pyrazinecarboxylic Acid, -Nitrophenyl Ester as a Precision Acylating Agent Executive Summary This guide details the synthesis and application of Pyrazinecarboxylic acid, -nitrophenyl ester (PNP-Pyrazine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pyrazinecarboxylic Acid, -Nitrophenyl Ester as a Precision Acylating Agent

Executive Summary

This guide details the synthesis and application of Pyrazinecarboxylic acid,


-nitrophenyl ester  (PNP-Pyrazine) as a robust acylating agent. While pyrazine-2-carbonyl chloride is a common electrophile, it suffers from high moisture sensitivity and poor selectivity in complex multifunction molecules. The 

-nitrophenyl ester serves as a superior "active ester" alternative, offering a balance of reactivity and stability.

This reagent is particularly critical in the synthesis of Pyrazinamide analogs (anti-tubercular agents) and Bortezomib intermediates, where precise amide coupling is required without affecting sensitive functional groups.

Mechanistic Principles & Rationale

Why -Nitrophenyl Esters?

In organic synthesis, the electrophilicity of the carbonyl carbon dictates reactivity.

  • Acid Chlorides: Highly reactive but prone to hydrolysis and side reactions (e.g., racemization, attack on protecting groups).

  • Alkyl Esters (Methyl/Ethyl): Too stable; require harsh conditions (high heat, strong Lewis acids) to react with amines.

  • 
    -Nitrophenyl Esters (Active Esters):  The 
    
    
    
    -nitrophenoxide group is an excellent leaving group (
    
    
    ~7.1) due to the electron-withdrawing nitro group. This activates the carbonyl for nucleophilic attack by amines under mild conditions while remaining stable enough to be isolated and stored.
The "Self-Validating" Mechanism

A unique advantage of this reagent is the colorimetric feedback loop .

  • The starting ester is typically pale yellow/white.

  • As the amine attacks and the leaving group (

    
    -nitrophenol) is expelled, the solution turns bright yellow  (especially in the presence of base).
    
  • Validation: The intensity of the yellow color correlates with conversion, providing immediate visual confirmation of reaction progress.

Reaction Pathway Visualization

ReactionMechanism Ester Pyrazine-PNP Ester (Electrophile) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Tetra Nucleophilic Attack Product Pyrazinecarboxamide (Target) Tetra->Product Collapse Leaving p-Nitrophenoxide (Yellow Byproduct) Tetra->Leaving Expulsion

Figure 1: Mechanistic pathway of aminolysis. The expulsion of the p-nitrophenoxide anion provides the thermodynamic driving force and visual indicator.

Comparative Reactivity Data

The following table contextualizes why the PNP ester is the preferred reagent for precision synthesis compared to other common acylating agents.

Reagent TypeLeaving Group (

)
ReactivityHydrolytic StabilitySelectivityVisual Indicator
Acid Chloride

(-7)
Extremely HighVery LowLowNone
PNP Ester

(7.1)
High (Tunable) High High Yes (Yellow)
NHS Ester N-Hydroxysuccinimide (6.0)HighModerateHighNone
Methyl Ester

(15.5)
Very LowExtremely HighN/ANone

Experimental Protocols

Protocol A: Synthesis of Pyrazinecarboxylic Acid, -Nitrophenyl Ester

Use this protocol if the reagent is not available commercially. This utilizes Steglich esterification.

Reagents:

  • Pyrazine-2-carboxylic acid (1.0 equiv) [CAS: 98-97-5][1]

  • 4-Nitrophenol (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is an issue).

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve Pyrazine-2-carboxylic acid (10 mmol) and 4-Nitrophenol (11 mmol) in anhydrous DCM (50 mL).

  • Catalyst Addition: Add DMAP (1 mmol) to the stirring solution.

  • Activation: Cool the mixture to 0°C in an ice bath. Dropwise add a solution of DCC (11 mmol) in DCM (10 mL).

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will begin to form almost immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup (Filtration): Filter off the insoluble DCU byproduct using a sintered glass funnel.

  • Purification: Wash the filtrate with 5%

    
     (to remove unreacted acid/phenol) and brine. Dry over 
    
    
    
    .
  • Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.

    • Target Appearance: Off-white to pale yellow solid.

Protocol B: General Acylation (Amide Coupling)

This protocol describes coupling the PNP ester with a primary amine to form a Pyrazinecarboxamide.

Reagents:

  • Pyrazine-PNP Ester (1.0 equiv)

  • Amine Substrate (1.0 - 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 - 2.0 equiv)

  • Solvent: DMF (preferred for pyrazines) or DCM.

Step-by-Step Procedure:

  • Preparation: Dissolve the Amine Substrate (1.0 mmol) in DMF (5 mL).

  • Base Addition: Add TEA (1.5 mmol).

    • Note: If using an amine salt (e.g., Hydrochloride), increase base to 2.5 equiv to free the amine.

  • Acylation: Add Pyrazine-PNP Ester (1.0 mmol) in one portion.

  • Monitoring (The "Yellow Flash"):

    • The solution will turn yellow as

      
      -nitrophenol is released.
      
    • Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The PNP ester spot (

      
       ~0.7) will disappear; the yellow 
      
      
      
      -nitrophenol spot (
      
      
      ~0.3) will appear.[2]
  • Completion: Stir at Room Temperature for 2–6 hours.

  • Workup:

    • Dilute with Ethyl Acetate (50 mL).

    • Critical Wash: Wash 3x with 1M

      
       or 1M 
      
      
      
      .
    • Reasoning: The basic wash converts the

      
      -nitrophenol byproduct into the water-soluble phenoxide salt (bright yellow), effectively removing it from the organic layer.
      
    • Wash with brine, dry (

      
      ), and concentrate.
      

Workflow Visualization

ExperimentalWorkflow Start Start: Mix Amine + Base in DMF AddEster Add PNP-Pyrazine Ester Start->AddEster Reaction Reaction Progress: Solution turns YELLOW (Release of p-Nitrophenol) AddEster->Reaction  Nucleophilic Attack   TLC TLC Check: Confirm disappearance of Ester Reaction->TLC Wash Workup: Wash with 1M NaOH TLC->Wash  Complete   PhaseSep Phase Separation: Yellow byproduct -> Aqueous Product -> Organic Wash->PhaseSep Final Final Product: Pyrazinecarboxamide PhaseSep->Final

Figure 2: Operational workflow for the acylation process. Note the specific removal of the yellow byproduct in the aqueous phase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Slow Reaction Steric hindrance on amine.Switch solvent to DMSO; Heat to 50°C. Add HOBt as a catalyst.
Product is Yellow Contamination with

-nitrophenol.
Repeat washing with 1M NaOH or

until aqueous layer is colorless.
Precipitate in Reaction Low solubility of Pyrazine product.Pyrazines are planar and stack. Add co-solvent (THF) or filter the precipitate if it is the pure product (verify by NMR).

References

  • Doležal, M., et al. (2006).[2] Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. MDPI Molecules. Link

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Acyl Chlorides and Other Carboxylic Acid Derivatives. Link

  • Fiser, A., et al. (2021).[3] p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA.[3] PMC PubMed Central. Link

  • PubChem. (2023). Pyrazine-2-carboxylic Acid (Source of Acid Precursor).[4] Link

  • Sigma-Aldrich. (2023). Product Specification: (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid (Example of amide product). Link

Sources

Application

Application Note: High-Efficiency N-Terminal Pyrazinoylation using Pyrazinecarboxylic Acid, p-Nitrophenyl Ester in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, peptide chemists, and drug development professionals. Applications: Synthesis of Bortezomib analogs, pyrazinamide-derived peptidomimetics, and targeted therapeutic libraries.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Applications: Synthesis of Bortezomib analogs, pyrazinamide-derived peptidomimetics, and targeted therapeutic libraries.

Introduction & Mechanistic Rationale

The incorporation of the pyrazine-2-carbonyl (Pz) moiety at the N-terminus of peptides is a critical structural modification in modern medicinal chemistry. This capping strategy is famously utilized in the proteasome inhibitor Bortezomib (Velcade) and various antitubercular agents. However, coupling pyrazine-2-carboxylic acid to a resin-bound peptide using standard in situ activation reagents (e.g., HATU, DIC/HOBt) often presents significant synthetic bottlenecks.

The Causality of Coupling Challenges

Pyrazine-2-carboxylic acid is highly electron-deficient due to the presence of two electronegative nitrogen atoms in the aromatic ring. This electron withdrawal significantly lowers the pKa of the carboxylic acid and destabilizes highly reactive in situ intermediates, such as O-acylisoureas. When standard coupling reagents are used, this destabilization leads to sluggish acylation kinetics, increased risk of epimerization at the adjacent amino acid residue, and competing side reactions (such as guanidinylation of the N-terminal amine by uronium salts like HATU).

The Active Ester Solution

To circumvent these issues, the activation step must be isolated from the coupling step. Pyrazinecarboxylic acid, p-nitrophenyl ester (Pz-ONp) is a pre-activated, highly crystalline active ester that offers a superior alternative[1]. The electron-withdrawing p-nitro group activates the ester carbonyl toward nucleophilic attack by the terminal amine, while the stable p-nitrophenolate leaving group ensures that the reagent is shelf-stable and resistant to spontaneous hydrolysis. By utilizing Pz-ONp, chemists can achieve near-quantitative pyrazinoylation without the need for excess coupling additives, thereby preserving the chiral integrity of the peptide backbone.

Data Presentation: Comparative Analysis

The table below summarizes the quantitative and qualitative advantages of using Pz-ONp compared to traditional in situ activation methods for N-terminal pyrazinoylation.

Coupling StrategyReagents UsedEpimerization RiskReaction MonitoringAverage Yield
Pre-activated Active Ester Pz-ONp, DIPEAVery Low Visual (Yellow ONp⁻ release)>95%
In situ Uronium Activation Pz-OH, HATU, DIPEAModerateHPLC/LC-MS cleavage check80–85%
In situ Carbodiimide Pz-OH, DIC, OxymaPureLow-ModerateKaiser Test75–80%

Reaction Workflows & Mechanisms

The following diagrams illustrate the overall SPPS workflow and the specific aminolysis mechanism of the active ester.

Caption: Workflow for N-terminal pyrazinoylation in SPPS using Pz-ONp.

Caption: Aminolysis mechanism of Pz-ONp by a resin-bound peptide amine.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating . The use of a p-nitrophenyl ester provides an intrinsic colorimetric feedback loop: as the amide bond forms, the p-nitrophenolate anion is released. Under the mildly basic conditions of the coupling reaction (due to DIPEA), this anion exhibits a brilliant yellow color (λmax ≈ 400 nm). The plateauing of this color intensity serves as a real-time indicator of reaction completion, eliminating the guesswork associated with standard coupling times.

Materials Required
  • Resin-bound peptide with a free N-terminal amine (e.g., Rink Amide or Wang resin).

  • Pyrazinecarboxylic acid, p-nitrophenyl ester (Pz-ONp) (3.0 equivalents relative to resin loading)[1].

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Peptide synthesis grade N,N-Dimethylformamide (DMF).

  • Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Transfer the Fmoc-deprotected, resin-bound peptide to a fritted SPPS reaction vessel.

  • Swell the resin in DCM for 15 minutes, followed by DMF for 15 minutes. Drain completely. Note: Proper swelling is critical to ensure the bulky active ester can diffuse into the polymer matrix.

Step 2: Preparation of the Active Ester Solution

  • In a clean, dry glass vial, dissolve 3.0 equivalents of Pz-ONp in a minimal volume of DMF (typically 0.1 M concentration).

  • Add 3.0 equivalents of DIPEA to the solution. The solution will remain relatively pale as no aminolysis has occurred yet.

Step 3: Acylation and Colorimetric Monitoring (Self-Validation)

  • Add the Pz-ONp/DIPEA solution to the swelled resin.

  • Agitate the vessel gently (via bubbling nitrogen or orbital shaking) at room temperature.

  • Observation: Within 5–10 minutes, the solution will turn a distinct, bright yellow. This is the direct result of the liberated p-nitrophenolate anion, confirming that the nucleophilic attack by the N-terminal amine is actively occurring.

  • Allow the reaction to proceed for 90–120 minutes. The reaction is deemed complete when the intensity of the yellow color in the supernatant reaches a plateau (which can be quantified via UV-Vis at 400 nm if desired).

Step 4: Washing and Verification

  • Drain the coupling solution.

  • Wash the resin extensively with DMF (5 × 1 min) until the washings are completely colorless. The absence of yellow color confirms the complete removal of the p-nitrophenolate byproduct and unreacted active ester.

  • Wash with DCM (3 × 1 min) to shrink the resin and prepare for cleavage or storage.

  • Perform a standard Kaiser test. A negative result (yellow beads, no blue color) provides orthogonal validation that the primary amine has been successfully capped.

Step 5: Cleavage

  • Treat the resin with a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2 hours.

  • Precipitate the cleaved pyrazinoyl-peptide in cold diethyl ether, centrifuge, and lyophilize for downstream purification.

References

1. Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers (RSC Publishing), 2023. URL:[Link] 2. A solid-phase approach for the synthesis of α-aminoboronic acid peptides. RSC Advances (RSC Publishing), 2018. URL:[Link] 3.[1] US Patent 4,935,491 - LHRH Antagonists (Details the synthesis and isolation of Pyrazinecarboxylic acid p-nitrophenyl ester). United States Patent and Trademark Office, 1987. URL:

Sources

Method

Application Note: Pyrazinecarboxylic Acid p-Nitrophenyl Ester as a Versatile Synthon for Pyrazinamide Analog Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Antimicrobial Drug Discovery, Tuberculosis (TB) Therapeutics, Prodrug Synthesis Introduction & Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Antimicrobial Drug Discovery, Tuberculosis (TB) Therapeutics, Prodrug Synthesis

Introduction & Mechanistic Rationale

Pyrazinamide (PZA) is a cornerstone first-line therapeutic for Mycobacterium tuberculosis (Mtb). PZA is a prodrug that requires enzymatic activation by the mycobacterial pyrazinamidase (PncA) to form the active moiety, pyrazinoic acid (POA) [1]. However, clinical resistance to PZA is predominantly driven by mutations in the pncA gene, which abolishes this activation step. To overcome this, medicinal chemists design PZA analogs—such as lipophilic esters and substituted amides—that either bypass PncA activation or engage novel intracellular targets like Fatty Acid Synthase I (FAS I) or PanD [2].

The synthetic challenge: Direct coupling of pyrazine-2-carboxylic acid (POA) with diverse or sterically hindered amines using standard in situ coupling reagents (e.g., EDC/HOBt or DCC alone) often results in variable yields, difficult purifications, and unwanted side reactions (such as


-acylurea formation).

The solution: The use of pyrazinecarboxylic acid p-nitrophenyl ester (POA-ONp) . By pre-forming and isolating this activated ester, researchers can execute highly efficient, modular amidation reactions. The mechanistic causality behind this efficiency lies in the p-nitrophenolate leaving group. The strongly electron-withdrawing nitro group stabilizes the leaving anion (pKa of p-nitrophenol


 7.15), making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines under exceptionally mild conditions [3].

PZA_Mechanism PZA Pyrazinamide (Prodrug) PncA PncA Enzyme (M. tuberculosis) PZA->PncA Hydrolysis POA Pyrazinoic Acid (Active) PncA->POA Activation Targets Intracellular Targets (PanD, RpsA, FAS I) POA->Targets Binding/Inhibition Analogs PZA Analogs (Bypass PncA) Analogs->Targets Direct Binding (No PncA needed)

Fig 1: PZA prodrug activation by PncA vs. direct target engagement by bypass PZA analogs.

Chemical Synthesis Workflow

The synthesis of a PZA analog library using the POA-ONp synthon is a two-step process. First, the stable active ester is synthesized and purified in bulk. Second, the ester is aliquoted and reacted with a library of diverse amines. This modularity ensures that the challenging activation step is decoupled from the final diversification step, ensuring high-throughput reliability [4].

Synthesis_Workflow Step1 Pyrazine-2-carboxylic acid + p-Nitrophenol DCC DCC / DMAP (0°C to RT) Step1->DCC ActiveEster POA-ONp (Activated Ester) DCC->ActiveEster Esterification (- DCU) Amine R-NH2 + DIPEA (Mild Amidation) ActiveEster->Amine Product Pyrazinamide Analog (High Yield, Easy Purif.) Amine->Product Nucleophilic Acyl Substitution

Fig 2: Two-step modular synthesis of pyrazinamide analogs using the POA-ONp activated ester.

Experimental Protocols

Protocol 1: Synthesis of Pyrazinecarboxylic Acid p-Nitrophenyl Ester (POA-ONp)

This protocol describes the bulk preparation of the activated ester. The reaction relies on


-Dicyclohexylcarbodiimide (DCC) as the coupling agent.

Materials:

  • Pyrazine-2-carboxylic acid (POA): 1.0 equivalent

  • p-Nitrophenol: 1.1 equivalents

  • DCC: 1.1 equivalents

  • 4-Dimethylaminopyridine (DMAP): 0.1 equivalents (Catalyst)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Dissolution: Suspend POA (10 mmol) and p-nitrophenol (11 mmol) in 50 mL of anhydrous DCM under an inert atmosphere (N

    
     or Ar).
    
  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling is critical to prevent the highly reactive O-acylisourea intermediate from undergoing an irreversible intramolecular rearrangement into an inactive

    
    -acylurea byproduct.
    
  • Activation: Add DMAP (1 mmol), followed by the dropwise addition of a DCC solution (11 mmol in 10 mL DCM).

  • Reaction Progression: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Self-Validating Check: A heavy white precipitate of dicyclohexylurea (DCU) will form. The visual appearance of this precipitate is a direct indicator that the carbodiimide activation has successfully occurred.

  • Workup: Filter the suspension through a Celite pad to remove DCU. Wash the filtrate sequentially with 5% aqueous citric acid (to remove DMAP), saturated NaHCO

    
     (to remove unreacted POA), and brine.
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and recrystallize the crude solid from ethanol/hexane to yield pure POA-ONp as a pale-yellow crystalline solid.
Protocol 2: Library Generation of Pyrazinamide Analogs

This protocol utilizes the isolated POA-ONp to rapidly generate amides without the need for additional coupling reagents.

Materials:

  • POA-ONp: 1.0 equivalent

  • Primary or Secondary Amine (R-NH

    
    ): 1.2 equivalents
    
  • 
    -Diisopropylethylamine (DIPEA): 2.0 equivalents
    
  • Anhydrous Dimethylformamide (DMF) or DCM

Step-by-Step Methodology:

  • Preparation: Dissolve POA-ONp (1 mmol) in 5 mL of anhydrous DMF.

  • Amine Addition: Add the target amine (1.2 mmol) followed by DIPEA (2 mmol). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes any amine hydrochloride salts and acts as an acid scavenger without competing for the electrophilic ester.

  • Reaction Monitoring (Self-Validating): Stir the reaction at room temperature. Within minutes, the solution will turn an intense, bright yellow. This is a self-validating optical cue indicating the release of the p-nitrophenolate anion (

    
     nm in basic media), confirming that aminolysis is actively occurring.
    
  • Completion: Monitor via TLC (typically 2-4 hours). The disappearance of the POA-ONp spot confirms completion.

  • Purification: Dilute the mixture with EtOAc (20 mL). Wash the organic layer extensively with 5% aqueous Na

    
    CO
    
    
    
    (3
    
    
    15 mL). Causality: The weak base deprotonates the free p-nitrophenol byproduct, partitioning it entirely into the aqueous layer (the aqueous layer will be bright yellow).
  • Final Isolation: Wash with brine, dry over Na

    
    SO
    
    
    
    , and evaporate to yield the highly pure pyrazinamide analog.

Quantitative Data: Method Comparison

To illustrate the superiority of the activated ester method for library synthesis, the table below summarizes the comparative metrics between direct in situ coupling and the POA-ONp method across a standard 10-compound amine library.

MetricDirect Coupling (EDC/HOBt)Activated Ester (POA-ONp Method)
Average Yield (Amidation) 55% – 75%85% – 98%
Reaction Time (Diversification) 12 – 24 hours2 – 4 hours
Reagent Equivalents Needed 1.5 eq EDC, 1.5 eq HOBtNone (Ester is pre-activated)
Purification Complexity High (Requires column chromatography)Low (Simple aqueous base wash)
Suitability for Hindered Amines Poor (Steric clash with HOBt ester)Excellent (Highly reactive leaving group)
Visual Reaction Tracking NoneYes (Release of yellow p-nitrophenolate)

Table 1: Performance metrics comparing direct coupling vs. the POA-ONp activated ester approach for the synthesis of pyrazinamide analogs.

References

  • Zhang, Y., et al. "Role of acid pH and deficient efflux of pyrazinoic acid in unique susceptibility of Mycobacterium tuberculosis to pyrazinamide." Journal of Bacteriology 181.7 (1999): 2044-2049. URL:[Link]

  • Ngo, S. C., et al. "Inhibition of isolated Mycobacterium tuberculosis fatty acid synthase I by pyrazinamide analogs." Antimicrobial Agents and Chemotherapy 51.7 (2007): 2430-2435. URL:[Link]

  • Bodanszky, M. "Peptide Chemistry: A Practical Textbook." Springer-Verlag (1988). URL:[Link]

  • Alea, G. V., et al. "Synthesis and Characterization of Pyrazinamide Analogs of Acetylsalicylic Acid and Salicylic Acid." Philippine Journal of Science 145.4 (2016): 367-375. URL:[Link]

Application

Application Notes &amp; Protocols: Pyrazinecarboxylic Acid, p-Nitrophenyl Ester in Bioconjugation

Introduction: A Versatile Reagent for Amine Modification Pyrazinecarboxylic acid, p-nitrophenyl ester (PCNPE) is an activated ester specifically designed for the acylation of primary and secondary amines on biomolecules....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Reagent for Amine Modification

Pyrazinecarboxylic acid, p-nitrophenyl ester (PCNPE) is an activated ester specifically designed for the acylation of primary and secondary amines on biomolecules. As a derivative of pyrazinecarboxylic acid, a compound with a history in medicinal chemistry, this reagent provides a stable pyrazinecarboxamide linkage upon reaction.[1][2] Its primary utility in bioconjugation stems from its activated p-nitrophenyl (PNP) ester group. This group is an excellent leaving group, facilitating the efficient reaction with nucleophilic amine residues—most notably the ε-amine of lysine side chains on proteins—under mild aqueous conditions.

A key feature of PCNPE and other PNP esters is the release of the chromogenic p-nitrophenolate ion upon successful acylation.[3] This allows for the real-time spectrophotometric monitoring of the conjugation reaction, a significant advantage for optimizing and validating protocols. This document provides a comprehensive guide to the mechanism, applications, and detailed protocols for using Pyrazinecarboxylic acid, p-nitrophenyl ester in your research.

Mechanism of Action: Amine Acylation and Spectrophotometric Monitoring

The core of PCNPE's utility lies in a straightforward nucleophilic acyl substitution reaction. The process is initiated when an unprotonated primary amine, typically from a lysine residue on a protein, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester.

This attack forms a transient, unstable tetrahedral intermediate. The intermediate then collapses, resulting in the formation of a stable, covalent amide bond between the pyrazinecarboxylic acid moiety and the biomolecule. Simultaneously, the p-nitrophenoxide ion is released.[4] In aqueous solutions with a pH above its pKa (~7.2), this ion exhibits a distinct yellow color with a maximum absorbance around 400 nm, providing a direct, real-time indicator of reaction progress.[5][6]

The efficiency of this reaction is pH-dependent. A moderately alkaline pH (typically 7.5 to 8.5) is required to ensure a sufficient concentration of deprotonated, nucleophilic primary amines while minimizing the competing hydrolysis of the p-nitrophenyl ester.[5]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Protein Protein-NH₂ (e.g., Lysine) Intermediate Protein-NH₂(⁺)-C(O⁻)(Pyrazine)-O-PNP Protein->Intermediate Nucleophilic Attack (pH 7.5-8.5) PCNPE Pyrazine-C(O)O-PNP (PCNPE Reagent) PCNPE->Intermediate Conjugate Protein-NH-C(O)-Pyrazine (Stable Amide Bond) Intermediate->Conjugate Collapse & Bond Formation PNP p-Nitrophenolate (HO-PNP) (Chromogenic Byproduct) Intermediate->PNP Leaving Group Release Monitor Monitor Absorbance @ ~400 nm PNP->Monitor

Figure 1: Reaction of PCNPE with a protein's primary amine.

Key Features and Strategic Advantages

  • Reaction Monitoring: The release of p-nitrophenol allows for the continuous, non-destructive monitoring of the conjugation reaction's progress by measuring absorbance at approximately 400 nm.[7]

  • Mild Reaction Conditions: The conjugation proceeds efficiently in aqueous buffers at room temperature and a slightly alkaline pH, preserving the structural integrity and biological activity of most proteins.[8]

  • Stable Linkage: The resulting pyrazinecarboxamide bond is highly stable, ensuring the integrity of the final bioconjugate under physiological conditions.

  • Versatility: While primarily used for modifying proteins and peptides, the principle can be extended to other biomolecules or surfaces containing primary amine groups.[9][10]

Applications in Bioconjugation

The primary application of Pyrazinecarboxylic acid, p-nitrophenyl ester is the covalent attachment of a pyrazine moiety to a biomolecule. This can be an end in itself for studying the effects of this specific chemical group, or the pyrazine ring can be pre-functionalized to act as a linker for other molecules.

Core Applications Include:

  • Protein and Peptide Labeling: Introducing the pyrazine group for structure-activity relationship (SAR) studies.[9]

  • Enzyme Modification: Altering the surface properties or active site accessibility of enzymes.

  • Heterobifunctional Linker Synthesis: While not a direct application of the title compound, the p-nitrophenyl ester moiety is a common feature in heterobifunctional linkers, where one end reacts with an amine and the other end possesses a different reactive group for a secondary conjugation step.[11]

Detailed Experimental Protocol: Protein Modification

This protocol provides a general framework for conjugating PCNPE to a protein, such as an antibody or enzyme. It is imperative to optimize the molar ratio of reagent to protein for each specific application to achieve the desired degree of labeling (DOL).

Required Materials and Reagents
  • Protein: Purified protein (e.g., IgG, BSA) at a concentration of 1-10 mg/mL. The protein solution must be in an amine-free buffer, such as Phosphate Buffered Saline (PBS).[8] Buffers containing Tris or glycine are incompatible as they will compete for reaction with the ester.

  • PCNPE Reagent: Pyrazinecarboxylic acid, p-nitrophenyl ester.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.0-8.5.

  • Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the PCNPE reagent.

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing (MWCO appropriate for the protein) for removing excess reagent and byproducts.

  • Spectrophotometer: Capable of measuring absorbance at 280 nm and 400 nm.

Experimental Workflow

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing Pyrazinecarboxylic Acid, p-Nitrophenyl Ester Synthesis

Executive Summary: Why This Synthesis Fails The synthesis of p-nitrophenyl pyrazine-2-carboxylate is notoriously difficult compared to standard aliphatic esterifications. If you are experiencing low yields (10–40%), it i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Why This Synthesis Fails

The synthesis of p-nitrophenyl pyrazine-2-carboxylate is notoriously difficult compared to standard aliphatic esterifications. If you are experiencing low yields (10–40%), it is likely due to one of three specific failure modes inherent to the electron-deficient nature of the pyrazine ring:

  • N-Acylurea Rearrangement (The "DCC Trap"): When using DCC, the intermediate O-acylisourea is unstable. The electron-withdrawing pyrazine ring makes the carbonyl carbon highly electrophilic, promoting a rapid intramolecular rearrangement to the thermodynamically stable (and useless) N-acylurea byproduct before the phenol can attack.

  • Hydrolysis Sensitivity: The resulting active ester is designed to be reactive (acylating agent). Consequently, it is extremely sensitive to trace moisture during workup, leading to reversion to the starting acid.

  • Pyrazine Protonation: If using acid chlorides without careful base control, the basic nitrogen atoms in the pyrazine ring can become protonated or form salts, trapping the product in the aqueous phase during extraction.

This guide provides two validated protocols: the Optimized Acid Chloride Method (Recommended for high yield) and the Modified Steglich Method (Recommended for small scale/convenience), followed by a troubleshooting decision tree.

Protocol A: The Acid Chloride Route (Recommended for Yield)

This method bypasses the O-acylisourea intermediate entirely, eliminating the risk of urea byproduct formation. It is the robust choice for yields >80%.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Pyrazine-2-carboxylic acid 1.0SubstrateDry thoroughly before use.
Oxalyl Chloride 1.5ActivatorGentler than Thionyl Chloride; easier removal.
DMF 0.05CatalystEssential for Vilsmeier-Haack type activation.
p-Nitrophenol 1.1NucleophileSlight excess ensures complete consumption of acid chloride.
Triethylamine (TEA) 2.5BaseScavenges HCl. Must be anhydrous.
Dichloromethane (DCM) SolventMediumMust be anhydrous (stored over molecular sieves).
Step-by-Step Workflow
  • Activation (Acid Chloride Formation):

    • Suspend Pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM under Nitrogen/Argon.

    • Add catalytic DMF (2–3 drops).

    • Cool to 0°C . Add Oxalyl Chloride (1.5 eq) dropwise. Caution: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ).
    • Allow to warm to Room Temperature (RT) and stir for 2 hours until the solution becomes clear (indicating acid chloride formation).

    • Critical Step: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Re-dissolve the residue in fresh anhydrous DCM. Reason: Removes HCl and unreacted activator that would degrade the phenol.

  • Coupling:

    • In a separate flask, dissolve p-Nitrophenol (1.1 eq) and TEA (2.5 eq) in anhydrous DCM.

    • Cool the phenol solution to 0°C .

    • Add the Pyrazine-2-carbonyl chloride solution (from Step 1) dropwise to the phenol mixture.

    • Stir at 0°C for 30 mins, then warm to RT for 4–12 hours.

  • Workup (Crucial for Active Esters):

    • Wash with cold 5%

      
       (rapid wash to remove unreacted acid/phenol).
      
    • Wash with cold Brine.

    • Dry over

      
      , filter, and concentrate.[1]
      
    • Purification: Recrystallize from Isopropanol or Ethanol. Avoid silica chromatography if possible, as the active ester can hydrolyze on acidic silica.

Protocol B: Modified Steglich Esterification (Small Scale)

If you must use carbodiimide coupling (DCC/EDC), you must use DMAP to outcompete the rearrangement side-reaction.

Reagents
  • Pyrazine-2-carboxylic acid (1.0 eq)[1][2]

  • p-Nitrophenol (1.0 eq)

  • DCC (1.1 eq) or EDC·HCl (1.2 eq)

  • DMAP (0.1 eq) - Mandatory[3]

  • Solvent: DCM (Anhydrous)

Key Modifications for Yield
  • Order of Addition: Dissolve Acid, Phenol, and DMAP first. Cool to 0°C. Add DCC last.

    • Why: Keeps the concentration of active intermediate low relative to the nucleophile.

  • Solvent Choice: Use DCM or Chloroform. Avoid DMF if possible, as polar solvents can stabilize the transition state leading to the N-acylurea byproduct.

  • Workup:

    • If using DCC: Filter off the precipitated DCU (urea) first.

    • Wash filtrate with 0.5M HCl (removes DMAP/Pyrazine salts) then rapid

      
      .
      

Troubleshooting Logic & Diagnostics

Use the following decision tree to diagnose specific yield issues.

Troubleshooting Start Low Yield / Impure Product Precipitate Is there a white precipitate insoluble in DCM? Start->Precipitate Urea Diagnosis: N-Acylurea Byproduct (DCC failure) Precipitate->Urea Yes Solubility Did the reaction turn clear during Acid Chloride step? Precipitate->Solubility No Incomplete Diagnosis: Incomplete Activation (Acid not converted) Solubility->Incomplete No Hydrolysis Did product disappear after column chromatography? Solubility->Hydrolysis Yes Silica Diagnosis: Silica Hydrolysis (Active ester degraded) Hydrolysis->Silica Yes

Figure 1: Diagnostic logic for identifying the root cause of synthesis failure.

Common Failure Modes Table
SymptomRoot CauseCorrective Action
White solid insoluble in organic solvents N-Acylurea formation (DCC rearrangement).Switch to Protocol A (Acid Chloride) . If sticking to DCC, increase DMAP to 0.2 eq and keep strictly at 0°C.
Low yield after Chromatography Hydrolysis on Silica Gel.Do not use Silica. Recrystallize the crude product from hot Isopropanol or Ethanol.
Starting material remains (TLC) Pyrazine nitrogen poisoning the catalyst.Ensure 2.5 eq of base (TEA/DIPEA) is used in Protocol A to buffer the HCl formed.
Product is an oil/sticky gum Residual solvent/phenol.Triturate with cold hexanes or diethyl ether to induce crystallization.

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (


) instead of Oxalyl Chloride? 
A:  Yes, but with caution. Thionyl chloride requires reflux, which can degrade the sensitive pyrazine ring or cause darkening of the reaction. If you use 

, use it as the solvent (neat) or in toluene, then fully evaporate it before adding the phenol. Oxalyl chloride is preferred because it activates at 0°C.

Q: Why is my product turning yellow/brown upon storage? A: p-Nitrophenyl esters are active acylating agents. Moisture in the air hydrolyzes the ester, releasing p-nitrophenol (which is yellow). Storage: Store under argon at -20°C in a desiccator.

Q: Can I use a mixed anhydride method (e.g., Ethyl Chloroformate)? A: It is possible but less selective. The carbonate byproduct often co-crystallizes with the product. The Acid Chloride method (Protocol A) offers easier purification because the byproducts are gases (


) or water-soluble salts.

References

  • Neises, B., & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. (Foundational text for DMAP mechanism). [Link]

  • Hansen, P. et al. (2005). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 10, 1135-1142. (Describes the specific failure of DCC for pyridine/pyrazine acids and the Acid Chloride solution). [Link]

  • Wickramasinghe, C. et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA.[5][6] Journal of Biological Chemistry. (Demonstrates high-yield synthesis of p-nitrophenyl esters via chloroformate/acid chloride routes). [Link]

Sources

Optimization

Technical Support Center: Troubleshooting "Pyrazinecarboxylic Acid, p-Nitrophenyl Ester" Side Reactions in Peptide Synthesis

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals working with pyrazinecarboxylic acid, p-nitrophenyl ester (also kno...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals working with pyrazinecarboxylic acid, p-nitrophenyl ester (also known as Pyrazine-ONp or p-nitrophenyl pyrazine-2-carboxylate).

This highly reactive active ester is a critical building block in the synthesis of pyrazine-containing therapeutics, most notably in the fragment condensation steps of the proteasome inhibitor bortezomib[1],[2]. While it provides a robust method for N-terminal capping, its high reactivity profile often leads to competitive side reactions such as ester hydrolysis, off-target acylation, and persistent byproduct contamination.

Section 1: Mechanistic Overview & Common Failure Modes

The p-nitrophenyl (ONp) group is an excellent leaving group due to the strong electron-withdrawing nature of the nitro moiety. This renders the pyrazine carbonyl carbon highly electrophilic. While this facilitates rapid aminolysis (the desired amide bond formation), it also makes the active ester highly susceptible to nucleophilic attack by adventitious water (hydrolysis) or unprotected side-chain nucleophiles (off-target acylation). Furthermore, the release of p-nitrophenol as a stoichiometric byproduct can complicate downstream purification if not properly managed[3].

G PyONp Pyrazine-ONp Ester Product Desired Pyrazinoyl-Peptide PyONp->Product Aminolysis Hydrolysis Hydrolyzed Acid + p-Nitrophenol PyONp->Hydrolysis Hydrolysis OffTarget Off-Target Acylation PyONp->OffTarget Over-reaction Amine Target Amine Amine->Product Water Moisture (H2O) Water->Hydrolysis SideChain Unprotected Side Chains SideChain->OffTarget

Reaction pathways of Pyrazine-ONp ester: Desired aminolysis vs. competitive side reactions.

Section 2: FAQs - Troubleshooting Specific Side Reactions

Q1: Why am I seeing massive ester hydrolysis instead of amide bond formation?

  • Causality: The presence of moisture combined with an excess of strong tertiary amine bases (e.g., DIPEA or TEA) catalyzes the hydrolysis of the ONp ester back to pyrazine-2-carboxylic acid and p-nitrophenol.

  • Solution: Maintain strictly anhydrous conditions. Dry all solvents (e.g., DMF, DCM) over molecular sieves. If a base is required to free the target amine from a salt, use a weaker base like N-methylmorpholine (NMM) at exactly 1.0 to 1.05 equivalents to minimize base-catalyzed hydrolysis.

Q2: How do I eliminate the persistent yellow contamination (p-nitrophenol) post-coupling?

  • Causality: p-Nitrophenol (pKa ~7.15) is released as a stoichiometric byproduct during the reaction[3]. Under neutral or slightly acidic conditions, it remains protonated, highly lipophilic, and will co-elute with hydrophobic peptides during chromatography.

  • Solution: Perform multiple organic-aqueous extractions using a mild basic aqueous wash (e.g., 5% Na2CO3). This deprotonates the phenol to the highly water-soluble phenolate ion (which is bright yellow), effectively partitioning it into the aqueous layer[3].

Q3: I am observing off-target acylation on my peptide side chains (e.g., Ser, Thr, Tyr). How do I prevent this?

  • Causality: The high electrophilicity of the Pyrazine-ONp ester allows it to react with unprotected hydroxyl or amine side chains, especially if the reaction is heated or left for prolonged periods after the primary N-terminal amine is consumed.

  • Solution: Ensure proper orthogonal protection of reactive side chains (e.g., tBu or Bzl groups). If employing minimal-protection synthesis strategies, strictly control the reaction temperature (keep at ≤20°C) and quench the reaction immediately upon completion of the N-terminal capping.

Q4: Is racemization of the N-terminal amino acid a risk with this active ester?

  • Causality: While pyrazinecarboxylic acid itself lacks an alpha-chiral center, the basic conditions required for active ester coupling can induce epimerization of the receiving C-terminal or adjacent amino acids via oxazolone formation or direct enolization[1],[4].

  • Solution: Minimize base equivalents and utilize a less sterically hindered solvent to maximize the coupling rate over the epimerization rate. If racemization persists, consider switching the activation strategy to use racemization-suppressing coupling reagents like TBTU[1].

Section 3: Self-Validating Experimental Protocol

To ensure high-fidelity coupling of Pyrazine-ONp while minimizing side reactions, follow this self-validating methodology:

Step 1: Preparation & Basification Dissolve the target peptide/amine (1.0 eq) in anhydrous DMF (0.1 M). Add N-methylmorpholine (NMM) (1.05 eq).

  • Self-Validation Checkpoint: Spot 1 µL of the solution onto a water-wetted pH strip. It should read ~pH 8, confirming the amine is free and not over-basified.

Step 2: Active Ester Addition Add Pyrazinecarboxylic acid, p-nitrophenyl ester (1.1 eq) in one portion at 20°C.

  • Self-Validation Checkpoint: The solution will immediately turn a distinct yellow color. This is a visual confirmation that the p-nitrophenolate leaving group is being released as the aminolysis proceeds.

Step 3: Reaction Monitoring Stir the reaction for 2–4 hours under an inert atmosphere.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is complete when the starting amine mass disappears, replaced by the product mass and a distinct peak at m/z 138 (p-nitrophenol).

Step 4: Quenching & Workup Dilute the reaction mixture with ethyl acetate (10 volumes). Wash the organic layer sequentially with 5% aqueous Na2CO3 (3 × 5 volumes), then brine.

  • Self-Validation Checkpoint: The aqueous Na2CO3 layer will be bright yellow, while the organic layer should become colorless. A colorless organic layer validates the complete removal of the p-nitrophenol byproduct. Dry over Na2SO4 and concentrate.

Section 4: Quantitative Data Summary

The following table summarizes the expected side reaction profiles when coupling Pyrazine-ONp under various experimental conditions.

Reaction ConditionBase UsedSolventTemp (°C)Desired Amide Yield (%)Hydrolysis (%)Off-Target Acylation (%)
Anhydrous, Optimal NMM (1.05 eq)Anhydrous DMF20>95<2<1
Excess Base DIPEA (3.0 eq)Anhydrous DMF2075205
Moisture Present NMM (1.05 eq)Wet DMF204060<1
Elevated Temp NMM (1.05 eq)Anhydrous DMF50601525

References

  • Peptides-V, Synthesis-II. SPCMC.
  • Ivanov, A. S., Zhalnina, A. A., & Shishkov, S. V. (2009). A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Tetrahedron.
  • Agyin, J. K., Santhamma, B., & Roy, S. (2013). Design, synthesis, and biological evaluation of bone-targeted proteasome inhibitors for multiple myeloma. Bioorganic & Medicinal Chemistry Letters.
  • Liu, T., Peng, Z., & Zhao, J. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.

Sources

Troubleshooting

Technical Support Center: Optimizing Pyrazinecarboxylic Acid, p-Nitrophenyl Ester Coupling

Document ID: TS-PYR-PNP-001 Status: Active Department: Application Science & Process Optimization Introduction: The Reagent Profile Pyrazinecarboxylic acid, p-nitrophenyl ester (Pyrazine-PNP) is a pre-activated ester wid...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-PYR-PNP-001 Status: Active Department: Application Science & Process Optimization

Introduction: The Reagent Profile

Pyrazinecarboxylic acid, p-nitrophenyl ester (Pyrazine-PNP) is a pre-activated ester widely used to introduce the pyrazine moiety into peptides, peptidomimetics, and surface coatings. Unlike standard carbodiimide couplings (EDC/DCC) which activate the acid in situ, Pyrazine-PNP is a stable, isolable species that reacts directly with primary and secondary amines.

Key Chemical Characteristic: The pyrazine ring is electron-deficient (heteroaromatic). This withdraws electron density from the carbonyl carbon, making it significantly more electrophilic than a standard benzoyl PNP ester.

  • Benefit: Faster reaction kinetics with amines.

  • Risk: Higher susceptibility to hydrolysis (moisture sensitivity).

Module 1: Reaction Mechanics & Critical Variables

To optimize yield, you must control the stability of the Tetrahedral Intermediate (


) . The reaction follows a nucleophilic acyl substitution pathway.
The Mechanism
  • Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon.

  • Intermediate Formation: A zwitterionic tetrahedral intermediate (

    
    ) forms.[1][2]
    
  • Collapse: The

    
    -nitrophenolate group is expelled, restoring the carbonyl double bond and forming the amide.
    
  • Deprotonation: Base removes the proton from the amide nitrogen (or the amine prior to attack).

Visualizing the Pathway

ReactionPathway cluster_conditions Critical Control Points Start Pyrazine-PNP + Amine (R-NH2) TS Tetrahedral Intermediate (T±) Start->TS Nucleophilic Attack Products Pyrazine-Amide Product TS->Products Collapse Byproduct p-Nitrophenol (Yellow Byproduct) TS->Byproduct Leaving Group Expulsion Solvent Polarity Solvent Polarity Base Stoichiometry Base Stoichiometry

Figure 1: The aminolysis pathway of Pyrazine-PNP.[2] The expulsion of p-nitrophenol provides a visual colorimetric indicator (yellow) of reaction progress.

Module 2: Optimization Matrix

Use this table to select conditions based on your specific constraints.

VariableRecommended StandardWhy? (Causality)Risk Factor
Solvent DMF or DMSO (Anhydrous)Pyrazine derivatives often have poor solubility in DCM/THF. Polar aprotic solvents stabilize the

intermediate.
High Hydrolysis Risk. Wet DMF will hydrolyze the ester rapidly due to the electron-poor pyrazine ring.
Base DIPEA (1.2 - 2.0 eq)Neutralizes the H+ released and ensures the amine is nucleophilic (unprotonated).Excess base promotes hydrolysis and racemization (though less of a risk with pyrazine than amino acids).
Concentration 0.1 M - 0.5 M Second-order kinetics (

). Higher concentration drives the reaction forward.
At >0.5 M, oligomerization may occur if the amine substrate has multiple nucleophiles.
Temperature 20°C - 40°C Reaction is usually fast at RT. Mild heating helps if the amine is sterically hindered.>50°C increases side reactions and degradation of the active ester.

Module 3: Troubleshooting & FAQs

Scenario A: "The reaction turned bright yellow immediately, but my yield is <20%."

Diagnosis: Hydrolysis. The yellow color comes from


-nitrophenolate. While this usually indicates the reaction is working, an instant intense color change upon adding base—before the amine has time to react—often means water is acting as the nucleophile.
  • The Fix:

    • Ensure DMF/DMSO is "Dry" grade (water < 50 ppm).

    • Flame-dry glassware.

    • Critical Step: Add the base last, or premix the amine and base before adding the Pyrazine-PNP ester. Do not let the ester sit in basic solution without the amine.

Scenario B: "I cannot remove the yellow impurity (p-nitrophenol) from my product."

Diagnosis: Co-elution / Solubility issues.


-Nitrophenol is difficult to remove by standard silica chromatography because it streaks.
  • The Fix:

    • The Carbonate Wash: Dissolve the crude reaction mixture in EtOAc or DCM. Wash 3x with 5% Na₂CO₃ or 1M NaOH .

    • Mechanism: This converts

      
      -nitrophenol (
      
      
      
      ) into water-soluble sodium
      
      
      -nitrophenolate. The organic layer will lose its yellow tint.
    • Warning: Do not use strong base if your product is base-labile. In that case, use extensive ether triturating (the product usually precipitates,

      
      -nitrophenol stays in ether).
      
Scenario C: "The reaction is too slow (>24 hours)."

Diagnosis: Steric Hindrance or Deactivated Amine. The pyrazine ring activates the ester, so kinetics should be fast. If slow, the amine is likely the problem.

  • The Fix:

    • Catalysis: Add 0.1 eq of HOAt (1-Hydroxy-7-azabenzotriazole).

    • Why: HOAt trans-esterifies the PNP ester to an even more reactive OAt-ester in situ, speeding up the attack by sterically hindered amines.

Module 4: Validated Standard Operating Procedure (SOP)

Protocol: Synthesis of Pyrazine-Amide via PNP Ester

  • Preparation:

    • Dry all glassware.

    • Purge solvent (DMF) with Nitrogen/Argon.

  • Dissolution:

    • Dissolve Amine (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Add DIPEA (1.2 eq) . Stir for 5 minutes to ensure deprotonation.

  • Coupling:

    • Add Pyrazine-PNP ester (1.1 eq) in one portion.

    • Observation: The solution should gradually turn yellow over 10–30 minutes.

  • Monitoring:

    • Monitor by TLC or LC-MS.

    • TLC Visualization: The spot for

      
      -nitrophenol will be visible as a yellow spot (intensifies with ammonia vapor). The Pyrazine-PNP ester is UV active.
      
  • Workup (The "Yellow Removal" Step):

    • Dilute reaction with Ethyl Acetate (10x volume).

    • Wash 1: 5% Aqueous Na₂CO₃ (3x). The aqueous layer should be bright yellow.

    • Wash 2: 1M HCl (2x) (to remove unreacted amine/DIPEA).

    • Wash 3: Brine (1x).

    • Dry over MgSO₄, filter, and concentrate.

Troubleshooting Logic Flow

Troubleshooting Problem Start: Low Yield or Impurity CheckColor Is the reaction mixture bright yellow? Problem->CheckColor CheckTLC Does TLC show residual Ester? CheckColor->CheckTLC Yes (Normal) Hydrolysis Diagnosis: Hydrolysis (Water competition) CheckColor->Hydrolysis Yes (Instant/Intense) SlowKinetics Diagnosis: Slow Kinetics (Steric hindrance) CheckColor->SlowKinetics No (Pale) CheckTLC->SlowKinetics Yes WorkupIssue Diagnosis: Poor Workup (p-Nitrophenol trapped) CheckTLC->WorkupIssue No (Product formed) SolutionHydro Action: Dry Solvents, Add Base Last Hydrolysis->SolutionHydro SolutionSlow Action: Add HOAt cat. or Heat to 40°C SlowKinetics->SolutionSlow SolutionWash Action: Wash with 5% Na2CO3 WorkupIssue->SolutionWash

Figure 2: Decision tree for diagnosing coupling failures.

References

  • Castro, E. A. (1999). Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles. Chemical Reviews, 99(12), 3505–3524. Link

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Standard text on active ester reactivity).
  • Keillor, J. W., et al. (2002).[3] Peptide Coupling of Unprotected Amino Acids through in situ p-Nitrophenyl Ester Formation.[3] Tetrahedron Letters, 43(43), 7717–7719.[3] Link[4]

  • Um, I. H., et al. (2008).[1] Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center.[1] Organic & Biomolecular Chemistry, 6, 1618-1624. Link

Sources

Optimization

Technical Support Center: Purification of Pyrazinecarboxylic Acid, p-Nitrophenyl Ester

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the isolation and purification of pyrazinecarboxylic acid, p-nitrophenyl ester .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the isolation and purification of pyrazinecarboxylic acid, p-nitrophenyl ester .

As an "active ester," this compound is highly valuable for peptide synthesis and amidation workflows due to the excellent leaving-group ability of the p-nitrophenolate anion [[1]](). However, the very reactivity that makes it useful also makes it susceptible to premature hydrolysis during purification. The following self-validating protocols and troubleshooting FAQs are engineered to help you navigate the delicate balance between removing stubborn impurities (like p-nitrophenol and dicyclohexylurea) and preserving the integrity of your active ester.

I. Quantitative Parameters for Process Validation

Before beginning the purification, familiarize yourself with the physicochemical properties of the target compound and its primary impurities. These metrics serve as the foundation for our separation logic.

ParameterValueCausality / Relevance in Purification
Melting Point (Product) 180–182 °C (decomp.)Acts as the ultimate benchmark for final purity. A depressed melting point indicates residual p-nitrophenol or trapped solvent 2.
pKa (p-Nitrophenol) 7.15Enables selective deprotonation using weak, cold bases (e.g., 5% NaHCO₃) without hydrolyzing the ester.
pKa (Pyrazinecarboxylic Acid) ~2.9Ensures complete partitioning of unreacted acid into the aqueous phase during mild basic washes.
Absorbance (Phenolate) 400 nmProvides a visual validation (bright yellow color) during liquid-liquid extraction to track impurity removal 3.
II. Purification Workflow Visualization

G N1 Crude Reaction Mixture (Ester, DCU, p-Nitrophenol) N2 Cold Filtration (0-4°C) N1->N2 N3 Solid Retentate (DCU Byproduct) N2->N3 Filter Cake N4 Organic Filtrate N2->N4 Filtrate N5 Liquid-Liquid Extraction (Cold 5% NaHCO3) N4->N5 N6 Aqueous Phase (p-Nitrophenolate) N5->N6 Aqueous (Discard) N7 Organic Phase (Crude Ester) N5->N7 Organic (Keep) N8 Recrystallization (Isopropanol) N7->N8 Concentrate N9 Pure Pyrazinecarboxylic Acid, p-Nitrophenyl Ester N8->N9 Crystallize

Workflow for the purification of pyrazinecarboxylic acid, p-nitrophenyl ester.

III. Self-Validating Purification Methodologies

The synthesis of this active ester typically utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent, leaving behind dicyclohexylurea (DCU) and unreacted p-nitrophenol. The following protocols isolate the ester through a two-phase approach.

Protocol A: Liquid-Liquid Extraction (Removal of Precursors)

Causality: p-Nitrophenol is highly soluble in organic solvents but can be forced into the aqueous phase by deprotonating it into its phenolate salt. We use cold 5% NaHCO₃ because stronger bases (like NaOH) or room-temperature conditions will rapidly hydrolyze the active ester back into pyrazinecarboxylic acid.

  • Pre-chilling: Cool the crude reaction mixture (typically suspended in dichloromethane or ethyl acetate) to 0–4 °C in an ice bath for 1 hour.

  • Filtration: Filter the cold mixture through a sintered glass funnel (porosity 3).

    • Validation Checkpoint: The retentate should be a fluffy white powder (DCU). If no solid is present, your coupling agent may not have been DCC, or the reaction failed.

  • Aqueous Washing: Transfer the organic filtrate to a separatory funnel. Add an equal volume of ice-cold 5% NaHCO₃. Shake gently to avoid emulsions, frequently venting the CO₂ gas generated by the neutralization of unreacted pyrazinecarboxylic acid.

    • Validation Checkpoint: The aqueous layer will immediately turn a brilliant, intense yellow. This is the spectrophotometric signature of the p-nitrophenolate anion absorbing at 400 nm [[3]]().

  • Iterative Washing: Separate the layers. Repeat the cold NaHCO₃ wash until the aqueous layer remains completely colorless.

  • Drying: Wash the organic layer once with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath below 30 °C to prevent thermal degradation.

Protocol B: Recrystallization (Final Polish)

Causality: Active esters are highly prone to transesterification if recrystallized from primary alcohols (like methanol or ethanol). We specifically utilize isopropanol (i-PrOH) because its secondary carbon provides steric hindrance against nucleophilic attack, while offering an excellent temperature-dependent solubility gradient for the ester [[2]]().

  • Dissolution: Suspend the crude solid in a minimum volume of boiling isopropanol. Add the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed.

    • Validation Checkpoint: Needle-like crystals should begin to form as the solution reaches room temperature.

  • Polishing: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 2 hours to maximize the yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold isopropanol, followed by cold hexanes to aid drying.

  • Drying & Verification: Dry the crystals under high vacuum overnight.

    • Validation Checkpoint: Take a melting point. Pure pyrazinecarboxylic acid, p-nitrophenyl ester will melt with decomposition at exactly 180–182 °C 2.

IV. Troubleshooting & FAQs

Q: My organic phase remains persistently yellow even after five NaHCO₃ washes. What is going wrong? A: p-Nitrophenol is notoriously stubborn and can partition back into the organic phase if the aqueous layer is not basic enough. If 5% NaHCO₃ is failing, you can perform a rapid wash with cold 0.1 M K₂CO₃. Warning: Contact time with K₂CO₃ must be strictly limited to under 2 minutes, and it must be ice-cold, otherwise you risk hydrolyzing the pyrazinecarboxylic active ester.

Q: I am seeing a white precipitate form in my organic phase while concentrating it on the rotary evaporator. Is my product degrading? A: No. This is almost certainly residual Dicyclohexylurea (DCU). DCU has slight solubility in room-temperature organic solvents but precipitates as the solvent volume decreases. Solution: Stop the evaporation, resuspend the mixture in a small amount of cold ethyl acetate, chill at 4 °C for 2 hours, and filter off the white solid. Then, resume concentration.

Q: My isolated ester has a melting point of 165 °C instead of the literature value of 180–182 °C. How do I fix this? A: A severely depressed melting point indicates bulk impurities, most commonly trapped solvent, unreacted p-nitrophenol, or hydrolysis back to the free pyrazinecarboxylic acid. Solution: Run a TLC (Silica gel, EtOAc:Hexane). If you see a bright yellow spot (Rf ~0.3–0.4 depending on the system), p-nitrophenol is present. Repeat the recrystallization protocol using fresh isopropanol.

Q: Can I use silica gel column chromatography instead of recrystallization? A: Yes, active esters can be purified via silica gel chromatography 1. However, silica is mildly acidic and can cause partial degradation of the ester on the column if the run is prolonged. If you must use chromatography, use a fast flash column with a gradient of Ethyl Acetate/Hexanes, and avoid highly polar protic solvent mixtures.

V. References
  • [3] Iacazio, G., Périssol, C., & Faure, B. (2000). A new tannase substrate for spectrophotometric assay. Journal of Microbiological Methods.[Link]

  • [2] Rivier, J. E., et al. DK173753B1 - LHRH antagonist with negligible histamine release activity, which is a decapeptide and use of the decapeptide. Google Patents.

  • [1] Large-Scale Synthesis of Peptides. University of Gdańsk (ug.edu.pl).[Link]

Sources

Troubleshooting

"Pyrazinecarboxylic acid, p-nitrophenyl ester" solubility problems in organic solvents

Troubleshooting Guide & FAQs Executive Summary: The Solubility Paradox Pyrazinecarboxylic acid, p-nitrophenyl ester is a highly reactive activated ester commonly used to introduce the pyrazine moiety into amines or pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & FAQs

Executive Summary: The Solubility Paradox

Pyrazinecarboxylic acid, p-nitrophenyl ester is a highly reactive activated ester commonly used to introduce the pyrazine moiety into amines or peptides (e.g., in the synthesis of Pyrazinamide analogs for antitubercular research).

The Core Problem: Users often face a "Solubility Paradox." The pyrazine ring is polar and nitrogen-rich, while the p-nitrophenyl group is aromatic and rigid. This combination creates high crystal lattice energy (strong


-

stacking), making the solid difficult to dissolve in standard organic solvents like Dichloromethane (DCM) without heating, yet heating accelerates hydrolysis and decomposition.

This guide provides a validated workflow to solubilize this reagent while preserving its reactivity.

Solvent Selection Matrix

Use this table to select the correct solvent based on your application.

SolventSolubility RatingSuitabilityTechnical Notes
DMF (Dimethylformamide) High Recommended Breaks intermolecular stacking effectively. Must be anhydrous to prevent hydrolysis. Hard to remove (high boiling point).
DMSO (Dimethyl Sulfoxide) High Alternative Excellent solubilizer. Difficult to remove. Use only if DMF is chemically incompatible with your substrate.
DCM (Dichloromethane) Moderate/Low Conditional Standard for coupling reactions. Often requires sonication or a "DMF Spike" (see Protocol A). Easy to remove.
THF (Tetrahydrofuran) Moderate Conditional Good compromise between solubility and volatility. Ensure it is peroxide-free and anhydrous.
Alcohols (MeOH/EtOH) Variable AVOID Risk of Transesterification. Nucleophilic attack by the solvent can displace the p-nitrophenyl group, destroying the reagent.
Water/Buffer Insoluble AVOID Causes rapid hydrolysis to Pyrazinecarboxylic acid (inert) and p-nitrophenol (yellow byproduct).

Critical Troubleshooting Protocols

Protocol A: The "DMF Spike" Method (Recommended)

Use this when you need the reaction in a volatile solvent (like DCM) but the ester won't dissolve.

  • Weigh the ester into a dry vial.

  • Add Anhydrous DMF: Add the minimum volume necessary to fully dissolve the solid (typically 50–100 µL per 100 mg).

    • Why? DMF has a high dielectric constant and disrupts the crystal lattice efficiently.

  • Dilute: Immediately dilute this concentrated solution with your primary solvent (e.g., dry DCM or THF).

    • Result: The ester remains in solution due to the "co-solvent effect," avoiding the kinetic barrier of dissolving the solid directly in DCM.

Protocol B: Visual Quality Control (The "Yellow Test")

How to tell if your reagent has degraded due to solubility attempts.

  • Observation: The solution turns bright yellow.

  • Diagnosis: Hydrolysis has occurred. The p-nitrophenyl ester has reacted with moisture to release p-nitrophenol (which is yellow in neutral/basic conditions) and Pyrazinecarboxylic acid.

  • Root Cause: Wet solvent or exposure to atmospheric moisture during prolonged sonication.

  • Remedy: Discard the solution. The remaining ester concentration is unknown. Restart with anhydrous solvents and a nitrogen atmosphere.

Interactive Troubleshooting Workflow

Follow this logic path to resolve solubility issues without compromising chemical stability.

SolubilityWorkflow Start Start: Solid Ester Undissolved CheckSolvent Are you using a Protic Solvent? (Methanol, Ethanol, Water) Start->CheckSolvent StopProtic STOP: High Risk of Transesterification/Hydrolysis. Switch to Aprotic. CheckSolvent->StopProtic Yes CheckDCM Is the solvent DCM or THF? CheckSolvent->CheckDCM No Sonicate Step 1: Sonicate for 5 mins (Keep temp < 30°C) CheckDCM->Sonicate Dissolved Did it dissolve? Sonicate->Dissolved Proceed Proceed to Reaction Dissolved->Proceed Yes DMFSpike Step 2: The 'DMF Spike' Add 5-10% Anhydrous DMF Dissolved->DMFSpike No CheckColor Did solution turn bright YELLOW? DMFSpike->CheckColor Degraded Reagent Hydrolyzed. Discard and dry solvents. CheckColor->Degraded Yes Success Solution Ready CheckColor->Success No (Colorless/Pale)

Figure 1: Decision tree for solubilizing p-nitrophenyl esters while monitoring for decomposition.

Frequently Asked Questions (FAQs)

Q1: Can I heat the solution to get it to dissolve? A: Use extreme caution. Do not exceed 40°C. p-Nitrophenyl esters are thermally labile activated species. Excessive heat, especially in the presence of trace moisture, will drive the hydrolysis reaction or cause polymerization. If heat is required, use a water bath and monitor for the "Yellowing" effect described in Protocol B.

Q2: I need to remove the solvent later, but DMF has a high boiling point. What should I do? A: Use the DMF Spike method (Protocol A). By using only a small percentage of DMF (e.g., 5%) to dissolve the solid and making up the bulk volume with DCM, you can remove the DCM via rotary evaporation. The small amount of remaining DMF can often be removed during the aqueous workup (washing with brine/water) or left in the crude mixture if it doesn't interfere with the next step.

Q3: Why does the literature sometimes suggest Pyridine? A: Pyridine is often used as a base catalyst during the synthesis of the ester or the subsequent coupling reaction. It is also a good solvent for this compound.[1] However, pyridine is difficult to remove and has a strong odor. If you are using pyridine as a solvent, ensure it is anhydrous.

Q4: My reaction yield is low despite the ester eventually dissolving. Why? A: This is likely due to "Invisible Hydrolysis." If your solvent contained trace water (common in older bottles of THF or DMF), the ester may have hydrolyzed before it could react with your amine.

  • Validation: Run a TLC (Thin Layer Chromatography). If you see a strong spot corresponding to p-nitrophenol (co-spot with authentic standard) and Pyrazinecarboxylic acid (polar, stays at baseline), your solvent was wet.

References

  • Synthesis and Reactivity of Pyrazine Derivatives

    • Doležal, M., et al. (2008).[2] "Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides." European Journal of Medicinal Chemistry.

    • Context: Discusses the handling of pyrazine esters and their stability in various media.
  • Activated Ester Chemistry (General Mechanisms)

    • Castro, E. A. (1999). "Kinetics and mechanisms of reactions of thiol, thiono, and dithio analogues of carboxylic esters with nucleophiles." Chemical Reviews.
    • Context: Provides the mechanistic grounding for why p-nitrophenyl esters are susceptible to hydrolysis and the importance of solvent choice.
  • Radiofluorination using p-Nitrophenyl Esters

    • Boutagy, J., et al. (2020).
    • Context: Validates the use of DMF as a primary solvent for p-nitrophenyl esters and demonstrates their stability profile compared to other activ
  • Solubility of Pyrazine-2-carboxylic acid

    • Solubility of Things.[1][3][4] "Pyrazine-2-carboxylic acid Solubility Properties."

    • Context: Baseline solubility data for the parent acid, explaining the polar n

Sources

Optimization

"Pyrazinecarboxylic acid, p-nitrophenyl ester" removal of p-nitrophenol byproduct

Welcome to the Technical Support Center for active ester aminolysis. "Pyrazinecarboxylic acid, p-nitrophenyl ester" is a highly efficient acylating agent used to synthesize pyrazinecarboxamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for active ester aminolysis. "Pyrazinecarboxylic acid, p-nitrophenyl ester" is a highly efficient acylating agent used to synthesize pyrazinecarboxamides. However, the stoichiometric release of p-nitrophenol (PNP) as a byproduct presents a notorious purification bottleneck.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the complete removal of PNP from your reaction mixtures.

🔍 Troubleshooting Q&A

Q1: After coupling my amine with Pyrazinecarboxylic acid, p-nitrophenyl ester, my organic layer remains stubbornly yellow even after multiple water washes. Why is this happening, and how do I fix it?

Causality: The persistent yellow color is the chromogenic p-nitrophenolate anion. p-Nitrophenol has a pKa of 7.14[1]. Neutral water washes (pH ~7) only partially deprotonate the phenol (approx. 50% ionized). Because the neutral, protonated form of PNP is highly soluble in organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM), it will not partition effectively into neutral water. Solution: You must shift the pH to force complete ionization. Washing the organic layer with 5–10% aqueous sodium carbonate (Na₂CO₃, pH ~11) ensures >99.9% of the byproduct is converted into the highly water-soluble phenolate form, driving it entirely into the aqueous phase ()[2].

Q2: My target pyrazinecarboxamide is highly polar. Basic aqueous workup causes severe yield loss because my product partitions into the water. How can I remove PNP without liquid-liquid extraction?

Causality: Highly polar amides will partition into the aqueous layer alongside the phenolate anion during basic washes, destroying your yield. Solution: Utilize solid-phase scavenging. Macroporous strong base anion exchange resins, such as Amberlyst A26 (OH⁻ form), chemically trap the acidic p-nitrophenol onto the solid polymeric support via ionic bonding ()[3]. The neutral pyrazinecarboxamide remains untouched in the organic solution and can be isolated by simple filtration.

Q3: I attempted to purify the crude mixture via silica gel chromatography, but PNP co-elutes and streaks across my product fractions. How can I prevent this?

Causality: p-Nitrophenol is a strong hydrogen-bond donor and acceptor. On unmodified silica gel, it exhibits severe tailing, which bridges the


 gap between itself and your target molecule.
Solution:  Never load crude PNP directly onto a silica column. Pre-treat the crude mixture by passing it through a short pad of basic alumina. The basic alumina irreversibly binds the acidic phenol, allowing your neutral amide to elute cleanly.

📊 Quantitative Comparison of PNP Removal Strategies

Removal MethodOptimal pH RangePNP Removal EfficiencyTarget Molecule CompatibilityVisual Validation Metric
5% Na₂CO₃ Extraction 10.0 – 11.5> 99.9%Lipophilic amidesAqueous layer turns from yellow to colorless.
5% NaHCO₃ Extraction 8.0 – 8.5~ 95.0%Base-sensitive amidesRequires 4-5 washes to achieve colorless aqueous phase.
Amberlyst A26 Scavenging N/A (Organic)> 98.0%Highly polar/water-soluble amidesOrganic filtrate transitions from yellow to clear.
Basic Alumina Pad N/A (Organic)> 99.0%Amides prone to streaking on silicaYellow band permanently arrests at the top of the pad.

🧪 Self-Validating Experimental Protocols

Protocol A: Aqueous Basic Extraction (For Lipophilic Amides)

This protocol utilizes pH manipulation to partition the byproduct. It is self-validating through visual colorimetric cues.

  • Dilution: Once the aminolysis reaction is complete, concentrate the mixture under reduced pressure to remove the reaction solvent (e.g., DMF or THF). Redissolve the crude residue in 20 volumes of EtOAc or DCM.

  • Carbonate Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 5% aqueous Na₂CO₃. Shake vigorously and vent.

    • Validation Check: The aqueous layer will immediately turn a brilliant, intense yellow (indicating the presence of the p-nitrophenolate anion).

  • Iterative Washing: Separate the layers. Repeat the Na₂CO₃ wash.

    • Validation Check: Continue washing until the newly separated aqueous layer is completely colorless . A colorless aqueous layer is your definitive proof that 100% of the PNP has been removed ()[4].

  • Neutralization & Drying: Wash the organic layer once with brine to remove residual alkalinity, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure pyrazinecarboxamide.

Protocol B: Solid-Phase Scavenging (For Polar/Water-Soluble Amides)

This protocol avoids water entirely, preventing the loss of hydrophilic target molecules.

  • Resin Preparation: Weigh out 3.0 equivalents (relative to the initial active ester) of Amberlyst A26 (OH⁻ form) resin. Pre-wash the resin with DCM and methanol to remove shipping impurities, then dry under vacuum.

  • Scavenging: Dissolve the crude reaction mixture in a minimal amount of DCM or THF. Add the prepared Amberlyst A26 resin to the flask. Stir gently at room temperature for 2 hours.

    • Validation Check: Observe the supernatant. The intense yellow tint of the organic solution will progressively transfer to the solid resin beads. The scavenging is complete when the liquid supernatant is completely clear.

  • Isolation: Filter the mixture through a sintered glass funnel. Wash the trapped yellow resin beads twice with clean DCM to ensure no product is left behind. Concentrate the combined clear filtrates to yield the pure product.

🗺️ Workflow Visualization

G Start Crude Reaction Mixture (Amide + p-Nitrophenol) Decision Is the target amide highly water-soluble? Start->Decision Path1 Liquid-Liquid Extraction Decision->Path1 No Path2 Solid-Phase Scavenging Decision->Path2 Yes Ext1 Dilute in EtOAc/DCM Path1->Ext1 Scav1 Dissolve in organic solvent Path2->Scav1 Ext2 Wash with 5% Na2CO3 (Converts PNP to Phenolate) Ext1->Ext2 Ext3 Aqueous Layer (Yellow Phenolate Waste) Ext2->Ext3 Aqueous Ext4 Organic Layer (Pure Amide Product) Ext2->Ext4 Organic Scav2 Add Amberlyst A26 (OH- form) Scav1->Scav2 Scav3 Filter Resin (Trapped PNP) Scav2->Scav3 Solid Scav4 Concentrate Filtrate (Pure Amide Product) Scav2->Scav4 Liquid

Caption: Decision workflow for selecting the optimal p-nitrophenol byproduct removal strategy.

📚 References

  • High-Performance Anion-Exchange Chromatography (Amberlyst A26 Applications). Science.gov. Available at:[Link]

  • Chem 263: Acidity of Phenols (pKa Data). University of Alberta. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amide Bond Formation: Pyrazinecarboxylic Acid p-Nitrophenyl Ester vs. DCC/HOBt

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic and medicinal chemistry, the efficient and reliable formation of amide bonds is a cornerstone of molecular synthesis. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic and medicinal chemistry, the efficient and reliable formation of amide bonds is a cornerstone of molecular synthesis. This guide provides an in-depth technical comparison of two prevalent methodologies for activating pyrazinecarboxylic acid for amide bond formation: the use of a pre-activated p-nitrophenyl (PNP) ester and the in situ activation via the dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) system. This comparison aims to equip researchers with the necessary insights to make informed decisions for their specific synthetic challenges.

The Central Role of Amide Bonds

The amide functional group is a ubiquitous feature in a vast array of biologically active molecules, including peptides, pharmaceuticals, and natural products. The pyrazine scaffold, in particular, is a key component in numerous therapeutic agents, and the ability to form amide linkages with this heterocyclic core is of significant interest in drug discovery. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, necessitating the activation of the carboxylic acid to facilitate the reaction.

Mechanism of Action: Two Distinct Pathways to Amide Formation

The activation of a carboxylic acid is the critical first step in amide bond synthesis. Both the PNP ester and DCC/HOBt methods achieve this, but through fundamentally different strategies.

Pyrazinecarboxylic Acid p-Nitrophenyl Ester: The "Active Ester" Approach

The use of a p-nitrophenyl ester falls under the category of "active ester" methodology. In this approach, the pyrazinecarboxylic acid is converted into a more reactive ester derivative prior to the introduction of the amine. The strong electron-withdrawing nature of the p-nitrophenyl group significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine.

This method offers the advantage of isolating and purifying the activated intermediate, which can lead to cleaner reactions with predictable stoichiometry.

PNP_Ester_Mechanism cluster_0 Step 1: Aminolysis cluster_1 Step 2: Product Formation Pyrazine_PNP Pyrazinecarboxylic acid p-nitrophenyl ester Tetrahedral_Intermediate Tetrahedral Intermediate Pyrazine_PNP->Tetrahedral_Intermediate Nucleophilic attack by amine Amine R-NH₂ Amine->Tetrahedral_Intermediate Amide Pyrazinecarboxamide Tetrahedral_Intermediate->Amide Collapse of intermediate pNP p-Nitrophenol Tetrahedral_Intermediate->pNP Release of leaving group

Caption: Mechanism of amide bond formation using a p-nitrophenyl ester.

DCC/HOBt: In Situ Activation and Racemization Suppression

The dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) system is a widely used method for the in situ activation of carboxylic acids. DCC is a powerful dehydrating agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearranging into an unreactive N-acylurea and can also lead to racemization of chiral carboxylic acids.

This is where HOBt plays a crucial role. HOBt acts as an additive that rapidly intercepts the O-acylisourea to form an HOBt-ester. This HOBt-ester is more stable than the O-acylisourea, less prone to side reactions, and still highly reactive towards amines, leading to the desired amide bond with suppressed racemization.[1][2]

DCC_HOBt_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: HOBt Interception cluster_2 Step 3: Aminolysis Pyrazine_COOH Pyrazinecarboxylic acid O_Acylisourea O-Acylisourea Intermediate Pyrazine_COOH->O_Acylisourea DCC DCC DCC->O_Acylisourea HOBt_Ester HOBt-Ester Intermediate O_Acylisourea->HOBt_Ester DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU HOBt HOBt HOBt->HOBt_Ester Amide Pyrazinecarboxamide HOBt_Ester->Amide Amine R-NH₂ Amine->Amide

Caption: Mechanism of DCC/HOBt mediated amide bond formation.

Performance Comparison: A Head-to-Head Analysis

While direct, side-by-side comparative studies for pyrazinecarboxylic acid under identical conditions are limited in the literature, a clear performance picture can be assembled from various reports and the known characteristics of each method.[3]

FeaturePyrazinecarboxylic Acid p-Nitrophenyl EsterDCC/HOBt
Activation Strategy Pre-activated, isolable esterIn situ activation
Reaction Control Stoichiometric control, potentially cleaner reactions.[4]One-pot reaction, but potential for side reactions.
Reaction Time Generally slower than in situ methods.Typically faster, often complete within 1-4 hours.[5]
Yield Can be high, especially with purified active ester.Generally high (often >80-90%), but can be affected by byproduct removal.[5][6]
Byproducts p-Nitrophenol (water-soluble, easily removed).Dicyclohexylurea (DCU) (insoluble, requires filtration).[2]
Racemization Generally low, especially with pre-formed esters.[7]Significant without HOBt; HOBt effectively suppresses racemization.[1][2]
Substrate Scope Broad, but may be less effective for sterically hindered amines.Very broad, effective for a wide range of acids and amines.
Cost-Effectiveness Can be more expensive due to the extra step of ester preparation.DCC and HOBt are relatively inexpensive and widely available.
Ease of Use Requires synthesis and isolation of the active ester.A straightforward one-pot procedure.

Experimental Protocols

Synthesis of Pyrazinecarboxylic Acid p-Nitrophenyl Ester

A general method for the synthesis of active esters involves the reaction of the carboxylic acid with p-nitrophenol in the presence of a coupling agent like DCC or by converting the carboxylic acid to its acid chloride first.

Protocol: Synthesis via Acid Chloride

  • Acid Chloride Formation: To a solution of pyrazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane, add thionyl chloride (1.2-1.5 eq) and a catalytic amount of DMF.

  • Reflux the mixture for 1-2 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification: Dissolve the resulting crude pyrazine-2-carbonyl chloride in an anhydrous aprotic solvent like dichloromethane or THF.

  • To this solution, add p-nitrophenol (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pyrazinecarboxylic acid p-nitrophenyl ester.

Amide Bond Formation using DCC/HOBt

Protocol: General Procedure for Amide Coupling

  • Reaction Setup: To a solution of pyrazinecarboxylic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF), add HOBt (1.1-1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in the same solvent dropwise to the cooled mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazinecarboxamide.[5]

Choosing the Right Method: A Decision Framework

The selection between pyrazinecarboxylic acid p-nitrophenyl ester and the DCC/HOBt system depends on the specific requirements of the synthesis.

Decision_Framework Start Start: Amide Synthesis with Pyrazinecarboxylic Acid Question1 Is the amine particularly sensitive or valuable? Start->Question1 Question2 Is ease of purification a primary concern? Question1->Question2 No PNP_Ester Consider Pyrazinecarboxylic Acid p-Nitrophenyl Ester Question1->PNP_Ester Yes Question3 Is racemization of a chiral substrate a major concern? Question2->Question3 No Question2->PNP_Ester Yes Question4 Is cost and reaction time a critical factor? Question3->Question4 Question3->PNP_Ester Yes (with purified ester) DCC_HOBt Consider DCC/HOBt Question3->DCC_HOBt No (HOBt is effective) Question4->PNP_Ester No Question4->DCC_HOBt Yes

Caption: Decision framework for selecting a coupling method.

Conclusion: Balancing Efficiency, Purity, and Practicality

Both pyrazinecarboxylic acid p-nitrophenyl ester and the DCC/HOBt system are effective methods for the synthesis of pyrazinecarboxamides.

The DCC/HOBt method stands out as a robust, cost-effective, and versatile one-pot procedure suitable for a wide range of substrates. Its primary drawback is the formation of the insoluble DCU byproduct, which requires careful filtration.

The pyrazinecarboxylic acid p-nitrophenyl ester approach offers the advantage of a well-defined, isolable activated intermediate, which can lead to cleaner reactions and easier purification due to the water-soluble p-nitrophenol byproduct. This method is particularly advantageous when working with sensitive or valuable amines where precise stoichiometry is crucial.

Ultimately, the optimal choice will be dictated by the specific goals of the synthesis, balancing the need for reaction efficiency, product purity, and practical considerations such as cost and ease of handling. A thorough understanding of the mechanisms and practical aspects of each method, as outlined in this guide, will empower researchers to navigate these choices effectively in their pursuit of novel molecular entities.

References

  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710.
  • BenchChem. (2025). A Head-to-Head Comparison: Pentafluorophenyl Esters vs. DCC/HOBt Coupling in Solid-Phase Peptide Synthesis.
  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(47), 4443-4446.
  • Li, P., & Xu, J.-C. (2011). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 67(42), 8013-8046.
  • Gante, J. (1994). Racemization in Peptide Synthesis. Synthesis, 1994(04), 405-413.
  • Jida, M., et al. (2006).
  • Widyawaruyanti, A., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012057.
  • de Figueiredo, R. M., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances, 14(53), 39005-39012.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Li, P., & Xu, J.-C. (2011). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 67(42), 8013-8046.
  • Bodanszky, M. (1993). 3.2 Active Esters. In Peptide Chemistry: A Practical Textbook (pp. 53-66). Springer.
  • Widyawaruyanti, A., et al. (2020).
  • Jorda, R., et al. (2012). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 17(5), 5464-5482.

Sources

Comparative

Comparing "Pyrazinecarboxylic acid, p-nitrophenyl ester" to other active esters of pyrazinecarboxylic acid

Executive Summary In the development of anti-tubercular agents (Pyrazinamide analogs) and coordination ligands, the activation of Pyrazinecarboxylic acid (POA) is a critical synthetic bottleneck. The electron-deficient p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of anti-tubercular agents (Pyrazinamide analogs) and coordination ligands, the activation of Pyrazinecarboxylic acid (POA) is a critical synthetic bottleneck. The electron-deficient pyrazine ring renders the carbonyl carbon highly electrophilic, yet paradoxically prone to competitive hydrolysis.

This guide compares Pyrazinecarboxylic acid, p-nitrophenyl ester (pNP-POA) against standard activation methods (Acid Chlorides, NHS esters, and Yamaguchi mixed anhydrides).

The Verdict: While acid chlorides offer raw speed for bulk synthesis, pNP-POA emerges as the superior reagent for combinatorial library generation and kinetic profiling . Its crystallinity, hydrolytic stability during storage, and the "self-indicating" nature of its leaving group (chromogenic p-nitrophenol) outweigh the cost benefits of thionyl chloride in precision applications.

Technical Comparison: The Landscape of Active Esters

We evaluate the p-nitrophenyl ester against its primary competitors in the context of heteroaromatic amidation.

The Contenders
  • p-Nitrophenyl Ester (pNP-POA):

    • Mechanism: Aminolysis via a stable active ester.

    • Key Feature: Release of yellow p-nitrophenolate (

      
      ) allows UV-Vis monitoring of reaction progress.
      
    • Stability: High. Crystalline solid stable at room temperature for months.

  • Acid Chloride (POA-Cl):

    • Mechanism: Generated in situ using

      
       or 
      
      
      
      .
    • Key Feature: Extremely high reactivity.

    • Stability: Low. Hydrolyzes rapidly; usually requires immediate use. Generates HCl/SO2 byproducts.

  • N-Hydroxysuccinimide Ester (NHS-POA):

    • Mechanism: Aminolysis of an activated imide.

    • Key Feature: Water-soluble byproduct (in aqueous buffers).

    • Stability: Moderate. Sensitive to moisture; less crystalline than pNP derivatives.

  • Yamaguchi Mixed Anhydride:

    • Mechanism: In situ activation with 2,4,6-trichlorobenzoyl chloride.

    • Key Feature: High yields for sterically hindered amines.

    • Stability: Transient intermediate.

Comparative Data Matrix
Featurep-Nitrophenyl Ester (pNP-POA)Acid Chloride (POA-Cl)NHS Ester (NHS-POA)Yamaguchi (Mixed Anhydride)
Reactivity High (Tunable)Extreme (Uncontrolled)ModerateHigh
Storage Stability Excellent (Solid, months)Poor (Hours)Good (Weeks, desiccated)N/A (In situ)
Moisture Tolerance ModerateZeroLowLow
Byproduct Removal Wash (Basic) / Chromatog.Evaporation (Gas)Aqueous WashColumn Chromatography
Reaction Monitoring Visual (Yellow Color) TLC / NMRTLCTLC
Primary Use Case Library Synthesis, Enzymatic AssaysBulk Scale-upBioconjugation (Aqueous)Difficult/Hindered Couplings

Mechanistic Insight: The Pyrazine Effect

The reactivity of pNP-POA is distinct from standard benzoyl esters due to the electronic nature of the pyrazine ring .

Electronic Activation

The pyrazine ring is electron-withdrawing (inductive effect of two Nitrogen atoms). This pulls electron density away from the carbonyl carbon, making it significantly more electrophilic than a phenyl ester.

  • Consequence: pNP-POA reacts faster than p-nitrophenyl benzoate.

  • Risk: It is also more susceptible to hydrolysis if pH > 8.5.

Reaction Pathway Visualization

The following diagram illustrates the aminolysis pathway, highlighting the critical tetrahedral intermediate.

ReactionMechanism cluster_0 Pyrazine Effect Start pNP-POA (Electrophile) Tetra Tetrahedral Intermediate (Zwitterionic) Start->Tetra k1 (RDS) Nucleophilic Attack Amine Amine (Nucleophile) Amine->Tetra Product Pyrazinamide Derivative Tetra->Product k2 Collapse Byproduct p-Nitrophenol (Yellow Leaving Group) Tetra->Byproduct Elimination

Figure 1: Aminolysis mechanism of p-nitrophenyl pyrazinecarboxylate. The electron-deficient pyrazine ring stabilizes the transition state leading to the tetrahedral intermediate, accelerating


.

Experimental Protocols

Synthesis of Pyrazinecarboxylic acid, p-nitrophenyl ester

Standardization for high purity and crystallinity.

Reagents:

  • Pyrazinecarboxylic acid (10 mmol)

  • p-Nitrophenol (10 mmol)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (11 mmol)

  • DMAP (Catalytic, 0.5 mmol)

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

  • Dissolution: Dissolve Pyrazinecarboxylic acid and p-Nitrophenol in dry DCM (50 mL) under

    
     atmosphere.
    
  • Activation: Cool to 0°C. Add EDC·HCl and DMAP.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 12 hours.

    • Observation: The solution may darken slightly; precipitation of urea byproduct occurs.

  • Work-up: Dilute with DCM. Wash successively with:

    • 0.1 M HCl (removes DMAP/EDC).

    • 5%

      
       (removes unreacted acid/phenol - Critical step : Do this quickly to avoid ester hydrolysis).
      
    • Brine.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane.
    
    • Target Yield: 75-85%.

    • Appearance: Pale yellow needles.

General Aminolysis (Library Generation)

Optimized for parallel synthesis in 96-well plates or vials.

Protocol:

  • Stock Solution: Prepare a 0.1 M solution of pNP-POA in DMF or DMSO.

  • Amine Addition: Add 1.1 equivalents of the target amine.

  • Base: Add 1.5 equivalents of Triethylamine (TEA) or DIPEA.

    • Visual Check: The reaction mixture will turn bright yellow immediately upon release of the p-nitrophenolate anion.

  • Incubation: Shake at RT for 2–4 hours.

  • Quenching (Optional): Add polymer-supported scavenger (e.g., Trisamine resin) to remove excess ester if not purifying.

Strategic Decision Guide

When should you choose pNP-POA over the alternatives?

DecisionTree Root Start: Activation Strategy Scale Scale of Synthesis? Root->Scale Library Combinatorial/Library? Scale->Library Small (<1g) Bulk Bulk (>100g)? Scale->Bulk Large pNP USE: p-Nitrophenyl Ester (Stable, Visual Monitoring) Library->pNP Yes (Storage needed) Yamaguchi USE: Yamaguchi Reagent (High Yield, In-situ) Library->Yamaguchi No (Difficult Amine) AcidChloride USE: Thionyl Chloride (Fast, Cheap, Toxic) Bulk->AcidChloride Cost is Driver CDI USE: CDI (Milder, No HCl) Bulk->CDI Safety is Driver

Figure 2: Decision matrix for selecting the optimal pyrazinecarboxylic acid activation method.

References

  • Doležal, M., et al. (2006). "Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation." Molecules, 11(4), 242–256. [Link]

  • Focante, F., et al. (2021). "p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA."[1] Communications Biology, 4, 641. [Link]

  • Castro, E. A., et al. (2002). "Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates." Journal of Organic Chemistry, 67(13), 4395–4397. [Link]

  • Inamoto, K., et al. (2020). "Synthesis of pyrazinamide analogues and their antitubercular bioactivity." Medicinal Chemistry Research, 29, 2157–2163.[2] [Link]

Sources

Validation

Comparative Validation Guide: Pyrazinecarboxylic acid, p-nitrophenyl ester for Enzyme Profiling

This guide provides a rigorous technical validation framework for enzyme assays utilizing Pyrazinecarboxylic acid, p-nitrophenyl ester (p-Nitrophenyl Pyrazinoate). It is designed for application scientists and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical validation framework for enzyme assays utilizing Pyrazinecarboxylic acid, p-nitrophenyl ester (p-Nitrophenyl Pyrazinoate). It is designed for application scientists and drug development researchers focusing on Pyrazinamidase (PncA) activity profiling, antitubercular drug resistance testing, or biocatalytic esterase characterization.

Executive Summary & Mechanism of Action

Pyrazinecarboxylic acid, p-nitrophenyl ester (CAS: 20088-23-7) is a chromogenic substrate designed to assess the activity of enzymes capable of hydrolyzing pyrazinoic esters. While primarily targeted at Pyrazinamidase (PncA) —the enzyme responsible for activating the tuberculosis drug Pyrazinamide (PZA)—it also serves as a probe for specific esterases in biocatalysis.

The Mechanism

Unlike the natural substrate (Pyrazinamide), which requires a complex secondary reaction with ferrous ions to detect the product (Wayne’s Method), this substrate functions via a direct, continuous colorimetric release.

Reaction Pathway:

  • Substrate: p-Nitrophenyl Pyrazinoate (Colorless/Pale Yellow).

  • Enzymatic Hydrolysis: The enzyme attacks the ester bond.[1]

  • Product Release: Yields Pyrazinoic Acid + p-Nitrophenol .

  • Signal Generation: p-Nitrophenol ionizes under alkaline conditions (pH > 7.5) to the p-Nitrophenolate anion, exhibiting intense yellow absorbance at 405–410 nm .

ReactionMechanism Substrate p-Nitrophenyl Pyrazinoate (Ester Substrate) Intermediate Acyl-Enzyme Intermediate Substrate->Intermediate Nucleophilic Attack Enzyme Enzyme (PncA / Esterase) Enzyme->Intermediate Product1 Pyrazinoic Acid (Active Drug Moiety) Intermediate->Product1 Hydrolysis Product2 p-Nitrophenol (Chromophore) Intermediate->Product2 Leaving Group Signal Absorbance @ 405nm (Yellow) Product2->Signal Alkaline pH (Ionization)

Figure 1: Reaction mechanism of p-Nitrophenyl Pyrazinoate hydrolysis. The release of p-Nitrophenol allows for continuous kinetic monitoring, a significant advantage over endpoint methods.

Comparative Analysis: Performance vs. Alternatives

The selection of p-Nitrophenyl Pyrazinoate must be justified against the "Gold Standard" (Wayne's Method) and generic esterase substrates.

Featurep-Nitrophenyl Pyrazinoate (This Method)Wayne’s Method (Natural Substrate)p-Nitrophenyl Acetate (Generic)
Target Specificity High for Pyrazine-recognizing enzymes.Exclusive for Amidase activity (PncA).Low (General Esterases).
Readout Type Continuous (Kinetic).Endpoint (Requires stopping).Continuous (Kinetic).
Sensitivity High (

).
Moderate (Requires heavy inoculum).[2]High.
Interference Vulnerable to non-specific esterases.Iron reagent can precipitate; pH sensitive.High background from spontaneous hydrolysis.
Throughput High (96/384-well plate ready).Low (Tube-based, long incubation).High.
Primary Use High-throughput screening (HTS), Kinetics.Clinical confirmation of TB resistance.General esterase quantification.[3]
Critical Validation Warning: Specificity

While p-Nitrophenyl Pyrazinoate offers kinetic data, it is an ester, not an amide .

  • Risk: General esterases (lipases, carboxylesterases) in a crude lysate may hydrolyze this substrate, yielding a "false positive" for Pyrazinamidase activity.

  • Mitigation: Validation must include a PncA-negative control (e.g., M. bovis or a

    
     mutant) to quantify non-specific background hydrolysis.
    

Validation Framework & Experimental Protocols

To validate this assay for drug development or rigorous research, you must demonstrate Linearity , Z'-Factor , and Kinetic Constants .

Phase 1: Reagent Preparation
  • Buffer: 50 mM Potassium Phosphate or Tris-HCl, pH 7.5 (p-Nitrophenol signal is pH-dependent).

  • Substrate Stock: 100 mM in DMSO. Store at -20°C. Note: Spontaneous hydrolysis occurs in aqueous buffers; prepare working solutions fresh.

  • Enzyme: Purified Recombinant PncA (or crude lysate with appropriate controls).

Phase 2: Experimental Workflow
Experiment A: Linearity and Limit of Detection (LOD)
  • Standard Curve: Prepare p-Nitrophenol standards (0–200 µM) in assay buffer. Read OD405.

  • Enzyme Titration: Dilute enzyme serially (e.g., 1:2) across the plate.[4]

  • Reaction: Add substrate (final conc. 1 mM) to start.

  • Read: Measure OD405 every 30 seconds for 20 minutes (Kinetic Mode).

Experiment B: Specificity Verification (The "Crucial Step")

To prove the signal is from the target enzyme:

  • Test Group: Enzyme of Interest + Substrate.

  • Negative Control: Heat-inactivated enzyme + Substrate.

  • Inhibition Control: Enzyme + Substrate + 100 µM PMSF (Serine esterase inhibitor) or specific PncA inhibitor.

    • Interpretation: If PMSF abolishes activity but the target is a metallo-amidase, the signal was likely non-specific esterase contamination.

ValidationWorkflow Start Start Validation Specificity Specificity Check (WT vs Mutant vs Inhibitor) Start->Specificity Decision Is Signal Specific? Specificity->Decision Optimization Optimize Buffer/pH Add Esterase Inhibitors Decision->Optimization No (High Background) Kinetics Kinetic Profiling (Km, Vmax, kcat) Decision->Kinetics Yes Optimization->Specificity ZFactor Z'-Factor Determination (Robustness for HTS) Kinetics->ZFactor

Figure 2: Logical workflow for validating the p-Nitrophenyl Pyrazinoate assay. Specificity testing is the gatekeeper before kinetic profiling.

Data Analysis & Acceptance Criteria

Kinetic Parameters (Michaelis-Menten)

Plot Initial Velocity (


) vs. Substrate Concentration (

).
  • 
     (Michaelis Constant):  Indicates affinity.[5] For PncA, typical 
    
    
    
    for esters may differ from the amide substrate.
  • 
    :  Maximum velocity.
    
  • Acceptance:

    
     for the non-linear regression fit.
    
Z'-Factor (For Screening Assays)

For drug screening (e.g., finding PncA activators or inhibitors), calculate Z':



  • 
    : Mean and SD of Positive Control (Active Enzyme).
    
  • 
    : Mean and SD of Negative Control (No Enzyme/Inhibited).
    
  • Target: Z' > 0.5 is excellent for HTS.

Spontaneous Hydrolysis

Calculate the rate of OD405 increase in the "No Enzyme" wells.

  • Requirement: Background rate must be < 10% of the enzymatic rate at

    
    .
    

Troubleshooting Guide

ObservationProbable CauseCorrective Action
High Background Color Spontaneous hydrolysis of ester.Prepare substrate fresh; keep stock in DMSO; lower buffer pH slightly (e.g., to 7.2) if feasible.
Non-Linear Kinetics Substrate depletion or product inhibition.Reduce enzyme concentration; measure initial velocity (

) only within the first 10% of conversion.
No Activity Detected Enzyme inactive or pH too low for color.Verify enzyme with positive control; ensure buffer pH is > 7.0 (pNP pKa is ~7.15).
Signal in Negative Control Contaminating esterases in lysate.Purify the enzyme (His-tag/Affinity); use specific inhibitors for background esterases.

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. Link

  • Wayne, L. G. (1974). Simple pyrazinamidase and urease tests for routine identification of mycobacteria. American Review of Respiratory Disease, 109(1), 147-151. Link

  • Seiner, D. R., et al. (2010). Kinetics and Mechanism of the Mycobacterium tuberculosis Pyrazinamidase/Nicotinamidase. Biochemistry, 49(16), 3483–3490. Link

  • Speer, A., et al. (1995). Activity of n-propyl pyrazinoate against pyrazinamide-resistant Mycobacterium tuberculosis.[6] Antimicrobial Agents and Chemotherapy, 39(6), 1269–1271. Link

  • Gao, R., et al. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity.[7][8] Molecules, 25(20), 4683. Link

Sources

Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of Pyrazinecarboxylic acid, p-nitrophenyl ester

For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth comparison of H...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Pyrazinecarboxylic acid, p-nitrophenyl ester, a critical building block in various synthetic pathways. We will explore two distinct reversed-phase HPLC (RP-HPLC) methodologies, offering insights into the rationale behind their development and a quantitative comparison of their performance.

Introduction to Pyrazinecarboxylic Acid, p-nitrophenyl Ester and the Imperative of Purity Analysis

Pyrazinecarboxylic acid and its derivatives are significant heterocyclic compounds in medicinal chemistry, with applications as antitubercular agents and beyond.[1][2][3] The p-nitrophenyl ester of pyrazinecarboxylic acid is an activated ester, frequently employed in acylation reactions and as a synthon for radiolabelling biomolecules. Given its reactive nature, ensuring its purity is crucial to guarantee the desired reaction outcomes and to avoid the introduction of impurities into subsequent synthetic steps. Potential impurities could include unreacted starting materials like pyrazinecarboxylic acid and p-nitrophenol, as well as hydrolysis products.

This guide will compare a standard RP-HPLC method with an ion-pair RP-HPLC method, providing the necessary protocols and data to empower researchers to select the most appropriate analytical strategy for their needs.

Method 1: Conventional Reversed-Phase HPLC (RP-HPLC) with UV Detection

This method represents a robust and widely applicable approach for the analysis of moderately polar to non-polar compounds. The choice of a C18 stationary phase provides a versatile platform for the separation of pyrazinecarboxylic acid, p-nitrophenyl ester from its likely impurities.

Rationale for Method Design

A C18 column is selected for its hydrophobic character, which effectively retains the ester. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the elution of compounds based on their polarity. Acetonitrile, as the organic modifier, controls the retention of the non-polar ester, while the aqueous buffer facilitates the elution of more polar impurities like pyrazinecarboxylic acid. The pH of the buffer is a critical parameter; a slightly acidic pH (e.g., 3.0) is often chosen to suppress the ionization of any acidic impurities, leading to better peak shape and retention.[4] UV detection at 270 nm is selected as it offers good sensitivity for both the pyrazine and p-nitrophenyl chromophores.[4]

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC System: Standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
  • Column: C18, 5 µm, 4.6 x 150 mm.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)
  • Potassium dihydrogen phosphate (ACS grade)
  • Phosphoric acid (ACS grade)
  • Water (HPLC grade)
  • Pyrazinecarboxylic acid, p-nitrophenyl ester reference standard
  • Pyrazinecarboxylic acid impurity standard
  • p-Nitrophenol impurity standard

3. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.
  • Mobile Phase B: Acetonitrile.
  • Gradient:
  • 0-10 min: 30% B to 70% B
  • 10-15 min: 70% B to 90% B
  • 15-17 min: 90% B
  • 17-18 min: 90% B to 30% B
  • 18-25 min: 30% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 270 nm
  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the reference standard at 1 mg/mL in acetonitrile.
  • Prepare a working solution at 0.1 mg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
  • Prepare impurity stock solutions similarly and spike into a working standard solution for specificity assessment.
Workflow Diagram

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Injection Inject Sample Sample->Injection MobilePhase Prepare Mobile Phases (A & B) MobilePhase->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection at 270 nm Separation->Detection Integration Integrate Peaks Detection->Integration Quantification Calculate Purity Integration->Quantification

Caption: Workflow for Conventional RP-HPLC Analysis.

Method 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) with UV Detection

For challenging separations involving polar, ionizable compounds that may exhibit poor retention or peak shape under standard RP-HPLC conditions, ion-pair chromatography offers a powerful alternative. This method is particularly useful for ensuring the baseline separation of the primary analyte from its potentially ionic impurities.

Rationale for Method Design

The addition of an ion-pairing reagent, such as tetrabutylammonium bromide (TBAB), to the mobile phase can significantly enhance the retention of anionic species like pyrazinecarboxylic acid.[5][6] The positively charged tetrabutylammonium ions form a neutral ion pair with the negatively charged carboxylate group of the acid, increasing its hydrophobicity and thus its retention on the C18 column. This allows for better separation from the main ester peak. A citrate buffer is used to maintain a stable pH, crucial for consistent ion-pairing interactions.[5][6]

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC System: As described in Method 1.
  • Column: C18, 5 µm, 4.6 x 150 mm.

2. Reagents and Standards:

  • Methanol (HPLC grade)
  • Citric acid (ACS grade)
  • Sodium citrate (ACS grade)
  • Tetrabutylammonium bromide (TBAB) (HPLC grade)
  • Water (HPLC grade)
  • Reference and impurity standards as in Method 1.

3. Chromatographic Conditions:

  • Mobile Phase: Methanol : 0.01 M Citrate Buffer (pH 6.2) containing 0.03 M TBAB (47:53, v/v).
  • Elution Mode: Isocratic
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 290 nm (optimized for simultaneous detection of p-nitrophenol and related species).[5]
  • Injection Volume: 10 µL

4. Sample Preparation:

  • Sample preparation is identical to Method 1.
Workflow Diagram

IP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Injection Inject Sample Sample->Injection MobilePhase Prepare Isocratic Mobile Phase with Ion-Pair Reagent MobilePhase->Injection Separation Isocratic Elution on C18 Column Injection->Separation Detection UV Detection at 290 nm Separation->Detection Integration Integrate Peaks Detection->Integration Quantification Calculate Purity Integration->Quantification

Caption: Workflow for Ion-Pair RP-HPLC Analysis.

Comparative Performance Data

The following table summarizes the hypothetical but realistic performance characteristics of the two methods for the analysis of Pyrazinecarboxylic acid, p-nitrophenyl ester and its key impurities.

ParameterMethod 1: Conventional RP-HPLCMethod 2: Ion-Pair RP-HPLC
Retention Time (min)
Pyrazinecarboxylic acid2.55.8
p-Nitrophenol6.28.1
Pyrazinecarboxylic acid, p-nitrophenyl ester12.811.5
Resolution (Rs)
Pyrazinecarboxylic acid / p-Nitrophenol3.12.5
p-Nitrophenol / Main Peak4.53.8
Tailing Factor (Tf)
Pyrazinecarboxylic acid1.81.2
Main Peak1.11.1
Limit of Detection (LOD) 5 µg/mL2 µg/mL
Limit of Quantification (LOQ) 15 µg/mL7 µg/mL
Run Time (min) 2515

Discussion and Method Selection

Both methods are capable of providing accurate purity assessments of Pyrazinecarboxylic acid, p-nitrophenyl ester. However, the choice between them depends on the specific analytical requirements.

  • Method 1 (Conventional RP-HPLC): This method offers excellent resolution between all components. The gradient elution allows for the separation of a wider range of potential impurities with varying polarities. However, the peak shape for the highly polar and acidic pyrazinecarboxylic acid may be compromised, as indicated by the higher tailing factor. The longer run time is also a consideration for high-throughput environments.

  • Method 2 (Ion-Pair RP-HPLC): The key advantage of this method is the significant improvement in the peak shape of the pyrazinecarboxylic acid impurity, leading to more accurate integration and quantification at low levels. The isocratic nature of the method results in a shorter run time and simpler operation. While the resolution between the early eluting peaks is slightly lower than in Method 1, it is still well within acceptable limits for quantification. The improved sensitivity (lower LOD and LOQ) for the acidic impurity is another significant benefit.

Recommendation: For routine quality control where the primary impurities are known and include pyrazinecarboxylic acid, Method 2 (Ion-Pair RP-HPLC) is recommended due to its improved peak shape for the acidic impurity, shorter analysis time, and enhanced sensitivity. For investigational purposes, where a broader screen for unknown impurities is required, Method 1 (Conventional RP-HPLC) with its gradient elution profile may be more suitable.

Conclusion

The purity analysis of reactive intermediates like Pyrazinecarboxylic acid, p-nitrophenyl ester necessitates robust and reliable analytical methods. This guide has presented a detailed comparison of a conventional RP-HPLC method and an ion-pair RP-HPLC method. By understanding the principles behind each technique and evaluating their respective performance characteristics, researchers and drug development professionals can make an informed decision to ensure the quality and consistency of their materials.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazinecarboxamide and Related Compounds. Retrieved from [Link]

  • PureSynth. (n.d.). Pyrazinecarboxylic Acid 98.0%(HPLC). Retrieved from [Link]

  • Welch, C. J., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 232-239.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1014-1021.
  • Klykov, O., & Weller, M. G. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(15), 6205-6210.
  • SIELC Technologies. (n.d.). Separation of p-Chlorophenyl-o-nitrophenyl ether on Newcrom R1 HPLC column. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-pyrazine carboxylic acid. Retrieved from [Link]

  • Almási, A., Fischer, E., & Perjési, P. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837–847.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. MedChemComm, 11(7), 1179-1185.
  • Wackett, L. P., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(8), 158941.
  • Almási, A., Fischer, E., & Perjési, P. (2020). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 98-97-5| Product Name : Pyrazinamide - Impurity A| Chemical Name : Pyrazinecarboxylic Acid. Retrieved from [Link]

  • Sangshetti, J. N., et al. (2018). HPLC METHOD DEVELOPMENT FOR DETERMINATION OF PYRAZINAMIDE AND RELATED SUBSTANCE BY USING QUALITY BY DESIGN (QBD) APPROACH. Bibliomed, 13(2), 1-8.
  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • Zhang, Y., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. SpringerPlus, 5(1), 1774.
  • Sivagami, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175.
  • Wikipedia. (n.d.). Pyrazinoic acid. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Characterization of Pyrazinecarboxylic Acid, p-Nitrophenyl Ester

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Pyrazinecarboxylic acid and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Pyrazinecarboxylic acid and its derivatives represent a significant class of compounds, with applications ranging from antitubercular agents to kinase inhibitors.[1][2][3][4] The introduction of a p-nitrophenyl ester functional group can be a strategic choice for creating activated intermediates for further synthesis or for developing specific probes for biological assays.[5] This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for "Pyrazinecarboxylic acid, p-nitrophenyl ester," offering a comparative perspective and detailed experimental protocols for its characterization.

Introduction to Pyrazinecarboxylic Acid, p-Nitrophenyl Ester

Pyrazinecarboxylic acid is a key building block in medicinal chemistry.[2] Its derivatives, most notably Pyrazinamide, are first-line drugs in the treatment of tuberculosis.[1][4] The esterification of pyrazinecarboxylic acid with p-nitrophenol yields "Pyrazinecarboxylic acid, p-nitrophenyl ester." This modification introduces a well-known leaving group, making the carbonyl carbon susceptible to nucleophilic attack. This property is valuable in the synthesis of amides and other derivatives, a common strategy in the development of new therapeutic agents.[5][6][7] Understanding the spectroscopic signature of this molecule is crucial for reaction monitoring, quality control, and structural confirmation.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For "Pyrazinecarboxylic acid, p-nitrophenyl ester," both ¹H and ¹³C NMR will provide characteristic signals.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring and the p-nitrophenyl ring.

  • Pyrazine Ring Protons: The pyrazine ring has three protons. Based on data for pyrazinecarboxylic acid and its derivatives, these protons are expected to appear in the downfield region (δ 8.0 - 9.5 ppm) due to the deshielding effect of the two nitrogen atoms and the carbonyl group.[8][9][10] The coupling constants between these protons will be small, characteristic of aromatic systems.

  • p-Nitrophenyl Ring Protons: The p-nitrophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the nitro group are expected to be more deshielded (δ ~8.3 ppm) than the protons ortho to the ester oxygen (δ ~7.4 ppm) due to the strong electron-withdrawing nature of the nitro group.[11][12][13]

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Pyrazine Ring Carbons: The carbons of the pyrazine ring will resonate at δ 140-150 ppm. The carbon attached to the carboxylic ester group will be further downfield.[8][9][14]

  • p-Nitrophenyl Ring Carbons: The carbons of the p-nitrophenyl ring will show distinct signals. The carbon bearing the nitro group (C-NO₂) will be significantly deshielded (δ ~145 ppm), as will the carbon attached to the ester oxygen (C-O, δ ~155 ppm). The other aromatic carbons will appear in the δ 120-130 ppm range.[12]

  • Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of δ 160-165 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyrazinecarboxylic acid, p-nitrophenyl ester

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyrazine-H39.0 - 9.2-
Pyrazine-H58.8 - 9.0-
Pyrazine-H68.7 - 8.9-
p-Nitrophenyl-H (ortho to NO₂)~8.3 (d)-
p-Nitrophenyl-H (ortho to O)~7.4 (d)-
Pyrazine-C2~145
Pyrazine-C3~148
Pyrazine-C5~144
Pyrazine-C6~147
p-Nitrophenyl-C (ipso to O)~155
p-Nitrophenyl-C (ortho to O)~123
p-Nitrophenyl-C (ortho to NO₂)~125
p-Nitrophenyl-C (ipso to NO₂)~145
Carbonyl (C=O)-~163

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Molecular Ion Peak (M⁺)

The molecular weight of Pyrazinecarboxylic acid, p-nitrophenyl ester (C₁₁H₇N₃O₄) is 245.19 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 245.

Fragmentation Pattern

The fragmentation of the molecular ion is expected to follow predictable pathways for esters and nitroaromatic compounds.[15][16][17]

  • Loss of the p-nitrophenoxy radical: A primary fragmentation pathway would be the cleavage of the ester bond, leading to the formation of a pyrazinoyl cation (m/z 105) and a p-nitrophenoxy radical. The pyrazinoyl cation could further lose CO to give a pyrazinyl cation (m/z 77).

  • Loss of the pyrazinoyl radical: Alternatively, cleavage could result in a p-nitrophenoxy cation (m/z 139).

  • Fragmentation of the p-nitrophenyl group: The p-nitrophenyl fragment itself can undergo characteristic fragmentation, including the loss of NO₂ (m/z 93) and subsequent loss of CO (m/z 65).[17][18]

Table 2: Predicted Key Mass Spectrometry Fragments for Pyrazinecarboxylic acid, p-nitrophenyl ester

m/z Proposed Fragment
245[M]⁺ (Molecular Ion)
139[O-C₆H₄-NO₂]⁺
105[C₄H₃N₂-CO]⁺
93[C₆H₅O]⁺
77[C₄H₃N₂]⁺
65[C₅H₅]⁺

Experimental Protocols

To experimentally verify the predicted data, the following detailed protocols should be followed.

Synthesis of Pyrazinecarboxylic acid, p-nitrophenyl ester

A common method for the synthesis of p-nitrophenyl esters is the reaction of the corresponding carboxylic acid with p-nitrophenol in the presence of a coupling agent.[5][12]

Materials:

  • Pyrazinecarboxylic acid

  • p-Nitrophenol

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)[19]

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Dissolve pyrazinecarboxylic acid (1 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous DCM.

  • Add a catalytic amount of DMAP.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

NMR Data Acquisition

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the purified "Pyrazinecarboxylic acid, p-nitrophenyl ester" in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

  • Tune and shim the probe for the sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • For more detailed analysis, consider acquiring DEPT (Distortionless Enhancement by Polarization Transfer) spectra to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry Data Acquisition

Instrumentation:

  • A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

Sample Preparation:

  • For EI-MS, introduce a small amount of the sample directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC).

  • For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the mass spectrometer.

Data Acquisition:

  • Acquire a full scan mass spectrum to identify the molecular ion peak.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data. This will help confirm the proposed fragmentation pathways.[20][21][22]

Visualization of Key Processes

To better understand the relationships and workflows discussed, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow Pyrazinecarboxylic_acid Pyrazinecarboxylic acid Reaction Reaction Pyrazinecarboxylic_acid->Reaction p_Nitrophenol p-Nitrophenol p_Nitrophenol->Reaction Coupling_Agent Coupling Agent (DCC/EDCI) Coupling_Agent->Reaction Solvent Anhydrous Solvent (DCM) Solvent->Reaction Product Pyrazinecarboxylic acid, p-nitrophenyl ester Reaction->Product

Caption: A simplified workflow for the synthesis of Pyrazinecarboxylic acid, p-nitrophenyl ester.

G M_ion Molecular Ion (m/z 245) frag1 Pyrazinoyl cation (m/z 105) M_ion->frag1 - C6H4O2N• frag2 p-Nitrophenoxy cation (m/z 139) M_ion->frag2 - C5H3N2O• frag3 Pyrazinyl cation (m/z 77) frag1->frag3 - CO frag4 Phenyl cation (m/z 93) frag2->frag4 - NO2 frag5 C5H5+ (m/z 65) frag4->frag5 - CO

Caption: Proposed mass spectrometry fragmentation pathway for Pyrazinecarboxylic acid, p-nitrophenyl ester.

Comparative Analysis and Alternative Reagents

The choice of a p-nitrophenyl ester as an activating group is a well-established strategy. However, other activating groups can be employed depending on the specific application.

  • N-Hydroxysuccinimide (NHS) Esters: These are commonly used for bioconjugation, particularly for labeling proteins and other biomolecules. They offer good reactivity and stability in aqueous solutions.

  • Pentafluorophenyl (PFP) Esters: PFP esters are highly reactive and are often used in peptide synthesis. They are more reactive than p-nitrophenyl esters.

  • Acid Chlorides: Prepared by treating the carboxylic acid with reagents like thionyl chloride or oxalyl chloride, acid chlorides are highly reactive acylating agents. However, they are also sensitive to moisture.[6]

The choice of an alternative reagent will depend on factors such as the desired reactivity, stability, and the nature of the subsequent reaction. The spectroscopic characterization of the resulting products would follow similar principles, with the characteristic signals of the new activating group replacing those of the p-nitrophenyl moiety.

Conclusion

The spectroscopic characterization of "Pyrazinecarboxylic acid, p-nitrophenyl ester" is a critical step in its synthesis and application. This guide has provided a detailed prediction of its NMR and mass spectrometry data, based on the well-understood properties of its constituent functional groups. The provided experimental protocols offer a clear roadmap for researchers to obtain and interpret this data. By understanding the spectroscopic signature of this and related molecules, scientists in drug discovery and development can confidently advance their synthetic and biological research programs.

References

  • SpectraBase. (n.d.). 4-biphenylcarboxylic acid, p-nitrophenyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyrazinecarboxylic acid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of N-(2-nitrophenyl) pyrazine. Retrieved from [Link]

  • Dunaway, S., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. PMC. Retrieved from [Link]

  • Gonec, R., et al. (2016). Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acids. PMC. Retrieved from [Link]

  • Pees, B., et al. (n.d.). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. [No valid URL found]
  • Harvey, D. (2022). 20.1: Molecular Mass Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Holzer, W., et al. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Benschop, H. P., & Keijer, J. H. (1966). Peak doubling in the nuclear magnetic resonance spectra of certain phosphorus esters. Canadian Journal of Chemistry. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • Chemistry – A European Journal. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry.
  • Journal of Chromatography B. (2023). [No title found]. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • SpectraBase. (n.d.). 2,3-Pyrazinedicarboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation.
  • Frontiers in Molecular Biosciences. (2024). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. Retrieved from [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

  • Semantic Scholar. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Retrieved from [Link]

  • ResearchGate. (2014). Carboxylic acid functional group analysis using constant neutral loss scanning-mass spectrometry. Retrieved from [Link]

  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated.

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Comparative

Cross-reactivity of "Pyrazinecarboxylic acid, p-nitrophenyl ester" in biological assays

Topic: Technical Assessment of p-Nitrophenyl Pyrazinecarboxylate in Biological Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Assessment of p-Nitrophenyl Pyrazinecarboxylate in Biological Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes arena of Mycobacterium tuberculosis (Mtb) drug susceptibility testing, the enzymatic conversion of the prodrug Pyrazinamide (PZA) to its active form, Pyrazinoic Acid (POA), is the critical determinant of efficacy. While the traditional Wayne assay remains the phenotypic gold standard, it is slow and operationally burdensome.

Pyrazinecarboxylic acid, p-nitrophenyl ester (p-nitrophenyl pyrazinecarboxylate) serves as a chromogenic surrogate substrate designed to accelerate this detection. By replacing the robust amide bond of PZA with a labile ester linkage, this compound allows for rapid, real-time spectrophotometric monitoring of Pyrazinamidase (PncA) activity. However, this speed comes at a cost: specificity . This guide analyzes the cross-reactivity profile of this ester, delineating the "Esterase Trap" where non-specific host or bacterial esterases mimic PncA activity, leading to false-positive susceptibility results.

Mechanistic Basis: Amidase vs. Esterase Activity

To understand the cross-reactivity issues, one must first distinguish the enzymatic mechanisms involved. PncA (encoded by pncA) is a cysteine hydrolase belonging to the nitrilase superfamily.[1][2] Its natural function involves the hydrolysis of nicotinamide and pyrazinamide (amides).[1][2]

  • Natural Pathway (PZA): PncA attacks the amide carbonyl of PZA with a catalytic Cysteine (Cys138), forming a thioester intermediate. This intermediate is hydrolyzed by water, releasing ammonia (

    
    ) and POA. This is a slow reaction (
    
    
    
    ) [1].
  • Surrogate Pathway (p-Nitrophenyl Ester): The enzyme attacks the ester carbonyl. The leaving group is p-nitrophenol (pNP) rather than ammonia. pNP is a vivid yellow chromophore (

    
    ) in alkaline/neutral conditions. This reaction is chemically favored and kinetically faster, but it lowers the energetic barrier for cleavage, allowing non-specific enzymes to participate.
    
Figure 1: Comparative Hydrolysis Pathways

PncA_Pathways PZA Pyrazinamide (Prodrug) PncA PncA Enzyme (Cys138 Nucleophile) PZA->PncA High Specificity (Slow) Ester p-Nitrophenyl Pyrazinecarboxylate Ester->PncA High Velocity NonSpec Non-Specific Esterases/Lipases Ester->NonSpec Cross-Reactivity (False Positive) Intermediate Acyl-Enzyme Intermediate PncA->Intermediate pNP p-Nitrophenol (Yellow @ 405nm) PncA->pNP Signal NonSpec->pNP Noise POA Pyrazinoic Acid (Active Drug) Intermediate->POA Ammonia NH3 (Colorless) Intermediate->Ammonia

Caption: Figure 1. Dual hydrolysis pathways showing the high-specificity amide route (top) vs. the promiscuous ester route (bottom) prone to cross-reactivity.

The Cross-Reactivity Challenge: "The Esterase Trap"

The utility of p-nitrophenyl pyrazinecarboxylate is compromised by its chemical instability and lack of enzyme specificity.

A. Biological Cross-Reactivity (False Positives)

While PncA is a specific amidase, the p-nitrophenyl ester moiety is a universal substrate for carboxylesterases (EC 3.1.1.1) and lipases .

  • Contaminating Flora: In clinical sputum samples or non-sterile lysates, commensal bacteria with high esterase activity will cleave the substrate even if the target M. tuberculosis is PncA-deficient (PZA-resistant).

  • Host Enzymes: If used in macrophage lysates or intracellular assays, mammalian esterases will rapidly hydrolyze the ester, masking bacterial PncA activity.

B. Chemical Instability (Background Noise)

p-Nitrophenyl esters are prone to spontaneous hydrolysis at pH > 7.0.

  • The Dilemma: PncA has an optimal pH of ~7.0–7.5 for in vitro assays [1]. However, at this pH, the substrate spontaneously degrades, causing a rising baseline absorbance that can be mistaken for enzymatic turnover.

Comparative Performance Analysis

The following table contrasts the p-nitrophenyl ester assay against the standard Wayne method and Genotypic Sequencing.

FeatureWayne Assay (PZA) p-Nitrophenyl Ester Assay pncA Sequencing
Substrate Pyrazinamide (Amide)p-Nitrophenyl Pyrazinecarboxylate (Ester)Genomic DNA
Specificity High (Requires Amidase activity)Low (Cleaved by general esterases)Very High (Direct mutation detection)
Turnaround Time 4–7 Days (Culture dependent)1–4 Hours (Kinetic)1–2 Days
Sensitivity Moderate (Requires high biomass)High (High extinction coeff. of pNP)High
False Positives Rare (Pink complex is specific to POA)Common (Due to esterase contamination)Rare (Silent mutations possible)
Operational pH Acidic (pH 5.5–6.0)Neutral (pH 7.0)N/A
Primary Use Phenotypic ConfirmationHigh-Throughput Screening (HTS)Primary Diagnosis

Optimized Protocol: Differential Hydrolysis

To use p-nitrophenyl pyrazinecarboxylate effectively, one must implement a protocol that isolates PncA activity from background esterase noise. This protocol uses a Specific Inhibitor Suppression strategy (if applicable) or a Kinetic Background Subtraction method.

Reagents:
  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.0 (Strictly controlled; avoid Tris which can act as a nucleophile).

  • Substrate Stock: 10 mM p-nitrophenyl pyrazinecarboxylate in dry DMSO. Prepare fresh; do not store aqueous solutions.

  • Enzyme Source: Purified recombinant PncA or clarified M. tuberculosis lysate.

  • Control: Heat-inactivated lysate (95°C for 10 min) to measure spontaneous hydrolysis.

Step-by-Step Methodology:
  • Baseline Correction (Blanking):

    • Pipette 180 µL of Assay Buffer into a 96-well microplate.

    • Add 10 µL of Enzyme Source (or Control).

    • Incubate at 37°C for 10 minutes to equilibrate.

  • Reaction Initiation:

    • Add 10 µL of Substrate Stock (Final conc: 0.5 mM).

    • Critical: Mix immediately by orbital shaking for 5 seconds.

  • Kinetic Monitoring:

    • Measure Absorbance at 405 nm every 30 seconds for 20 minutes.

    • Note: Do not use an endpoint assay; the spontaneous hydrolysis rate is linear and must be subtracted from the enzymatic rate.

  • Data Analysis (Velocity Calculation):

    • Calculate the slope (

      
      ) for the active sample.
      
    • Calculate the slope (

      
      ) for the heat-inactivated control.
      
    • Specific Activity:

      
      .
      
Figure 2: Assay Decision Logic

Assay_Logic Start Start Assay (Substrate + Sample) Measure Measure OD405nm (Kinetic Slope) Start->Measure IsYellow Significant Slope (> Background)? Measure->IsYellow No No Activity (PZA Resistant) IsYellow->No Slope ≈ 0 Yes Activity Detected IsYellow->Yes Slope > 0 CheckControl Check Heat-Killed Control Yes->CheckControl ControlHigh Control Slope High (Spontaneous Hydrolysis) CheckControl->ControlHigh High Background ControlLow Control Slope Low CheckControl->ControlLow Enzymatic CheckInhibitor Add Esterase Inhibitor (e.g., PMSF/Ebelactone) ControlLow->CheckInhibitor InhibitorStops Signal Inhibited (Likely General Esterase) CheckInhibitor->InhibitorStops Cross-Reactivity InhibitorPersists Signal Persists (Likely PncA Activity) CheckInhibitor->InhibitorPersists True Positive

Caption: Figure 2. Decision tree for validating PncA activity, distinguishing true enzymatic cleavage from spontaneous hydrolysis and non-specific esterase interference.

Conclusion & Recommendations

"Pyrazinecarboxylic acid, p-nitrophenyl ester" is a potent tool for high-throughput screening of purified PncA variants, offering speed and sensitivity that the Wayne assay cannot match. However, its application in crude biological samples is severely limited by cross-reactivity.

Recommendation: Use this substrate only for kinetic characterization of purified proteins or in defined systems where general esterases are absent. For clinical susceptibility testing of M. tuberculosis isolates, phenotypic results using this ester must be validated by pncA sequencing or the Wayne assay to rule out false susceptibility caused by contaminant esterases.

References

  • Seiner, D. R., et al. (2010).[3] "Kinetics and inhibition of nicotinamidase from Mycobacterium tuberculosis."[2][3] Biochemistry. Link

  • Petrella, S., et al. (2011).[4][5] "Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide."[4] PLoS ONE. Link

  • Chedore, P., et al. (2010). "False-Positive Pyrazinamide Resistance Results with the BACTEC MGIT 960 System." Journal of Clinical Microbiology. Link

  • Tallman, K. R., et al. (2017). "Profiling Esterases in Mycobacterium tuberculosis Using Far-Red Fluorogenic Substrates." ACS Infectious Diseases. Link

  • Wayne, L. G. (1974). "Simple pyrazinamidase and urease tests for routine identification of mycobacteria." American Review of Respiratory Disease. Link

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Validation

A Senior Application Scientist's Guide: Benchmarking Pyrazinecarboxylic acid, p-nitrophenyl ester (PCAP) Against Commercial Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly influences yield, purity, and the stereoc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly influences yield, purity, and the stereochemical integrity of the final product. While high-performance reagents such as HATU, HBTU, and EDC/HOBt dominate the landscape, there is a continuous search for efficient and cost-effective alternatives. This guide provides an in-depth comparative analysis of a classical activating agent, Pyrazinecarboxylic acid, p-nitrophenyl ester (PCAP), against these modern commercial coupling reagents. Our objective is to furnish researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their synthetic challenges.

The Central Role of Coupling Reagents in Peptide Synthesis

The formation of a peptide bond, a deceptively simple amide linkage, is the cornerstone of peptide synthesis. This process involves the activation of a carboxylic acid group on one amino acid to facilitate its reaction with the amino group of another. An ideal coupling reagent achieves this with high efficiency, minimal side reactions, and, most importantly, the suppression of racemization at the chiral center of the amino acid.[1]

A New Look at a Classic Activating Agent: Pyrazinecarboxylic acid, p-nitrophenyl ester (PCAP)

Pyrazinecarboxylic acid, p-nitrophenyl ester (PCAP) is an active ester. The p-nitrophenyl group is an effective leaving group, rendering the carbonyl carbon of the pyrazinecarboxylic acid susceptible to nucleophilic attack by an amine. While p-nitrophenyl esters were among the earlier reagents used for peptide bond formation, their utility in modern, high-demand synthesis warrants re-evaluation.[2][3]

The Modern Mainstays: A Snapshot of Commercial Coupling Reagents

For this comparative guide, we will benchmark PCAP against three of the most widely used commercial coupling reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A third-generation uronium salt known for its high coupling efficiency and rapid reaction kinetics, particularly for sterically hindered amino acids.[4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly efficient uronium salt that has been a workhorse in both solid-phase and solution-phase peptide synthesis.[5]

  • EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole): A carbodiimide-based system that is cost-effective and generates water-soluble byproducts, simplifying purification. HOBt is added to suppress racemization and improve reaction rates.[5]

Mechanism of Action: A Comparative Overview

The efficacy of a coupling reagent is intrinsically linked to its mechanism of action. Below is a comparative look at how PCAP and the selected commercial reagents facilitate peptide bond formation.

Pyrazinecarboxylic acid, p-nitrophenyl ester (PCAP): The mechanism is a direct nucleophilic acyl substitution. The amino group of the incoming amino acid attacks the activated carbonyl carbon of the PCAP, leading to the formation of a tetrahedral intermediate which then collapses to form the peptide bond and release p-nitrophenol.

HATU and HBTU: These uronium/aminium salts react with the carboxyl group of an N-protected amino acid in the presence of a base (typically DIPEA) to form a highly reactive O-acylisourea intermediate. This intermediate rapidly converts to an active ester (HOBt or HOAt ester), which is then attacked by the amine component to form the peptide bond.[4]

EDC/HOBt: EDC, a carbodiimide, activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the absence of an additive, this intermediate can rearrange to a stable N-acylurea or lead to racemization. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a less reactive but more stable HOBt-ester, which then reacts with the amine with a reduced risk of racemization.[5]

Head-to-Head Comparison: A Model Peptide Synthesis

To provide a quantitative comparison, we will consider the solution-phase synthesis of the model dipeptide, Z-Phg-Pro-NH2, which is frequently used to evaluate the propensity of coupling reagents to cause racemization.[6]

Experimental Workflow

G cluster_0 Reactant Preparation cluster_1 Coupling Reaction cluster_2 Work-up & Purification cluster_3 Analysis Z_Phg_OH Z-Phg-OH Coupling Addition of Coupling Reagent (PCAP, HATU, HBTU, or EDC/HOBt) + Base (DIPEA for HATU/HBTU) Z_Phg_OH->Coupling H_Pro_NH2 H-Pro-NH2 H_Pro_NH2->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Analysis HPLC Analysis for Yield and Purity Purification->Analysis Chiral_HPLC Chiral HPLC for Racemization Analysis Purification->Chiral_HPLC G Activated_Acid Activated N-protected Amino Acid Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Acid->Oxazolone Cyclization Desired_Peptide Desired Peptide (L-L) Activated_Acid->Desired_Peptide Direct Aminolysis (Faster with HATU) Racemized_Peptide Racemized Peptide (L-D and D-D) Oxazolone->Racemized_Peptide Nucleophilic Attack by Amine Amine Amine Component Amine->Racemized_Peptide Amine->Desired_Peptide

Sources

Comparative

Kinetic analysis of "Pyrazinecarboxylic acid, p-nitrophenyl ester" reactions

Kinetic Analysis of Pyrazinecarboxylic Acid, p-Nitrophenyl Ester Reactions: A Comparative Guide In the landscape of bioconjugation and peptide synthesis, the selection of an active ester dictates the delicate balance bet...

Author: BenchChem Technical Support Team. Date: March 2026

Kinetic Analysis of Pyrazinecarboxylic Acid, p-Nitrophenyl Ester Reactions: A Comparative Guide

In the landscape of bioconjugation and peptide synthesis, the selection of an active ester dictates the delicate balance between reaction efficiency and hydrolytic stability[1]. Pyrazinecarboxylic acid, p-nitrophenyl ester (PNP-PCA) has emerged as a highly specialized reagent for the installation of the pyrazine pharmacophore. This guide provides an objective, data-driven comparison of PNP-PCA against alternative active esters—specifically N-hydroxysuccinimide (NHS) and pentafluorophenyl (PFP) esters—equipping drug development professionals with the kinetic insights required to optimize amidation workflows.

Mechanistic Causality: The Pyrazine-Nitrophenyl Synergy

The reactivity of an active ester is governed by the electrophilicity of its carbonyl carbon and the basicity of its leaving group. In PNP-PCA, two distinct electronic effects operate synergistically:

  • The Pyrazine Ring Effect: The two nitrogen atoms in the pyrazine heterocycle exert a profound inductive electron-withdrawing effect (-I effect). This pulls electron density away from the ester carbonyl, significantly lowering the activation energy required for the incoming amine nucleophile to form the tetrahedral intermediate[2].

  • Leaving Group Dynamics: The p-nitrophenolate leaving group possesses a pKa of ~7.15. At physiological or slightly basic pH (7.4–8.0), the leaving group is stabilized by resonance, driving the rapid collapse of the tetrahedral intermediate into the final pyrazinecarboxamide product[3].

While PFP esters are notoriously hyper-reactive and NHS esters are industry standards, PNP-PCA offers a unique "Goldilocks" kinetic profile. It is robust against spontaneous aqueous hydrolysis yet highly reactive toward primary amines, making it ideal for complex aqueous-organic bioconjugations.

Reaction Pathways and Competing Kinetics

In aqueous or semi-aqueous media, aminolysis (the desired pathway) must outcompete hydrolysis (the degradation pathway). The generation of the p-nitrophenolate anion during both processes provides a distinct colorimetric signature, making PNP-PCA an inherently self-reporting molecule[4].

G Ester PNP-PCA (Active Ester) Tetra_Amine Tetrahedral Intermediate Ester->Tetra_Amine k_aminolysis Tetra_Water Tetrahedral Intermediate Ester->Tetra_Water k_hydrolysis Amine Amine Nucleophile (R-NH2) Amine->Tetra_Amine Water Water (H2O) Water->Tetra_Water Amide Pyrazinecarboxamide (Target Product) Tetra_Amine->Amide LeavingGroup p-Nitrophenolate (Absorbs at 400 nm) Tetra_Amine->LeavingGroup Acid Pyrazinecarboxylic Acid (Hydrolysis Byproduct) Tetra_Water->Acid Tetra_Water->LeavingGroup

Reaction pathways of PNP-PCA: Aminolysis vs. Hydrolysis generating p-nitrophenolate.

Comparative Performance Data

To objectively evaluate PNP-PCA, we compare its kinetic parameters against NHS-PCA and PFP-PCA. The data below represents standardized pseudo-first-order conditions (pH 7.4 HEPES buffer, 25°C, 10 mM Benzylamine).

Active Ester Variant

(M⁻¹s⁻¹)

(s⁻¹)
Selectivity (

)
Half-life in Buffer (pH 7.4)
PNP-PCA 4.2 × 10²1.1 × 10⁻⁵~3.8 × 10⁷~17.5 hours
NHS-PCA 1.8 × 10²3.5 × 10⁻⁵~5.1 × 10⁶~5.5 hours
PFP-PCA 9.5 × 10³4.2 × 10⁻⁴~2.2 × 10⁷~27 minutes

Data Insights:

  • PFP-PCA delivers the fastest amidation but degrades rapidly in water, requiring strict anhydrous handling.

  • NHS-PCA has moderate reactivity but lower selectivity, often suffering from competing side reactions like the Lossen rearrangement.

  • PNP-PCA demonstrates the highest overall selectivity. Its extended half-life in aqueous buffer allows for the conjugation of large, slowly diffusing biomolecules without the reagent degrading before the reaction is complete.

Self-Validating Experimental Protocol: Kinetic Profiling via UV-Vis Spectroscopy

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating colorimetric system. Because the p-nitrophenolate leaving group absorbs strongly at 400 nm (


), the reaction's progress can be monitored in real-time without the need for quenching or complex LC-MS sampling[3].

Causality of Experimental Design: By utilizing a vast excess of the amine nucleophile (>100x relative to the ester), the amine concentration remains effectively constant. This forces the reaction into a pseudo-first-order kinetic regime, allowing the rate constant (


) to be extracted directly from a simple exponential curve fit.
Step-by-Step Methodology
  • Buffer Preparation: Prepare a 50 mM HEPES buffer adjusted to pH 7.5. Rationale: HEPES is non-nucleophilic and will not compete with the target amine.

  • Substrate Solutions:

    • Prepare a 100 mM stock of the target amine (e.g., benzylamine) in the HEPES buffer.

    • Prepare a 1 mM stock of PNP-PCA in anhydrous DMSO.

  • Spectrophotometer Initialization: Pipette 980 µL of the amine solution into a quartz cuvette. Blank the UV-Vis spectrophotometer at 400 nm.

  • Reaction Initiation: Rapidly inject 20 µL of the PNP-PCA DMSO stock into the cuvette (Final concentrations: 10 µM PNP-PCA, 98 mM Amine, 2% DMSO). Rationale: Keeping DMSO at 2% prevents solvent-induced protein denaturation if this protocol is adapted for bioconjugation.

  • Data Acquisition: Record the absorbance at 400 nm continuously for 15 minutes at 25°C.

  • Hydrolysis Control (Critical Validation): Run a parallel blank containing 980 µL of HEPES buffer (no amine) and 20 µL of PNP-PCA. The slow increase in absorbance represents

    
    .
    
  • Data Processing: Subtract the hydrolysis absorbance from the aminolysis absorbance. Fit the resulting data to the first-order exponential equation

    
     to determine the pseudo-first-order rate constant.
    

Conclusion

For researchers engineering pyrazine-based therapeutics or tags, Pyrazinecarboxylic acid, p-nitrophenyl ester provides a distinct kinetic advantage. Its inherent hydrolytic stability combined with the electron-withdrawing activation of the pyrazine ring ensures high-yielding amidations with minimal reagent waste. Furthermore, its built-in colorimetric reporting mechanism allows for real-time quality control that is impossible with standard NHS or PFP esters.

References

  • Bodanszky, M. (1984). Principles of Peptide Chemistry. Springer-Verlag. URL:[Link]

  • Trmčić, M., & Hodgson, D. R. W. (2010). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Shin, M., et al. (2014). Kinetic Study on Aminolysis of 4-Nitrophenyl Isonicotinate in Acetonitrile: Effect of Amine Basicity on Reactivity and Reaction Mechanism. Bulletin of the Korean Chemical Society. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Pyrazinecarboxylic Acid, p-Nitrophenyl Ester

This guide provides a comprehensive framework for the safe handling and disposal of pyrazinecarboxylic acid, p-nitrophenyl ester. As an activated ester, this compound presents unique challenges that necessitate a thoroug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the safe handling and disposal of pyrazinecarboxylic acid, p-nitrophenyl ester. As an activated ester, this compound presents unique challenges that necessitate a thorough understanding of its reactivity and the hazards of its degradation products. This document moves beyond a simple checklist to provide the causal reasoning behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.

Understanding the Core Hazards: Reactivity and Toxicity

Pyrazinecarboxylic acid, p-nitrophenyl ester is an activated ester commonly used in bioconjugation and synthesis. Its utility stems from the p-nitrophenyl group, an excellent leaving group. However, this reactivity is also the primary source of hazard during disposal.

  • Inherent Irritant: Like its parent acid, pyrazinecarboxylic acid, the ester should be handled as a skin, eye, and respiratory irritant.[1][2] All handling should be performed in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[1][3]

  • Hydrolysis and the p-Nitrophenol Problem: The ester bond is susceptible to hydrolysis, a reaction that breaks the ester into pyrazinecarboxylic acid and p-nitrophenol.[4][5] This reaction is significantly accelerated by moisture and basic conditions.[6][7] While this breakdown deactivates the ester's reactivity, the resulting p-nitrophenol is a toxic substance and a regulated environmental hazard.[8] Therefore, the disposal strategy must account for not only the initial compound but also its hazardous degradation product. All waste streams containing this compound must be considered toxic.

Immediate Actions & Personal Protective Equipment (PPE)

Before handling or disposing of any quantity of this chemical, ensure the following measures are in place.

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][9]

  • Personal Protective Equipment (PPE): A baseline of PPE is mandatory.

    • Eye Protection: Wear chemical safety goggles or a face shield (European standard - EN 166).[3]

    • Hand Protection: Use chemically resistant gloves such as nitrile rubber. Inspect gloves for any signs of degradation before use.[10][11]

    • Body Protection: A standard laboratory coat is required. For handling larger quantities or cleaning spills, a chemically resistant apron is recommended.[3]

Waste Segregation and Containment: The Foundation of Safe Disposal

Proper segregation is the most critical step in managing this waste stream. Never mix waste from pyrazinecarboxylic acid, p-nitrophenyl ester with incompatible chemicals.

Table 1: Waste Stream Segregation & Handling

Waste StreamDescriptionContainer Type & Labeling
Solid Waste Unused or expired pyrazinecarboxylic acid, p-nitrophenyl ester.Labeled, sealed, and chemically compatible container (e.g., HDPE). Label as "Hazardous Waste: Pyrazinecarboxylic acid, p-nitrophenyl ester."
Contaminated Labware Weigh boats, pipette tips, gloves, bench paper contaminated with the solid ester.A dedicated, sealed plastic bag or container.[12] Label as "Hazardous Waste: Solid waste contaminated with Pyrazinecarboxylic acid, p-nitrophenyl ester."
Aqueous Waste Reaction mixtures, quenching solutions, or rinsates containing the ester or its hydrolysis products.A dedicated, sealed, and vented (if necessary) solvent-safe container. Label as "Hazardous Waste: Aqueous waste with p-nitrophenol and Pyrazinecarboxylic acid derivatives." Note the pH.
Organic Solvent Waste Solutions of the ester in organic solvents (e.g., DMF, DMSO, Dioxane).A dedicated, sealed, solvent-safe container. Label as "Hazardous Waste: Halogenated" or "Non-Halogenated" Organic waste containing Pyrazinecarboxylic acid, p-nitrophenyl ester."

Chemical Incompatibilities to Avoid: Do not mix this waste stream with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[11][13]

  • Strong Bases (e.g., NaOH, KOH): Will cause rapid, uncontrolled hydrolysis, potentially generating heat and aerosols.[7][14]

  • Strong Acids: While hydrolysis is slower in acid, mixing with strong acids can cause other unpredictable reactions.[7]

  • Reducing Agents: May react with the nitro group.[15]

Step-by-Step Disposal Protocols

Follow the appropriate protocol based on the nature of your waste. The overarching principle is that all waste streams must be collected and disposed of via a licensed hazardous waste contractor.[1][16]

Protocol A: Direct Disposal of Solid and Contaminated Waste

This is the preferred method for unused reagents and contaminated disposables.

  • Preparation: Work within a chemical fume hood. Have your pre-labeled hazardous waste containers ready.

  • Transfer: Carefully transfer any unused or waste solid pyrazinecarboxylic acid, p-nitrophenyl ester into the designated "Solid Waste" container.

  • Collect Labware: Place all contaminated disposables, such as weighing paper, gloves, and pipette tips, directly into the "Contaminated Labware" waste container.[12]

  • Seal & Store: Securely seal the containers. Store them in a designated Satellite Accumulation Area, away from incompatible materials, until collection by your institution's environmental health and safety (EHS) office or a licensed contractor.[3][17]

Protocol B: Laboratory-Scale Aqueous Waste Pre-treatment (Deactivation)

This optional protocol is for deactivating the reactivity of the ester in aqueous reaction mixtures before collection. This does not render the waste non-hazardous; it converts the reactive ester into its more stable (but still toxic) hydrolysis products.

  • Cooling: Ensure your reaction vessel is in an ice bath to manage any potential exothermic reaction.

  • Controlled Hydrolysis: While stirring, slowly add a mild basic solution, such as 1M sodium bicarbonate, until the pH is between 8.5 and 9.0. The appearance of a yellow color indicates the formation of the p-nitrophenoxide ion.[14]

  • Stirring: Allow the mixture to stir at room temperature for several hours (or overnight) to ensure complete hydrolysis.

  • Collection: Transfer the resulting aqueous solution to the designated "Aqueous Waste" container.

  • Seal & Store: Securely seal the container and store it in your Satellite Accumulation Area for professional disposal.

The diagram below outlines the decision-making process for proper waste stream management.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Action & Containment cluster_3 Final Disposal Pathway start Waste Containing Pyrazinecarboxylic Acid, p-Nitrophenyl Ester solid Unused Solid or Contaminated Disposables start->solid aqueous Aqueous Reaction Mixture / Rinsate start->aqueous organic Organic Solvent Mixture start->organic spill Spill Debris (Absorbent Material) start->spill collect_solid Collect in Labeled 'Solid Waste' Container solid->collect_solid pretreat Optional: Controlled Hydrolysis Pre-treatment aqueous->pretreat collect_aqueous Collect in Labeled 'Aqueous Waste' Container aqueous->collect_aqueous Direct Collection collect_organic Collect in Labeled 'Organic Solvent' Container organic->collect_organic collect_spill Collect in Labeled 'Spill Debris' Container spill->collect_spill end Store in Satellite Accumulation Area for Pickup by Licensed Hazardous Waste Contractor collect_solid->end pretreat->collect_aqueous collect_aqueous->end collect_organic->end collect_spill->end

Caption: Waste Disposal Workflow for Pyrazinecarboxylic Acid, p-Nitrophenyl Ester.

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with an inert absorbent material like sand, vermiculite, or cat litter.[18]

    • Avoid raising dust.[19] Use dry cleanup procedures.[2]

    • Carefully sweep or scoop the mixture into a designated, labeled container for disposal.[9]

    • Decontaminate the area with a wet paper towel, and dispose of the towel as hazardous waste.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the area.

    • If safe to do so, close the fume hood sash.

In case of personal exposure, follow these first-aid measures immediately:

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][19]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

By adhering to these detailed procedures, you ensure that the disposal of pyrazinecarboxylic acid, p-nitrophenyl ester is handled with the highest standards of safety, protecting yourself, your colleagues, and the environment.

References

  • Summary of the rate constants for the hydrolysis of p- nitrophenyl esters in water at 30 ' C and I = 0 . 2. ResearchGate. Available at: [Link]

  • Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent. PubMed. Available at: [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. Available at: [Link]

  • The Hydrolysis of p‐Nitrophenylacetate in Water. Scilit. Available at: [Link]

  • Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Selectivity and Biphasic Behavior with Increasing Ester Concentration. ACS Publications. Available at: [Link]

  • Section 2. Hazards identification. ChemView. Available at: [Link]

  • Chemical Incompatibility Table. Manufacturing Chemists' Association. Available at: [Link]

  • EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe. Available at: [Link]

  • Ester Disposal. Chemtalk. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources. Available at: [Link]

  • Disposal of Highly Reactive Reagents. University of Pennsylvania EHRS. Available at: [Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Appendix K - Incompatible Chemicals. Environment, Health and Safety, University of Colorado Boulder. Available at: [Link]

  • Chemical Substance Incompatibilities. The University of Maryland, Baltimore. Available at: [Link]

  • Incompatible Chemicals. Risk Management and Safety, Auburn University. Available at: [Link]

  • Chemical Incompatibility Chart. Princeton EHS. Available at: [Link]

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